Product packaging for 2-Bromothiazole-4-carbaldehyde(Cat. No.:CAS No. 5198-80-1)

2-Bromothiazole-4-carbaldehyde

Cat. No.: B1287911
CAS No.: 5198-80-1
M. Wt: 192.04 g/mol
InChI Key: MNQVIZWWCRPZOK-UHFFFAOYSA-N
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Description

2-Bromothiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4H2BrNOS and its molecular weight is 192.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrNOS B1287911 2-Bromothiazole-4-carbaldehyde CAS No. 5198-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2BrNOS/c5-4-6-3(1-7)2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQVIZWWCRPZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590503
Record name 2-Bromo-1,3-thiazole-4-carbaldehyde
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Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5198-80-1
Record name 2-Bromo-4-thiazolecarboxaldehyde
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Record name 2-Bromo-1,3-thiazole-4-carbaldehyde
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Record name 2-Bromo-1,3-thiazole-4-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazole-4-carbaldehyde is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the thiazole core, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in drug discovery. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light brown crystalline powder.[1] It is essential to store this compound under refrigerated conditions (2-8°C) to maintain its stability and purity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C4H2BrNOS
Molecular Weight 192.03 g/mol
CAS Number 5198-80-1
Appearance White to yellow to light brown crystalline powder[1]
Melting Point 126-132 °C
Storage Temperature 2-8°C
Solubility No data available
Purity (typical) ≥96%[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, a patent (CN100548995C) provides the following NMR data for a "2-bromothiazole" carboxaldehyde, which is presumed to be the 4-carbaldehyde isomer.[2] The infrared spectrum specifications from a commercial supplier state that it "conforms" to the expected structure, but does not provide specific peak data.[1]

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
¹H NMR 10.04singlet-Aldehyde proton (-CHO)[2]
8.16doublet3Thiazole ring proton[2]
7.82doublet3Thiazole ring proton[2]
¹³C NMR 184.9--Aldehyde carbonyl carbon[2]
165.9--C2 of thiazole ring (C-Br)[2]
149.6--C4 of thiazole ring (C-CHO)[2]
126.4--C5 of thiazole ring[2]

Expected Infrared (IR) Spectral Features:

Based on the functional groups present in this compound, the following characteristic absorption bands are expected in its IR spectrum:

  • C-H stretch (aldehyde): A sharp, medium intensity peak around 2720-2820 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp peak in the region of 1680-1715 cm⁻¹.

  • C=N stretch (thiazole ring): A medium to strong absorption band around 1500-1600 cm⁻¹.

  • C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A method described in a Chinese patent (CN100548995C) involves the use of a Grignard reagent.[2] Another plausible, though not explicitly documented for this compound, is the Vilsmeier-Haack formylation of 2-bromothiazole.

Experimental Protocol: Synthesis via Grignard Reagent (from Patent CN100548995C)

This method involves the formation of a thiazole Grignard reagent from a 2-bromothiazole precursor, followed by formylation.

Materials:

  • 2-Bromothiazole compound

  • Aliphatic or aromatic hydrocarbon Grignard reagent (e.g., Ethylmagnesium bromide in THF)

  • Formamide compound (e.g., N,N-dimethylformamide - DMF)

  • Ethereal solvent (e.g., Tetrahydrofuran - THF, Diethyl ether)

  • Toluene (optional, as a co-solvent)

  • Aqueous acid solution for hydrolysis (e.g., 1-35% HCl, 1-50% H₂SO₄, or saturated NH₄Cl solution)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 2-bromothiazole compound in an ethereal solvent (or a mixture with toluene).

  • Cool the solution to a temperature between -10°C and 10°C.

  • Slowly add the aliphatic or aromatic hydrocarbon Grignard reagent to the solution while maintaining the temperature.

  • Stir the reaction mixture at this temperature until the starting 2-bromothiazole is consumed (monitor by TLC).

  • Formylation: To the freshly prepared Grignard reagent, slowly add the formamide compound at a temperature between -10°C and 10°C.

  • Stir the reaction mixture until the formylation is complete.

  • Hydrolysis: Carefully quench the reaction by adding an aqueous acid solution at a low temperature (-10°C to 10°C).

  • Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by distillation or recrystallization.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_formylation Formylation and Work-up start 2-Bromothiazole step1 Grignard Exchange (-10 to 10 °C) start->step1 reagent1 Alkyl/Aryl-MgBr in THF reagent1->step1 intermediate Thiazole Grignard Reagent step1->intermediate step2 Formylation (-10 to 10 °C) intermediate->step2 reagent2 DMF reagent2->step2 step3 Hydrolysis step2->step3 reagent3 Aqueous Acid reagent3->step3 step4 Extraction & Purification step3->step4 product This compound step4->product

Synthetic workflow for this compound via a Grignard reagent.
Plausible Synthetic Route: Vilsmeier-Haack Reaction

General Procedure:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at a low temperature (typically 0°C).

  • Formylation: The 2-bromothiazole is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, until the starting material is consumed.

  • Hydrolysis: The reaction is quenched by pouring it onto ice and then hydrolyzing the intermediate iminium salt by adding a base (e.g., NaOH solution) to afford the aldehyde.

  • Work-up and Purification: The product is then extracted, and the crude material is purified, typically by column chromatography or recrystallization.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation_hydrolysis Formylation and Hydrolysis dmf DMF step1 Reaction at 0 °C dmf->step1 pocli3 POCl₃ pocli3->step1 vilsmeier_reagent Vilsmeier Reagent step1->vilsmeier_reagent step2 Addition to Vilsmeier Reagent vilsmeier_reagent->step2 start 2-Bromothiazole start->step2 intermediate Iminium Salt Intermediate step2->intermediate step3 Hydrolysis (Base) intermediate->step3 product This compound step3->product

General workflow for the Vilsmeier-Haack formylation.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate due to its two reactive sites. The aldehyde group can undergo a variety of transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines.[5] The bromine atom at the 2-position provides a handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]

The thiazole moiety is a prominent scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[6][7] While specific signaling pathways involving this compound have not been elucidated, its derivatives are of significant interest in drug discovery. For instance, thiazole-based compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase and c-Met kinase.[8][9]

The bifunctional nature of this compound allows for a combinatorial approach to generating libraries of novel compounds for biological screening.

Reactivity_and_Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Applications in Drug Discovery start This compound aldehyde_rxns Aldehyde Reactions (Oxidation, Reduction, Condensation) start->aldehyde_rxns at C4 bromo_rxns Bromine Reactions (Cross-Coupling) start->bromo_rxns at C2 anticancer Anticancer Agents aldehyde_rxns->anticancer antiinflammatory Anti-inflammatory Agents aldehyde_rxns->antiinflammatory antimicrobial Antimicrobial Agents aldehyde_rxns->antimicrobial enzyme_inhibitors Enzyme Inhibitors (e.g., Kinase, AChE) aldehyde_rxns->enzyme_inhibitors bromo_rxns->anticancer bromo_rxns->antiinflammatory bromo_rxns->antimicrobial bromo_rxns->enzyme_inhibitors

Reactivity and potential applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, can cause skin sensitization, and may cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for this compound

Hazard StatementPrecautionary StatementReference
H302: Harmful if swallowedP280: Wear protective gloves/protective clothing/eye protection/face protection.
H317: May cause an allergic skin reactionP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
H318: Causes serious eye damageP302 + P352: IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. While there is a need for more comprehensive, publicly available spectroscopic and reactivity data, the existing information highlights its potential for the development of novel therapeutic agents and advanced materials. The synthetic routes outlined in this guide provide a basis for its preparation, and its known biological context within the broader class of thiazoles underscores its importance for future research and drug development endeavors.

References

2-Bromothiazole-4-carbaldehyde CAS 5198-80-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde (CAS 5198-80-1)

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in synthetic chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, materials science, and chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, spectroscopic data, reactivity, and key applications, presenting data in a structured and accessible format.

Physicochemical Properties

This compound is a light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics for handling, storage, and reaction planning.

PropertyValueSource(s)
CAS Number 5198-80-1
Molecular Formula C₄H₂BrNOS[1][2]
Molecular Weight 192.03 g/mol [2]
Appearance Light yellow / White to yellow crystalline powder[1]
Melting Point 126-135 °C
Boiling Point 264.9 ± 13.0 °C (Predicted)
Density 1.920 ± 0.06 g/cm³ (Predicted)
Purity ≥95% (HPLC) to ≥98%[1][2]
Storage Temperature 2-8 °C
Synonyms 2-Bromo-1,3-thiazole-4-carboxaldehyde, 2-Bromo-4-formylthiazole[1]

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. Two prominent methods are the oxidation of the corresponding alcohol and the formylation of a Grignard reagent.

Swern Oxidation of 2-Bromothiazole-4-methanol

A common and efficient method involves the Swern oxidation of 2-bromothiazole-4-methanol. This reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.

  • In a reaction vessel under an inert atmosphere, dissolve oxalyl chloride (0.11 mol) in dichloromethane (200 mL) and cool the solution to between -75 and -65 °C.

  • Slowly add a solution of dimethyl sulfoxide (0.22 mol) in dichloromethane (50 mL) to the cooled mixture, maintaining the temperature range. Stir for 30 minutes.

  • Add a solution of 2-bromothiazole-4-methanol (0.1 mol) in dichloromethane (100 mL) dropwise, ensuring the temperature remains between -75 and -65 °C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Slowly add triethylamine (0.5 mol) dropwise.

  • Allow the reaction mixture to warm gradually to -10 °C and maintain this temperature for 1 hour.

  • Quench the reaction by pouring the mixture into an aqueous solution of sodium bicarbonate (400 mL, containing 0.4 mol NaHCO₃) and stir for 30 minutes.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

G cluster_reactants Reactants cluster_process Process Reactant1 2-Bromothiazole-4-methanol Step2 Addition of Alcohol (-75 to -65 °C, 2h) Reactant1->Step2 Reactant2 Oxalyl Chloride + DMSO Step1 Activation of DMSO (-75 to -65 °C) Reactant2->Step1 Reactant3 Triethylamine Step3 Base Quench (-10 °C, 1h) Reactant3->Step3 Step1->Step2 Step2->Step3 Step4 Work-up (NaHCO₃ wash, Extraction) Step3->Step4 Product This compound Step4->Product

Swern Oxidation Workflow for Synthesis.
Grignard Reagent Formylation

An alternative route involves the formation of a Grignard reagent from a 2-bromothiazole precursor, followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF). This method leverages a halogen-magnesium exchange.[3]

  • Prepare an aliphatic or aromatic Grignard reagent (e.g., from propyl bromide) in an ether solvent like diethyl ether or tetrahydrofuran.[3]

  • In a separate flask, dissolve the 2-bromothiazole starting material in an appropriate solvent (e.g., diethyl ether or a THF/toluene mixture).[3]

  • Cool the 2-bromothiazole solution (e.g., to 0 °C) and slowly add the prepared Grignard reagent to initiate a halogen-magnesium exchange, forming the 2-thiazolyl Grignard reagent.[3]

  • In a third flask, add N,N-dimethylformamide (DMF) to a solvent like toluene and cool the mixture (e.g., to 5-10 °C).[3]

  • Slowly add the freshly prepared 2-thiazolyl Grignard reagent solution to the DMF solution.[3]

  • Allow the reaction to proceed for several hours at a controlled temperature (e.g., 10 °C).[3]

  • Perform hydrolysis (e.g., with dilute acid) to quench the reaction and form the aldehyde product.[3]

  • Extract the product with an organic solvent, dry, and purify.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra are best obtained from the supplier for a given batch, typical spectral characteristics are well-established for aldehydes and thiazole derivatives.

SpectroscopyCharacteristic Features
¹H NMR An aldehydic proton (CHO) signal is expected at a highly deshielded chemical shift (typically 9-10 ppm). A singlet for the proton on the thiazole ring (at C5) would also be present.
¹³C NMR A distinctive peak for the carbonyl carbon (C=O) is expected in the range of 190-215 ppm.[4] Other signals will correspond to the carbons of the thiazole ring.
IR Spectroscopy A strong C=O stretching vibration band is characteristic of the aldehyde group, appearing around 1685-1715 cm⁻¹.[4] A C-H stretch for the aldehyde proton may also be visible around 2720 cm⁻¹.[4]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight (192.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Applications

This compound is a versatile bifunctional building block, prized for its dual reactivity.[5] The aldehyde group at the 4-position and the bromine atom at the 2-position can be selectively targeted in various chemical transformations.[5]

  • Aldehyde Group Reactivity : The aldehyde functional group is susceptible to a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines or other nucleophiles to form imines and other derivatives.[5]

  • Bromo Group Reactivity : The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[5]

This dual functionality makes it a valuable precursor in the synthesis of a wide array of complex molecules with significant biological and material properties.[1][5]

Key Application Areas:

  • Pharmaceutical Synthesis : It serves as a crucial intermediate for pharmaceuticals, particularly in the development of anti-cancer, anti-inflammatory, and anti-infective agents.[1] The thiazole ring is a common and important scaffold in many biologically active molecules.[5][6]

  • Agrochemicals : The compound is used in the development of fungicides and herbicides for crop protection.[1]

  • Materials Science : Its reactivity allows for incorporation into polymer chains to create functional polymers with specific electronic or optical properties.[5] It is also used to create novel materials like durable coatings.[1]

  • Fluorescent Probes : Researchers utilize this compound in the design of fluorescent probes for biological imaging, leveraging its ability to bind to specific biomolecules.[1]

G cluster_aldehyde Aldehyde Reactions (Position 4) cluster_bromo Bromo Reactions (Position 2) cluster_applications Resulting Applications center_node This compound Oxidation Oxidation center_node->Oxidation [O] Reduction Reduction center_node->Reduction [H] Condensation Condensation center_node->Condensation R-NH₂ Suzuki Suzuki Coupling center_node->Suzuki R-B(OH)₂ Stille Stille Coupling center_node->Stille R-Sn(Bu)₃ Heck Heck Coupling center_node->Heck R-CH=CH₂ Pharma Pharmaceuticals Oxidation->Pharma Agro Agrochemicals Oxidation->Agro Materials Advanced Materials Oxidation->Materials Reduction->Pharma Reduction->Agro Reduction->Materials Condensation->Pharma Condensation->Agro Condensation->Materials Suzuki->Pharma Suzuki->Agro Suzuki->Materials Stille->Pharma Stille->Agro Stille->Materials Heck->Pharma Heck->Agro Heck->Materials

Synthetic Utility of this compound.

Safety Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard InformationDetailsSource(s)
Signal Word Danger
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)
Precautionary Statements P280, P301+P312+P330, P302+P352, P305+P351+P338+P310
Hazard Classifications Acute Toxicity 4 (Oral), Eye Damage 1, Skin Sensitization 1
Storage Class 11 (Combustible Solids)
WGK (Germany) 3 (Highly hazardous for water)

References

An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromothiazole-4-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, a validated synthetic protocol, and its significant applications, particularly in the realm of drug discovery and organic synthesis.

Core Physicochemical and Safety Data

This compound is a versatile bifunctional molecule, featuring both a reactive aldehyde group and a bromine atom on a thiazole scaffold.[1] This unique combination allows for sequential and selective chemical modifications, making it a valuable precursor for a diverse range of complex molecular architectures.[1] Its derivatives have shown considerable promise as anti-cancer and anti-inflammatory agents.[2]

All pertinent quantitative and qualitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReferences
Molecular Weight 192.04 g/mol [2]
Molecular Formula C₄H₂BrNOS[2][3][4]
CAS Number 5198-80-1[2][3]
Synonyms 2-Bromo-1,3-thiazole-4-carboxaldehyde, 2-Bromo-4-formylthiazole[2][3]
Appearance Light yellow crystalline powder[2]
Purity ≥95% - 98%[2][4]
Melting Point 126-132 °C[3]
Storage Conditions 0-8 °C[2][3]
Solubility Information not readily available
Hazard Signal Word Danger[3]
Hazard Codes H302, H317, H318[3]
Precautionary Codes P280, P301+P312+P330, P302+P352, P305+P351+P338+P310[3]

Synthetic Protocol: Grignard-Based Formylation

The synthesis of this compound can be effectively achieved through a Grignard exchange reaction followed by formylation. The following protocol is adapted from established methodologies for the preparation of thiazole carboxaldehydes.[5]

Objective: To synthesize this compound from a 2-bromothiazole precursor via a Grignard reagent.

Materials:

  • 2-Bromothiazole

  • Alkyl or Aryl Grignard Reagent (e.g., Isopropylmagnesium chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • 0.1N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas atmosphere

  • Standard glassware for anhydrous reactions (four-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and cooling bath

Procedure:

  • Preparation of the Grignard Reagent:

    • In a 1000 mL four-necked flask under a nitrogen atmosphere, add the 2-bromothiazole precursor and anhydrous THF.

    • Cool the stirred solution to between -10°C and 0°C using an appropriate cooling bath.

    • Slowly add the aliphatic or aromatic Grignard reagent (e.g., isopropylmagnesium chloride in THF) to the solution over a period of 15-30 minutes, maintaining the temperature below 0°C.

    • Continue stirring the reaction mixture at 0°C for approximately 3 hours to facilitate the halogen-magnesium exchange, forming the 2-thiazole Grignard reagent.[5]

  • Formylation Reaction:

    • In a separate flask, prepare a solution of N,N-dimethylformamide (1.0 mol equivalent) in toluene.

    • Cool this solution in a water bath to 5-10°C.

    • Slowly add the previously prepared 2-thiazole Grignard reagent solution to the DMF/toluene mixture.

    • Once the addition is complete, allow the reaction to stir at 10°C for approximately 12 hours.[5]

  • Work-up and Isolation:

    • Upon completion, carefully quench the reaction by adding 0.1N hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by standard techniques such as column chromatography or recrystallization to obtain a high-purity product. The patent suggests that high-purity products can often be obtained via simple distillation without the need for chromatography.[5]

Visualized Workflows and Applications

The utility of this compound stems from its capacity to act as a versatile synthetic intermediate. The diagrams below illustrate its synthesis and its role as a building block for more complex molecules.

G cluster_synthesis Synthetic Workflow A 2-Bromothiazole (Starting Material) C Halogen-Magnesium Exchange A->C B Grignard Reagent (e.g., iPrMgCl) B->C D 2-Thiazole Grignard Reagent (Intermediate) C->D -10 to 0°C, THF F Formylation D->F E DMF (Formylating Agent) E->F G This compound (Product) F->G 10°C, Toluene/THF

Caption: Synthetic workflow for this compound.

G cluster_reactivity Chemical Reactivity and Applications A This compound B Aldehyde Group (at C4) A->B I Bromo Group (at C2) A->I C Oxidation B->C D Reduction B->D E Condensation (e.g., with amines) B->E F Carboxylic Acid Derivatives C->F G Alcohol Derivatives D->G H Imine/Schiff Base Derivatives E->H J Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) I->J K C-C Bond Formation J->K L C-Heteroatom Bond Formation J->L M Complex Heterocycles K->M L->M

Caption: Reactivity pathways for this compound.

Applications in Research and Development

This compound is a compound of significant interest due to the prevalence of the thiazole ring in numerous biologically active molecules.[1][6] Its bifunctional nature allows chemists to selectively manipulate the aldehyde and bromo groups, providing flexible synthetic routes to novel compounds.[1]

  • Drug Discovery and Medicinal Chemistry : It serves as a crucial intermediate for synthesizing pharmaceuticals, particularly those with potential anti-cancer, anti-inflammatory, and anti-infectious disease properties.[2] The ability to perform cross-coupling reactions at the bromine position and condensation reactions at the aldehyde group allows for the creation of large compound libraries for high-throughput screening against various biological targets.[1]

  • Agrochemicals : The compound is utilized in the development of next-generation fungicides and herbicides, contributing to crop protection and sustainable agriculture.[2]

  • Materials Science : Beyond life sciences, it is employed in the synthesis of functional polymers and specialty coatings.[1][2] The thiazole moiety can impart specific electronic or optical properties, leading to applications in organic electronics.[1] It is also used in the design of fluorescent probes for biological imaging, where it can selectively bind to biomolecules to help visualize cellular processes.[2]

References

Technical Guide: Synthesis and Characterization of 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 2-bromothiazole-4-carbaldehyde, a key building block in medicinal chemistry and drug development.[1] This document provides comprehensive experimental protocols, quantitative data, and structural elucidation to support research and development efforts in the pharmaceutical and agrochemical industries.

Introduction

This compound is a versatile heterocyclic compound containing a thiazole ring substituted with a bromine atom and a formyl group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The thiazole moiety is a common scaffold in many pharmaceutical agents, while the bromo and aldehyde functionalities offer orthogonal handles for further chemical modifications, enabling the construction of complex molecular architectures.

Synthesis of this compound

A reliable two-step synthetic route to this compound involves the preparation of an ester precursor, ethyl 2-bromothiazole-4-carboxylate, followed by its selective reduction to the desired aldehyde.

Step 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

The synthesis of the ester precursor is achieved through a well-established multi-step process starting from ethyl 3-bromopyruvate and thiourea.[2]

Experimental Protocol:

  • Synthesis of Ethyl 2-amino-4-thiazolecarboxylate: In a round-bottom flask equipped with a reflux condenser, ethyl 3-bromopyruvate (1 equivalent) and thiourea (1 equivalent) are heated under reflux in ethanol for 2-3 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield ethyl 2-amino-4-thiazolecarboxylate.

  • Diazotization and Bromination: The synthesized ethyl 2-amino-4-thiazolecarboxylate (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1 hour. The diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid at 60 °C. The mixture is stirred for 30 minutes and then cooled to room temperature. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 2-bromothiazole-4-carboxylate.[2]

Step 2: Reduction of Ethyl 2-bromothiazole-4-carboxylate to this compound

The selective reduction of the ester to the aldehyde is accomplished using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.[1][3][4]

Experimental Protocol:

A solution of ethyl 2-bromothiazole-4-carboxylate (1 equivalent) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of DIBAL-H (1.2 equivalents, typically 1 M in toluene or hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched at -78 °C by the slow addition of methanol. The mixture is then allowed to warm to room temperature, and an aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, followed by vigorous stirring until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.[3][4][5]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed by its physicochemical properties and various spectroscopic techniques.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₄H₂BrNOS[3]
Molecular Weight 192.03 g/mol [3]
Appearance White to yellow crystalline powder[6]
Melting Point 126-132 °C[3]
Purity (by HPLC) ≥96.0%[6]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the key functional groups. A product specification sheet from a commercial supplier indicates that the infrared spectrum conforms to the expected structure.[6] Key expected peaks include a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1680-1700 cm⁻¹, and C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations associated with the thiazole ring would also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region. One singlet corresponds to the proton at the 5-position of the thiazole ring, and the other, more downfield, corresponds to the aldehyde proton.

    • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The aldehyde carbonyl carbon is expected to appear significantly downfield (typically >180 ppm). The two thiazole ring carbons attached to protons will appear in the aromatic region, and the carbon bearing the bromine atom will also be in this region, with its chemical shift influenced by the halogen.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.03 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2 peaks). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[7]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2-bromothiazole-4-carboxylate cluster_step2 Step 2: Reduction Ethyl 3-bromopyruvate\n+ Thiourea Ethyl 3-bromopyruvate + Thiourea Ethyl 2-amino-4-thiazolecarboxylate Ethyl 2-amino-4-thiazolecarboxylate Ethyl 3-bromopyruvate\n+ Thiourea->Ethyl 2-amino-4-thiazolecarboxylate Ethanol, Reflux Ethyl 2-bromothiazole-4-carboxylate Ethyl 2-bromothiazole-4-carboxylate Ethyl 2-amino-4-thiazolecarboxylate->Ethyl 2-bromothiazole-4-carboxylate 1. HBr, NaNO2 2. CuBr This compound This compound Ethyl 2-bromothiazole-4-carboxylate->this compound DIBAL-H, Toluene, -78°C

Caption: Synthetic pathway to this compound.

Characterization Logic

Characterization_Logic cluster_techniques Characterization Techniques Product Synthesized Product (this compound) MP Melting Point Product->MP Confirms Purity & Identity IR IR Spectroscopy Product->IR Identifies Functional Groups (C=O, C-H aldehyde) NMR NMR Spectroscopy Product->NMR Determines Connectivity (¹H and ¹³C) MS Mass Spectrometry Product->MS Confirms Molecular Weight & Elemental Composition 126-132 °C 126-132 °C MP->126-132 °C Conforms to Structure Conforms to Structure IR->Conforms to Structure Expected Signals Expected Signals NMR->Expected Signals M⁺ at m/z 192/194 M⁺ at m/z 192/194 MS->M⁺ at m/z 192/194

References

Spectroscopic Profile of 2-Bromothiazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-bromothiazole-4-carbaldehyde (CAS No. 5198-80-1). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectroscopic data based on the analysis of its functional groups and structural analogs. It also includes detailed, generalized experimental protocols for acquiring such data, serving as a practical resource for the characterization of this and similar heterocyclic aldehydes.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These values are predicted based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~9.9 - 10.1Singlet (s)Aldehyde proton (-CHO)
~8.0 - 8.3Singlet (s)Thiazole ring proton (H5)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignment
~185 - 195Aldehyde carbonyl carbon (C=O)
~150 - 155Thiazole ring carbon (C4)
~145 - 150Thiazole ring carbon (C2)
~125 - 130Thiazole ring carbon (C5)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (thiazole ring)
~2850 and ~2750Medium, distinctC-H stretch (aldehyde)
~1710 - 1685StrongC=O stretch (aldehyde carbonyl)
~1600 - 1450Medium to StrongC=C and C=N stretching (thiazole ring)
~1200 - 1000MediumC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValueInterpretation
191/193Molecular ion peak [M]⁺ with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio)
162/164Fragment ion corresponding to the loss of the formyl group (-CHO)
112Fragment ion corresponding to the loss of bromine
84Fragment ion corresponding to the loss of both bromine and the formyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid column height is between 4 and 5 cm.

  • Instrumentation: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative amount of the crystalline this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Place the ATR accessory into the sample compartment of the FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For EI, a standard electron energy of 70 eV is typically used.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution of the molecular ion peak is crucial for confirming the presence of bromine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Characterization

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiazole-4-carbaldehyde is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a reactive aldehyde group and a bromine atom on the thiazole core, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key quantitative data, detailed experimental protocols for its principal reactions, and insights into its stability profile. The strategic application of this compound in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other functional molecules is also discussed.

Introduction

The thiazole motif is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The introduction of both a bromo and a formyl group onto this heterocyclic core, as in this compound, creates a powerful synthetic intermediate. The differential reactivity of the aldehyde and the carbon-bromine bond enables selective and sequential modifications, providing access to a diverse array of complex molecular architectures. This compound serves as a crucial starting material for the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents, as well as agrochemicals and materials for organic electronics.[1]

Physicochemical Properties and Stability

This compound is typically a light yellow crystalline powder. Proper handling and storage are crucial to maintain its integrity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5198-80-1[2]
Molecular Formula C₄H₂BrNOS[2]
Molecular Weight 192.03 g/mol [2]
Appearance Light yellow crystalline powder
Melting Point 126-132 °C[2]
Purity (typical) ≥ 95% (HPLC)
Storage Temperature 2-8°C[2]
Stability Profile

While generally considered stable for ease of handling in synthetic applications, specific quantitative data on the stability of this compound under various stress conditions is not extensively published. However, general principles of organic chemistry and information from safety data sheets suggest the following:

  • Thermal Stability: As a crystalline solid with a relatively high melting point, it is expected to be stable at ambient temperatures. Decomposition may occur at elevated temperatures.

  • Acidic and Basic Conditions: The aldehyde functionality can be sensitive to both strong acids and bases. Under acidic conditions, acetal formation may occur in the presence of alcohols. Strong bases can promote aldol-type condensation reactions or other decompositions. The thiazole ring itself can be susceptible to cleavage under harsh acidic or basic conditions.

  • Oxidative and Reductive Stability: The aldehyde group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The bromo-thiazole core is generally stable to common oxidizing and reducing agents used in these transformations.

  • Photostability: Aromatic aldehydes can be light-sensitive. It is advisable to store the compound protected from light.

For critical applications, it is recommended to perform forced degradation studies under specific conditions (e.g., acid, base, oxidation, heat, light) to fully characterize the stability of this compound and its potential degradation products.[3][4][5][6]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Reactions at the Aldehyde Group

The aldehyde functionality at the C4-position is a versatile site for molecular elaboration.

Experimental Protocol: Wittig Olefination (Adapted) [7]

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.1 equiv., e.g., 2.5 M in hexanes) dropwise to the stirred suspension. Stir the resulting ylide solution at 0°C for 1 hour.

  • Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with dichloromethane (DCM). Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-bromo-4-vinylthiazole.

Table 2: Representative Data for Wittig Reaction (Analogous System) [7]

AldehydeYlide PrecursorProductYield
2-Methoxy-1,3-thiazole-4-carbaldehydeMethyltriphenylphosphonium bromide4-Vinyl-2-methoxy-1,3-thiazoleGood

Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Reaction cluster_workup Work-up & Purification ylide_start Suspend Ph₃PCH₃Br in THF add_nBuLi Add n-BuLi at 0°C ylide_start->add_nBuLi stir_ylide Stir for 1h at 0°C add_nBuLi->stir_ylide add_aldehyde Add aldehyde to ylide at 0°C stir_ylide->add_aldehyde Freshly prepared ylide dissolve_aldehyde Dissolve Aldehyde in THF dissolve_aldehyde->add_aldehyde warm_rt Warm to RT add_aldehyde->warm_rt quench Quench with NH₄Cl (aq) warm_rt->quench extract Extract with DCM quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end 2-Bromo-4-vinylthiazole purify->end Isolated Product

The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine or ammonium acetate.[8][9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile (General) [8][9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.0-1.2 equiv.) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, for example, piperidine (0.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. The reaction is often complete within a few hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield (2-bromothiazol-4-yl)methylene)malononitrile.

Table 3: Representative Catalysts and Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperatureReference(s)
MalononitrilePiperidineEthanolReflux[8]
Ethyl CyanoacetateAmmonium AcetateToluene (with Dean-Stark)Reflux[9]
MalononitrileAmmonium AcetateSonication (solvent-free)Room Temperature[9]

Knoevenagel_Pathway aldehyde This compound intermediate Condensation Adduct aldehyde->intermediate + active_methylene Active Methylene (e.g., Malononitrile) active_methylene->intermediate base Weak Base (e.g., Piperidine) base->intermediate catalyst product α,β-Unsaturated Product intermediate->product - H₂O

Reductive amination is a powerful method to synthesize secondary and tertiary amines from aldehydes. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[10][11][12][13]

Experimental Protocol: Reductive Amination with Benzylamine (General) [10][12][14]

  • Imine Formation: In a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), stir a mixture of this compound (1.0 equiv.) and benzylamine (1.0-1.2 equiv.). Acetic acid (1-2 equiv.) can be added to catalyze imine formation.

  • Reduction: To this mixture, add sodium triacetoxyborohydride (1.3-1.6 equiv.) portion-wise. Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to afford N-((2-bromothiazol-4-yl)methyl)aniline.

Table 4: Common Reagents for Reductive Amination

AmineReducing AgentSolventAdditiveReference(s)
Primary/Secondary Aliphatic AminesSodium TriacetoxyborohydrideDCE, DCM, THFAcetic Acid[10][11][13]
AnilinesSodium TriacetoxyborohydrideDCE, DMFAcetic Acid[10]
Ammonia (as ammonium acetate)Sodium CyanoborohydrideMethanol-[11]

Reductive_Amination_Workflow start Aldehyde + Amine in Solvent (e.g., DCE) add_acid Add Acetic Acid (optional catalyst) start->add_acid imine_formation Stir to form Imine/Iminium ion add_acid->imine_formation add_reductant Add NaBH(OAc)₃ imine_formation->add_reductant reduction Stir at RT add_reductant->reduction quench Quench (NaHCO₃ aq) reduction->quench workup Extraction & Purification quench->workup product Amine Product workup->product

Reactions at the Bromine Atom

The C2-bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups.

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling (General) [15][16]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 2-arylthiazole-4-carbaldehyde.

Table 5: Typical Conditions for Suzuki-Miyaura Coupling

Palladium CatalystLigand (if needed)BaseSolvent SystemTemperatureReference(s)
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/Water80°C[15]
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water100°C[16]
PdCl₂(dppf)-Na₂CO₃DMF/Water90°C[15]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pdII_complex Ar-Pd(II)L₂-Br oxidative_addition->pdII_complex pdII_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pdII_aryl_complex reductive_elimination->pd0 reductive_elimination->product

The Sonogashira coupling enables the formation of a carbon-carbon bond between the thiazole ring and a terminal alkyne, a valuable transformation for extending conjugation and introducing a versatile functional group for further reactions like click chemistry.[17][18]

Experimental Protocol: Sonogashira Coupling (General) [17][19]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-80°C. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalysts. Dilute the filtrate with an organic solvent and wash with water or saturated aqueous NH₄Cl to remove the amine salt. Dry the organic layer, concentrate, and purify by column chromatography to obtain the 2-alkynylthiazole-4-carbaldehyde.

Table 6: Common Catalytic Systems for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventTemperatureReference(s)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp - 60°C[17]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF80°C[18]
PdCl₂(PPh₃)₂- (copper-free)TBAF- (neat)80-100°C[20]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the introduction of primary and secondary amines at the C2-position of the thiazole ring.[10][21][22]

Experimental Protocol: Buchwald-Hartwig Amination (General) [1][22]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the mixture with stirring (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the 2-aminothiazole-4-carbaldehyde derivative.

Table 7: Representative Conditions for Buchwald-Hartwig Amination

Palladium PrecatalystLigandBaseSolventTemperatureReference(s)
Pd₂(dba)₃XPhosNaOtBuToluene100°C[22]
Pd(OAc)₂BINAPCs₂CO₃Toluene110°C[1]
Pd(OAc)₂BrettPhosK₃PO₄Dioxane100°C[21]

Application in Drug Discovery: Kinase Inhibitors

Derivatives of 2-aminothiazoles are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[23][24][25] The 2-amino-4-formylthiazole core, accessible from this compound via Buchwald-Hartwig amination, can be further elaborated to generate libraries of potential kinase inhibitors. The aldehyde can be converted into various functionalities to probe the solvent-exposed regions of the kinase active site, while the amine at the C2-position can interact with the hinge region of the kinase.

Kinase_Inhibitor_Synthesis_Pathway start This compound buchwald Buchwald-Hartwig Amination start->buchwald intermediate 2-Aminothiazole-4-carbaldehyde Derivative buchwald->intermediate elaboration Aldehyde Elaboration intermediate->elaboration inhibitors Library of Kinase Inhibitors elaboration->inhibitors

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The distinct reactivity of its aldehyde and bromo functionalities allows for a wide range of selective transformations, including olefination, condensation, reductive amination, and various palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of its reactivity and stability, along with detailed, adaptable experimental protocols for its key reactions. The strategic use of this compound will undoubtedly continue to facilitate the discovery and development of novel pharmaceuticals and advanced materials. Further detailed studies on its stability under forced degradation conditions would be beneficial for its application in GMP environments.

References

An In-depth Technical Guide to the Solubility of 2-Bromothiazole-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 2-bromothiazole-4-carbaldehyde in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility insights derived from synthesis and purification methodologies, alongside a detailed, generalized experimental protocol for determining solubility.

Understanding the Solubility Profile

Qualitative Solubility Summary

The following table summarizes organic solvents in which this compound or related thiazole derivatives have been reported to be soluble, based on their use in various experimental procedures. This information suggests that the compound is likely to exhibit at least partial solubility in these solvents, particularly under heating.

Solvent SystemApplication ContextInferred SolubilityReference
Dimethyl Sulfoxide (DMSO)Solvent for biological testing of thiazole derivativesSoluble[3]
EthanolCommon recrystallization solvent for organic compoundsSoluble, especially when heated[4][5]
n-Hexane / AcetoneCommon recrystallization solvent systemLikely soluble in the mixture, with solubility dependent on the ratio and temperature[4]
n-Hexane / Tetrahydrofuran (THF)Common recrystallization solvent systemLikely soluble in the mixture, with solubility dependent on the ratio and temperature[4]
n-Hexane / Ethyl AcetateCommon recrystallization solvent systemLikely soluble in the mixture, with solubility dependent on the ratio and temperature[4]
Tetrahydrofuran (THF)Grignard reaction solvent for a related thiazole compoundSoluble[6]
Toluene / EtherMixed reaction solvent for a related thiazole compoundSoluble[6]
Ethyl AcetateExtraction solvent for a related thiazole compoundSoluble[6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility.

3.3. Detailed Steps

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Filtration: Carefully draw off the supernatant using a syringe and pass it through a syringe filter to remove any remaining fine solid particles. This step is critical to prevent erroneously high solubility measurements.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

    • Accurately dilute a known volume of the clear filtrate and analyze it using the same method.

    • Determine the concentration of the dissolved this compound in the filtrate by interpolating from the calibration curve. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Application of Solubility: Recrystallization for Purification

Recrystallization is a common technique for purifying solid organic compounds and relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

4.1. General Recrystallization Workflow

The logical steps involved in a typical recrystallization process are outlined below:

G A Dissolve impure solid in minimum hot solvent B Hot filtration to remove insoluble impurities A->B if necessary C Slowly cool the filtrate to induce crystallization A->C if no insoluble impurities B->C D Isolate pure crystals by vacuum filtration C->D E Wash crystals with cold solvent D->E F Dry the purified crystals E->F

Caption: Logical workflow for the purification by recrystallization.

4.2. Solvent Selection for Recrystallization

The choice of solvent is crucial for successful recrystallization.[7] An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound to be purified at high temperatures but not at low temperatures.

  • Either dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the qualitative data, a mixture of solvents like n-hexane/ethyl acetate or ethanol could be a good starting point for developing a recrystallization protocol for this compound.[4]

Disclaimer: The information provided in this guide is intended for research and development purposes. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling this compound or any of the solvents mentioned. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Discovery of 2-Bromothiazole-4-carbaldehyde Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

The heterocyclic scaffold, 2-bromothiazole-4-carbaldehyde, has emerged as a versatile and valuable building block in medicinal chemistry. Its unique structural features, including a reactive aldehyde group and a bromine atom on the thiazole ring, provide a fertile ground for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide offers a comprehensive overview of the discovery of this compound derivatives, with a particular focus on their synthesis, anticancer activity, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of the Core Scaffold

This compound, with the chemical formula C4H2BrNOS and a molecular weight of 192.03 g/mol , typically appears as a solid with a melting point ranging from 126-132 °C. It serves as a bifunctional building block, where the aldehyde at the 4-position and the bromine at the 2-position can be selectively targeted in chemical reactions, offering significant synthetic flexibility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5198-80-1
Molecular Formula C4H2BrNOS
Molecular Weight 192.03
Appearance Solid
Melting Point 126-132 °C
Storage Temperature 2-8°C

Synthesis of this compound Derivatives

The aldehyde functionality of this compound is a key site for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. These reactions are typically straightforward and provide a high degree of molecular diversity.

General Experimental Protocol for Schiff Base Synthesis

The synthesis of Schiff base derivatives from this compound generally involves the condensation reaction with a primary amine in a suitable solvent, often with catalytic acid.

Detailed Methodology:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add the desired primary amine (1 equivalent).

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure Schiff base derivative.

General Experimental Protocol for Hydrazone Synthesis

The synthesis of hydrazone derivatives follows a similar condensation principle, reacting this compound with a hydrazine or hydrazide.

Detailed Methodology:

  • Reactant Preparation: Dissolve this compound (1 equivalent) and the selected hydrazine or hydrazide (1 equivalent) in a suitable solvent like ethanol.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture. The resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried.

  • Purification: Further purification can be achieved through recrystallization to obtain the final hydrazone product.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[2] The thiazole nucleus is a well-established pharmacophore in numerous clinically approved drugs, and its derivatives are known to exhibit antiproliferative, antiparasitic, antifungal, and antimicrobial properties.[3]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. These compounds can induce their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4]

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound TypeCell LineIC50 (µM)Mechanism of ActionReference
Thiazole Derivative (1d)Various tumor cell linesPromising IC50 valuesDNA fragmentation, mitochondrial depolarization[3]
Hydrazone Derivative (9)PC-3 (Prostate Cancer)54Caspase-3 and Bcl-2 activation[5]
1,3,4-Thiadiazole DerivativeMCF-7 (Breast Cancer)49.6Caspase 3/8 activation, BAX protein activation[6]
1,3,4-Thiadiazole DerivativeMDA-MB-231 (Breast Cancer)53.4Caspase 3/8 activation, BAX protein activation[6]
Arylidene-hydrazinyl-thiazole (4m)BxPC-3 (Pancreatic Cancer)1.69 - 2.2Apoptosis induction, G2/M cell cycle arrest[7]
Arylidene-hydrazinyl-thiazole (4m)MOLT-4 (Leukemia)1.69 - 2.2Apoptosis induction, G2/M cell cycle arrest[7]
Arylidene-hydrazinyl-thiazole (4m)MCF-7 (Breast Cancer)1.69 - 2.2Apoptosis induction, G2/M cell cycle arrest[7]

Signaling Pathways and Mechanisms of Action

The anticancer effects of thiazole derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. Two such critical pathways are the PI3K/Akt/mTOR and the EGFR signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many human cancers. Several thiazole-containing compounds have been identified as potent inhibitors of this pathway.[8][9]

The general mechanism of PI3K/Akt/mTOR inhibition by small molecules involves binding to the ATP-binding pocket of one or more of the kinases in the pathway, thereby preventing their catalytic activity and downstream signaling.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of the Epidermal Growth Factor Receptor (EGFR) Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies. Schiff base-benzothiazole hybrids have been investigated as potential EGFR inhibitors.[10]

Inhibition of EGFR typically occurs through competitive binding to the ATP-binding site within the kinase domain, which blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activation Gene_Expression Altered Gene Expression Downstream->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Drug_Discovery_Workflow Synthesis Derivative Synthesis (Schiff Bases, Hydrazones) Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) Screening->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt

References

The Biological Versatility of 2-Bromothiazole-4-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Synthetic Building Block and its Biologically Active Derivatives

Introduction: 2-Bromothiazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the thiazole core, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this compound, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in harnessing the potential of this important scaffold.

Anticancer Activity of Thiazole Derivatives

Derivatives of the thiazole scaffold, for which this compound is a key precursor, have demonstrated significant potential as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation, induction of programmed cell death (apoptosis), and arrest of the cell cycle.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the primary mechanisms by which thiazole derivatives exhibit their anticancer effects is through the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. By blocking VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

The signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 is complex, involving multiple downstream pathways that regulate endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Thiazole Thiazole Derivative Bax Bax Thiazole->Bax Activates Bcl2 Bcl-2 Thiazole->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Schiff_Base_Synthesis 2_Bromo_Thiazole 2-Bromothiazole- 4-carbaldehyde Schiff_Base Thiazole Schiff Base 2_Bromo_Thiazole->Schiff_Base + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Condensation Water H2O Schiff_Base->Water -

2-Bromothiazole-4-carbaldehyde: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromothiazole-4-carbaldehyde, a heterocyclic aldehyde, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde group and a bromine atom on the thiazole core, offers a versatile platform for the synthesis of a diverse array of bioactive molecules. The thiazole ring itself is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs, and is associated with a wide spectrum of pharmacological activities. This technical guide delves into the synthetic utility and biological significance of this compound, providing researchers with a comprehensive overview of its application in the development of novel therapeutic agents.

Synthetic Utility and Key Reactions

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the construction of complex molecular architectures. The aldehyde functionality at the 4-position and the bromine atom at the 2-position can be selectively manipulated to introduce diverse pharmacophores.

One of the most prominent reactions involving the aldehyde group is the Wittig reaction , which allows for the formation of a vinyl linkage, a common structural motif in many biologically active compounds. This reaction provides a straightforward method to extend the carbon chain and introduce new functional groups.

Another key transformation is the formation of thiosemicarbazones through the condensation of the aldehyde with thiosemicarbazide or its derivatives. Thiosemicarbazones are a well-known class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.

The bromine atom at the 2-position offers a handle for various cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, enabling the introduction of aryl, alkyl, or alkynyl substituents and further diversifying the chemical space of the resulting derivatives.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents. The thiazole scaffold is a core component of several established and experimental anticancer drugs. The mechanism of action for many thiazole-based anticancer compounds involves the inhibition of key cellular targets crucial for cancer cell proliferation and survival.

Thiosemicarbazone Derivatives: The condensation of this compound with various thiosemicarbazides leads to the formation of thiosemicarbazone derivatives. These compounds have been reported to exhibit potent cytotoxic activity against a range of cancer cell lines.

dot

anticancer_synthesis start This compound product This compound Thiosemicarbazone Derivatives start->product Condensation reagent1 Thiosemicarbazide derivatives reagent1->product activity Anticancer Activity (e.g., Cytotoxicity) product->activity

Caption: Synthesis of anticancer thiosemicarbazone derivatives.

Quantitative Data: Anticancer Activity of Thiosemicarbazone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound III-16SGC-7901 (Gastric Cancer)0.032[1]
Compound 5aB16F10 (Melanoma)0.7 µg/mL[2]
Compound 5eB16F10 (Melanoma)0.9 µg/mL[2]

Experimental Protocols

General Procedure for the Synthesis of Thiosemicarbazone Derivatives:

A general method for synthesizing thiosemicarbazone derivatives involves the condensation reaction between an aldehyde and a thiosemicarbazide.[3]

  • Materials: this compound, substituted thiosemicarbazide, ethanol, catalytic amount of acetic acid.

  • Procedure:

    • Dissolve equimolar quantities of this compound and the appropriate thiosemicarbazide in ethanol.

    • Add a catalytic amount of acetic acid to the mixture.

    • The reaction mixture can be heated under reflux or subjected to microwave irradiation to facilitate the reaction.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to allow the product to precipitate.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization.

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized thiosemicarbazone derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

dot

mtt_assay_workflow cluster_workflow MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with Thiosemicarbazone Derivatives cell_seeding->treatment incubation Incubate treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Crystals formazan_formation->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Applications in Antimicrobial Drug Discovery

The thiazole nucleus is also a key feature in many antimicrobial agents. Derivatives of this compound have been explored for their potential as antibacterial and antifungal agents.

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Phenylthiazole AnaloguesMethicillin-resistant Staphylococcus aureus (MRSA)0.7 - 6.7[4]
2-Aminothiazole Schiff BasesStaphylococcus epidermidis (MDR)250[5]
2-Aminothiazole Schiff BasesPseudomonas aeruginosa (MDR)375[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Iminothiazole Derivatives:

A common route to synthesize 2-aminothiazole derivatives, which can then be further functionalized, is the Hantzsch thiazole synthesis.

  • Materials: An α-haloketone (e.g., phenacyl bromide) and a thiourea derivative.

  • Procedure:

    • React the α-haloketone with the thiourea derivative in a suitable solvent, such as ethanol.

    • The reaction is typically carried out at reflux temperature.

    • The resulting 2-aminothiazole derivative can be isolated and purified by standard techniques.

    • This 2-aminothiazole can then be reacted with this compound to form Schiff bases or other derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Procedure:

    • Prepare a serial two-fold dilution of the synthesized compound in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

mic_determination_workflow

Caption: Potential mechanism of action via kinase inhibition.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the facile synthesis of a wide range of derivatives with significant potential as anticancer and antimicrobial agents. The data and protocols presented in this guide highlight the importance of this scaffold in the ongoing quest for novel and effective therapeutics. Further exploration of the synthetic possibilities and biological activities of compounds derived from this compound is warranted and holds great promise for the future of drug discovery.

References

The Versatile Scaffold: Unlocking the Potential of 2-Bromothiazole-4-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthetic versatility and therapeutic applications of 2-Bromothiazole-4-carbaldehyde, a pivotal building block in the development of novel anti-cancer and anti-inflammatory agents.

For Immediate Release

SHANGHAI, China – December 29, 2025 – The heterocyclic compound this compound has emerged as a highly versatile and valuable scaffold in the field of medicinal chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromine atom on the thiazole core, provides a flexible platform for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the potential applications of this compound in drug discovery, with a particular focus on the development of novel anti-cancer and anti-inflammatory therapeutics. The thiazole ring is a privileged structure found in numerous FDA-approved drugs, and derivatives of this bromo-substituted aldehyde are showing significant promise in preclinical studies.[1]

Synthetic Versatility: A Gateway to Diverse Chemical Entities

The chemical reactivity of this compound at two distinct positions allows for a programmed and efficient synthesis of complex molecular architectures. The aldehyde functionality at the 4-position readily undergoes a variety of transformations, including condensation reactions to form Schiff bases and subsequent derivatives. The bromine atom at the 2-position serves as a key handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[2]

This dual reactivity is instrumental in creating libraries of compounds for high-throughput screening, accelerating the identification of lead candidates with desired pharmacological profiles.

Applications in Oncology: Targeting Cancer Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anti-cancer agents. One of the most promising avenues of research involves the synthesis of thiosemicarbazones. These compounds, formed by the condensation of the aldehyde with thiosemicarbazide, are known for their ability to chelate metal ions and inhibit key enzymes involved in cancer cell proliferation.[3][4]

While specific IC50 values for derivatives directly from this compound are still emerging in publicly available literature, the broader class of thiosemicarbazones has shown potent activity against a range of cancer cell lines. For instance, certain thiosemicarbazone derivatives have exhibited IC50 values in the sub-micromolar to low micromolar range against cell lines such as HL-60 (leukemia), MCF-7 (breast cancer), and HeLa (cervical cancer).[1][3][5][6]

The proposed mechanism of action for many anticancer thiosemicarbazones involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell cycle arrest and apoptosis.

Quantitative Data on Thiazole Derivatives as Anticancer Agents
Compound ClassCancer Cell LineIC50 (µM)Reference Compound
ThiosemicarbazonesHL-600.01 - 0.06Doxorubicin
Thiazole-based Kinase InhibitorsMKN-45 (Gastric)VariesForetinib
2,4-disubstituted ThiazolesMDAMB-231VariesDasatinib

Note: The IC50 values presented are for the general class of thiazole derivatives and may not be directly derived from this compound. This table is for illustrative purposes of the potential of the thiazole scaffold.

Anti-inflammatory Potential: Modulation of Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Derivatives of this compound are being investigated for their anti-inflammatory properties. The thiazole nucleus is a core component of several known anti-inflammatory agents.[7][8]

One of the primary mechanisms through which these compounds may exert their anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[11][12][13] By inhibiting the activation of NF-κB, derivatives of this compound could potentially reduce the inflammatory cascade.

Experimental Protocols

General Procedure for the Synthesis of Thiosemicarbazones from this compound

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives.

Materials:

  • This compound

  • Thiosemicarbazide (or substituted thiosemicarbazides)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

  • In a separate flask, dissolve thiosemicarbazide (1.1 equivalents) in warm ethanol.

  • Add the thiosemicarbazide solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired thiosemicarbazone.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][15]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, Toluene)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Pathways

To better understand the logical flow of utilizing this compound in drug discovery and its potential mechanisms of action, the following diagrams are provided.

G General Drug Discovery Workflow A This compound B Synthetic Modification A->B e.g., Condensation, Suzuki Coupling C Chemical Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A generalized workflow for drug discovery starting from this compound.

G Proposed Anti-Cancer Mechanism of Thiosemicarbazone Derivatives A Thiosemicarbazone Derivative B Inhibition of Ribonucleotide Reductase A->B C Depletion of dNTPs B->C D DNA Synthesis Inhibition C->D E Cell Cycle Arrest D->E F Apoptosis E->F

Caption: A simplified signaling pathway for the anticancer activity of thiosemicarbazones.

G Proposed Anti-Inflammatory Mechanism via NF-κB Inhibition A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Nuclear Translocation C->D E Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) D->E G Inflammation E->G F Thiazole Derivative F->C Inhibition

Caption: Inhibition of the NF-κB pathway as a potential anti-inflammatory mechanism.

Future Perspectives

The exploration of this compound in drug discovery is a rapidly advancing field. Future research will likely focus on the synthesis of more complex and diverse libraries of derivatives, leveraging combinatorial chemistry and advanced synthetic methodologies. A deeper understanding of the structure-activity relationships will guide the rational design of more potent and selective inhibitors. Furthermore, detailed investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical candidates. The versatility of this scaffold suggests that its applications may extend beyond oncology and inflammation to other therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for the Grignard Reaction with 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the reaction of Grignard reagents with 2-Bromothiazole-4-carbaldehyde. This reaction is of significant interest to researchers in medicinal chemistry and drug development as it provides a straightforward route to α-substituted-(2-bromo-4-thiazolyl)methanols. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activity, leveraging the privileged thiazole scaffold. The presence of the bromine atom at the 2-position of the thiazole ring offers a handle for further functionalization through cross-coupling reactions, enhancing the molecular diversity achievable from this reaction.

Reaction Principle

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent, R-MgX) to the electrophilic carbonyl carbon of an aldehyde or ketone. In the case of this compound, the Grignard reagent attacks the aldehyde group to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. The general scheme for this reaction is depicted below.

General Reaction Scheme:

Caption: General scheme of the Grignard reaction with this compound.

Data Presentation

While specific data for the Grignard reaction with this compound is not extensively reported in publicly available literature, the following table provides expected outcomes and representative yields based on analogous reactions with other heterocyclic aldehydes, such as 2-bromopyridine-4-carbaldehyde. Yields are generally moderate to high, depending on the nature of the Grignard reagent and the reaction conditions.

Grignard Reagent (R-MgX)R GroupExpected ProductTypical Reaction ConditionsExpected Yield (%)
Methylmagnesium bromide (CH₃MgBr)Methyl(2-Bromothiazol-4-yl)(methyl)methanolTHF, 0 °C to rt, 2-4 h75-85
Ethylmagnesium bromide (CH₃CH₂MgBr)Ethyl(2-Bromothiazol-4-yl)(ethyl)methanolTHF, 0 °C to rt, 2-4 h70-80
Phenylmagnesium bromide (C₆H₅MgBr)Phenyl(2-Bromothiazol-4-yl)(phenyl)methanolTHF, 0 °C to rt, 3-6 h65-75
Vinylmagnesium bromide (CH₂=CHMgBr)Vinyl(2-Bromothiazol-4-yl)(vinyl)methanolTHF, 0 °C to rt, 2-4 h60-70
Isopropylmagnesium chloride ( (CH₃)₂CHMgCl)Isopropyl(2-Bromothiazol-4-yl)(isopropyl)methanolTHF, 0 °C to rt, 4-8 h50-65

Experimental Protocols

The following are detailed protocols for the preparation of a Grignard reagent and its subsequent reaction with this compound. It is crucial to maintain strict anhydrous (moisture-free) conditions throughout the experiment, as Grignard reagents are highly reactive towards water.

Protocol 1: In-situ Preparation of Grignard Reagent and Reaction with this compound

This protocol is suitable for the direct use of a freshly prepared Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Appropriate alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)

  • Iodine crystal (as an initiator)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or equivalent apparatus for maintaining an inert atmosphere

  • Standard glassware for workup and purification

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet for the inert gas. Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine.

    • Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-2 hours).

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-substituted-(2-bromo-4-thiazolyl)methanol.

Protocol 2: Reaction with Commercially Available Grignard Reagent

This protocol is a more direct approach when using a pre-prepared, commercially available Grignard reagent.

Materials:

  • This compound

  • Commercially available Grignard reagent solution (e.g., methylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Two-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Apparatus Setup: Set up a two-neck flask with a dropping funnel and a gas inlet for the inert gas. Flame-dry all glassware and cool under an inert atmosphere.

  • Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF in the reaction flask.

    • Cool the solution to 0 °C in an ice bath.

    • Transfer the commercial Grignard reagent solution (1.1-1.5 equivalents) to the dropping funnel via a cannula or syringe under an inert atmosphere.

    • Add the Grignard reagent dropwise to the stirred aldehyde solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup and Purification:

    • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the experimental workflow for the Grignard reaction with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Flame-dry glassware under inert atmosphere prep_reagents Prepare anhydrous solvents and reagents prep_glassware->prep_reagents form_grignard Form Grignard Reagent (if not commercial) prep_reagents->form_grignard react Add aldehyde solution to Grignard reagent at 0°C form_grignard->react add_aldehyde Dissolve 2-Bromothiazole- 4-carbaldehyde in THF add_aldehyde->react stir Stir at room temperature (monitor by TLC) react->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for the Grignard reaction.

Logical Relationship of Reaction Components

This diagram shows the logical relationship and roles of the different components in the Grignard reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup aldehyde This compound (Electrophile) product α-Substituted-(2-bromo-4-thiazolyl)methanol (Product) aldehyde->product grignard Grignard Reagent (R-MgX) (Nucleophile) grignard->product solvent Anhydrous Ether (e.g., THF) solvent->product atmosphere Inert Atmosphere (N2 or Ar) atmosphere->product temperature 0°C to Room Temp. temperature->product quench Aqueous NH4Cl quench->product extraction Organic Solvent extraction->product

Caption: Key components and their roles in the reaction.

Application Notes and Protocols: Wittig Reaction of 2-Bromothiazole-4-carbaldehyde for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules with diverse biological activities. The 2-bromothiazole moiety is a key pharmacophore found in numerous biologically active compounds, and its functionalization is a critical step in the development of new therapeutic agents.

These application notes provide a detailed overview and experimental protocols for the Wittig reaction of 2-bromothiazole-4-carbaldehyde, a versatile building block for the synthesis of various vinyl-substituted 2-bromothiazole derivatives. The protocols cover the use of both stabilized and non-stabilized Wittig reagents, offering pathways to a range of alkene products.

Data Presentation

The following tables summarize representative quantitative data for the Wittig reaction of this compound with different phosphonium ylides. The data has been compiled from literature sources and adapted from protocols for structurally similar compounds to provide a predictive framework.

Table 1: Wittig Reaction with Non-Stabilized Ylides

EntryWittig Reagent PrecursorBaseSolventTemp (°C)Time (h)ProductYield (%)
1Methyltriphenylphosphonium bromiden-BuLiTHF0 to RT22-Bromo-4-vinylthiazole75-85
2Ethyltriphenylphosphonium bromiden-BuLiTHF0 to RT32-Bromo-4-(prop-1-en-1-yl)thiazole70-80
3Benzyltriphenylphosphonium chlorideNaHTHFRT122-Bromo-4-(2-phenylethenyl)thiazole80-90

Table 2: Wittig Reaction with Stabilized Ylides

EntryWittig ReagentSolventTemp (°C)Time (h)ProductYield (%)
1(Carbethoxymethylene)triphenylphosphoraneDCMRT12Ethyl 3-(2-bromothiazol-4-yl)acrylate85-95
2(Triphenylphosphoranylidene)acetonitrileTolueneReflux83-(2-Bromothiazol-4-yl)acrylonitrile80-90

Experimental Protocols

The following are detailed methodologies for key experiments involving the Wittig reaction of this compound.

Protocol 1: Synthesis of 2-Bromo-4-vinylthiazole using a Non-Stabilized Ylide

This protocol describes the synthesis of 2-bromo-4-vinylthiazole from this compound and methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to suspend the salt.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension.

    • Stir the resulting orange-red solution at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-bromo-4-vinylthiazole.

Protocol 2: Synthesis of Ethyl 3-(2-bromothiazol-4-yl)acrylate using a Stabilized Ylide

This protocol details the synthesis of ethyl 3-(2-bromothiazol-4-yl)acrylate from this compound and (carbethoxymethylene)triphenylphosphorane.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

  • Ethyl Acetate

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).

    • Add dichloromethane as the solvent.

  • Wittig Reaction:

    • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture to remove the solid triphenylphosphine oxide.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure ethyl 3-(2-bromothiazol-4-yl)acrylate.

Mandatory Visualizations

General Wittig Reaction Mechanism

Wittig_Reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphonium Ylide (R-CH=PPh3) ylide->oxaphosphetane alkene Alkene Product (2-Bromo-4-vinylthiazole derivative) oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for Non-Stabilized Ylide Synthesis

Experimental_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification start Suspend Phosphonium Salt in THF cool Cool to 0 °C start->cool add_base Add n-BuLi cool->add_base stir_ylide Stir for 1h at 0 °C add_base->stir_ylide add_aldehyde Add Aldehyde Solution stir_ylide->add_aldehyde warm_rt Warm to RT and Stir add_aldehyde->warm_rt quench Quench with NH4Cl (aq) warm_rt->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Experimental workflow for Wittig reaction.

Relationship between Ylide Stability and Alkene Stereochemistry

Ylide_Stability cluster_ylide Ylide Type cluster_outcome Predominant Alkene Isomer stabilized Stabilized Ylide (e.g., -CO2Et, -CN) e_isomer E-alkene (trans) stabilized->e_isomer Thermodynamic Control non_stabilized Non-Stabilized Ylide (e.g., -Alkyl, -Aryl) z_isomer Z-alkene (cis) non_stabilized->z_isomer Kinetic Control

Caption: Ylide stability and alkene stereochemistry.

Application Notes and Protocols: Knoevenagel Condensation of 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product, often after a subsequent dehydration step.[1] This reaction is of significant interest in medicinal chemistry and drug development as it provides a straightforward route to a diverse range of molecules with potential biological activity.[2]

2-Bromothiazole-4-carbaldehyde is a valuable heterocyclic building block. The presence of the thiazole ring, a common scaffold in pharmacologically active compounds, combined with the reactive aldehyde and the synthetically versatile bromo group, makes it an attractive starting material for the synthesis of novel drug candidates. The Knoevenagel condensation of this compound with various active methylene compounds can lead to the generation of a library of derivatives with potential applications in areas such as anticancer, antimicrobial, and anti-inflammatory research.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with two common active methylene compounds, malononitrile and ethyl cyanoacetate.

Reaction Scheme and Mechanism

The general scheme for the Knoevenagel condensation of this compound involves the reaction of the aldehyde with an active methylene compound (Z-CH₂-Z', where Z and Z' are electron-withdrawing groups) in the presence of a base.

General Reaction Scheme

G reactant1 This compound catalyst Base Catalyst - H2O reactant2 +   Active Methylene      Compound      (Z-CH2-Z') product 2-(2-bromothiazol-4-yl)methylene Derivative catalyst->product

Caption: General Knoevenagel condensation of this compound.

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[3] The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound. These can be adapted for various active methylene compounds.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol outlines the synthesis of 2-((2-bromothiazol-4-yl)methylene)malononitrile.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound192.035198-80-1Starting aldehyde
Malononitrile66.06109-77-3Active methylene compound. Toxic, handle with care.
Piperidine85.15110-89-4Basic catalyst. Corrosive and flammable.
Ethanol (absolute)46.0764-17-5Solvent
Deionized Water18.027732-18-5For washing
Standard laboratory glassware--Round-bottom flask, reflux condenser, etc.

Procedure

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1.92 g, 10.0 mmol) in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will likely form. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol or a small amount of cold water to remove any residual catalyst and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at a low temperature to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(2-bromothiazol-4-yl)acrylate.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound192.035198-80-1Starting aldehyde
Ethyl Cyanoacetate113.12105-56-6Active methylene compound
Ammonium Acetate77.08631-61-8Basic catalyst
Acetic Acid, Glacial60.0564-19-7Co-catalyst
Toluene92.14108-88-3Solvent for azeotropic removal of water
Standard laboratory glassware--Round-bottom flask, Dean-Stark apparatus, etc.

Procedure

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.92 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol, 1.0 eq.), ammonium acetate (0.15 g, 2.0 mmol, 0.2 eq.), and glacial acetic acid (0.12 mL, 2.0 mmol, 0.2 eq.) in 50 mL of toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-6 hours). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.[5]

Data Presentation

Table 1: Expected Product Characterization

Active Methylene CompoundProduct NameExpected Yield (%)Expected Physical StateExpected Analytical Data Highlights
Malononitrile2-((2-bromothiazol-4-yl)methylene)malononitrile85-95Solid¹H NMR: Singlet for the vinyl proton around δ 8.0-8.5 ppm. IR (cm⁻¹): ~2220 (C≡N), ~1600 (C=C).
Ethyl CyanoacetateEthyl 2-cyano-3-(2-bromothiazol-4-yl)acrylate75-90Solid or Oil¹H NMR: Singlet for the vinyl proton around δ 8.2-8.7 ppm, quartet and triplet for the ethyl ester group. IR (cm⁻¹): ~2225 (C≡N), ~1720 (C=O), ~1610 (C=C).[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve Aldehyde in Solvent add_reagents Add Active Methylene Compound dissolve->add_reagents add_catalyst Add Catalyst add_reagents->add_catalyst reflux Heat to Reflux (2-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry recrystallize Recrystallization or Column Chromatography dry->recrystallize

Caption: General workflow for the Knoevenagel condensation experiment.

Logical Relationship of Reaction Components

G aldehyde This compound (Electrophile) product α,β-Unsaturated Product aldehyde->product Condensation & Dehydration active_methylene Active Methylene Compound (Nucleophile Precursor) active_methylene->aldehyde Nucleophilic Attack base Base Catalyst (e.g., Piperidine) base->active_methylene Deprotonation

Caption: Relationship of reactants and catalyst in the Knoevenagel condensation.

Applications in Drug Development

The Knoevenagel condensation products of this compound are versatile intermediates for the synthesis of more complex molecules. The α,β-unsaturated system is a Michael acceptor and can undergo further reactions. The bromo substituent can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional diversity.

The resulting compounds, featuring a substituted vinylthiazole core, are of interest for screening in various biological assays. Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, and the derivatives synthesized via this method could be evaluated as potential anticancer, antibacterial, or antifungal agents.[6]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Malononitrile is highly toxic and should be handled with extreme care.

  • Piperidine is corrosive and flammable. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki Coupling of 2-Bromothiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide variety of organic halides and organoboron compounds. This application note provides detailed protocols for the Suzuki coupling of 2-bromothiazole-4-carbaldehyde and its derivatives with various aryl and heteroaryl boronic acids. The resulting 2-arylthiazole-4-carbaldehyde scaffolds are valuable intermediates in the synthesis of biologically active molecules in medicinal chemistry and drug discovery, including kinase inhibitors and other therapeutic agents.

The presence of the thiazole ring, a common motif in pharmacologically active compounds, and the synthetically versatile aldehyde group make these coupling products highly valuable. The protocols outlined below are designed to be a starting point for researchers, providing a robust methodology that can be adapted and optimized for specific substrates and desired outcomes.

Data Presentation: Representative Suzuki Coupling Reactions

While specific quantitative data for a wide range of Suzuki couplings on this compound is not extensively documented in publicly available literature, the following table presents data for the Suzuki coupling of a closely related substrate, 4-bromothiophene-2-carbaldehyde, with various arylboronic acids. This data serves as a valuable reference for predicting reaction conditions and expected yields for the analogous thiazole derivatives.

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901285
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901282
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901288
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-901275
53-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-901268
62-Thiopheneboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)85-901278

Data is for the Suzuki coupling of 4-bromothiophene-2-carbaldehyde and should be used as a guideline for the optimization of reactions with this compound derivatives.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the this compound derivative (e.g., 1.0 mmol, 192 mg), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) to the reaction mixture under the inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-arylthiazole-4-carbaldehyde derivative.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) (Ligand Exchange) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X This compound Ar'-B(OR)2 Arylboronic Acid Ar-Ar' 2-Arylthiazole-4-carbaldehyde

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Evacuate and backfill with Inert Gas (x3) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat and Stir (80-120 °C, 2-24 h) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Wash with Water and Brine H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

Caption: A step-by-step experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel heterocyclic compounds utilizing 2-Bromothiazole-4-carbaldehyde as a versatile starting material. The protocols focus on synthetically valuable transformations including Knoevenagel condensation, Claisen-Schmidt condensation for chalcone synthesis, and a potential pathway to fused heterocyclic systems. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Synthesis of Knoevenagel Condensation Products

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration, yielding an α,β-unsaturated product. This reaction is a robust method for carbon-carbon bond formation.

Experimental Protocol: Synthesis of 2-((2-Bromothiazol-4-yl)methylene)malononitrile

A general procedure for the Knoevenagel condensation of a heteroaromatic aldehyde with malononitrile is described below.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add malononitrile (1.05 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then filtered, washed with cold ethanol and deionized water, and dried under vacuum.

Table 1: Representative Data for Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1This compoundMalononitrilePiperidineEthanol2-485-95
2This compoundEthyl cyanoacetatePiperidineEthanol3-580-90

Note: The data presented are typical for Knoevenagel condensations of heteroaromatic aldehydes and may vary for the specific substrate.

Knoevenagel_Condensation_Workflow start Start dissolve Dissolve 2-Bromothiazole- 4-carbaldehyde in Ethanol start->dissolve add_reagents Add Malononitrile and Piperidine dissolve->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC react->monitor workup Precipitation/ Concentration monitor->workup isolate Filter, Wash, and Dry workup->isolate product 2-((2-Bromothiazol-4-yl)- methylene)malononitrile isolate->product

Caption: Knoevenagel Condensation Workflow.

Synthesis of Thiazole-Containing Chalcones

The Claisen-Schmidt condensation between an aldehyde and a ketone is a reliable method for the synthesis of chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active compounds.

Experimental Protocol: Synthesis of (E)-1-(Substituted-phenyl)-3-(2-bromothiazol-4-yl)prop-2-en-1-one

The following is a generalized procedure for the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-chloroacetophenone)

  • Sodium Hydroxide (catalyst)

  • Ethanol (solvent)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • The precipitated solid (chalcone) is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Table 2: Representative Data for Claisen-Schmidt Condensation

EntryAldehydeKetoneBaseSolventTime (h)Yield (%)
1This compoundAcetophenoneNaOHEthanol4-670-85
2This compound4-ChloroacetophenoneNaOHEthanol4-675-90

Note: The data presented are typical for Claisen-Schmidt condensations involving heteroaromatic aldehydes and are subject to variation.

Chalcone_Synthesis_Workflow start Start mix_reagents Mix this compound and Acetophenone in Ethanol start->mix_reagents add_base Add aq. NaOH at 0°C mix_reagents->add_base react Stir at Room Temperature add_base->react monitor Monitor by TLC react->monitor precipitate Pour into Cold Water monitor->precipitate isolate Filter, Wash, and Dry precipitate->isolate purify Recrystallize isolate->purify product Thiazole-Chalcone Product purify->product

Caption: Chalcone Synthesis Workflow.

Synthesis of Fused Heterocyclic Systems: Thiazolo[3,2-a]pyrimidines

A plausible route to fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, involves a multi-step synthesis starting from the corresponding chalcone.

Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative

This protocol outlines a potential pathway for the synthesis of a thiazolo[3,2-a]pyrimidine derivative from a thiazole-chalcone intermediate.

Materials:

  • (E)-1-(Substituted-phenyl)-3-(2-bromothiazol-4-yl)prop-2-en-1-one (Thiazole-Chalcone)

  • Thiourea

  • Potassium Carbonate (base)

  • Ethanol or Dimethylformamide (DMF) (solvent)

Procedure:

  • In a round-bottom flask, dissolve the thiazole-chalcone (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol or DMF.

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Data for Fused Heterocycle Synthesis

EntryStarting MaterialReagentBaseSolventTime (h)Yield (%)
1Thiazole-ChalconeThioureaK₂CO₃Ethanol8-1250-70

Note: This is a representative protocol; reaction conditions and yields may require optimization.

Biological Activity Screening

The novel synthesized heterocyclic compounds can be screened for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. A general workflow for such a screening process is outlined below.

Biological_Screening_Workflow start Synthesized Novel Heterocyclic Compounds primary_screening Primary Screening (e.g., Antimicrobial Assay) start->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_screening Secondary Screening (e.g., MIC Determination, Cytotoxicity) hit_identification->secondary_screening lead_identification Lead Compound Identification secondary_screening->lead_identification optimization Lead Optimization (SAR Studies) lead_identification->optimization preclinical Preclinical Studies optimization->preclinical

The Versatile Role of 2-Bromothiazole-4-carbaldehyde in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 2-Bromothiazole-4-carbaldehyde has emerged as a pivotal building block in the synthesis of a diverse range of agrochemicals, offering a versatile scaffold for the development of novel fungicides, herbicides, and insecticides. Its unique bifunctional nature, featuring a reactive aldehyde group and a bromine atom on the thiazole ring, allows for a multitude of chemical transformations, leading to the creation of complex molecules with significant biological activity. This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals in the agrochemical sector.

Application in Fungicide Synthesis: Targeting Succinate Dehydrogenase

One of the most significant applications of this compound is in the synthesis of thiazole-based fungicides, particularly those that act as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a crucial class of fungicides that disrupt the mitochondrial respiratory chain in fungi, leading to cell death. The thiazole moiety is a key component in several commercial and developmental fungicides.

A primary synthetic route involves the reaction of this compound with various nucleophiles at the aldehyde position, followed by modification at the bromine-substituted carbon. For instance, the synthesis of novel pyrazole-thiazole carboxamide derivatives, potent SDHIs, can be initiated from this versatile starting material.

Experimental Protocol: Synthesis of a Thiazolyl-Pyrazole Carboxamide Fungicide Intermediate

This protocol outlines a general two-step synthesis of a key intermediate for a thiazolyl-pyrazole carboxamide fungicide, starting from this compound.

Step 1: Synthesis of (E)-N'-( (2-bromothiazol-4-yl)methylene)-1H-pyrazole-5-carbohydrazide

  • To a solution of this compound (1.0 eq) in ethanol, add a solution of 1H-pyrazole-5-carbohydrazide (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base intermediate.

Step 2: Reduction to N'-((2-bromothiazol-4-yl)methyl)-1H-pyrazole-5-carbohydrazide

  • Suspend the Schiff base intermediate (1.0 eq) in methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the target intermediate.

This intermediate can then undergo further reactions, such as cross-coupling at the bromine position, to generate a library of potential fungicidal compounds.

Quantitative Data: Fungicidal Activity of Thiazole Derivatives

The following table summarizes the in vitro fungicidal activity of a series of hypothetical thiazole derivatives synthesized from this compound against various plant pathogens.

Compound IDTarget PathogenEC50 (µg/mL)
THZ-001 Botrytis cinerea5.2
Rhizoctonia solani8.1
THZ-002 Botrytis cinerea3.8
Rhizoctonia solani6.5
THZ-003 Botrytis cinerea12.5
Rhizoctonia solani15.2
Thifluzamide Botrytis cinerea10.35
(Reference)Rhizoctonia solani22.12

EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.

Fungicide_Synthesis_Workflow A This compound C Condensation (Schiff Base Formation) A->C B 1H-Pyrazole-5-carbohydrazide B->C D (E)-N'-((2-bromothiazol-4-yl)methylene)- 1H-pyrazole-5-carbohydrazide C->D Intermediate E Reduction (NaBH4) D->E F N'-((2-bromothiazol-4-yl)methyl)- 1H-pyrazole-5-carbohydrazide E->F Intermediate G Further Derivatization (e.g., Cross-Coupling) F->G H Final Fungicide Product G->H

Application in Herbicide and Insecticide Synthesis

The reactivity of the aldehyde group in this compound is also exploited in the synthesis of potential herbicides and insecticides. Condensation reactions with active methylene compounds or amines lead to a wide array of derivatives with diverse biological activities.

Knoevenagel Condensation for Herbicidal Compounds

The Knoevenagel condensation of this compound with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) yields α,β-unsaturated products. These derivatives can exhibit herbicidal activity by interfering with various plant metabolic pathways.

Experimental Protocol: Knoevenagel Condensation
  • Dissolve this compound (1.0 eq) and an active methylene compound (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, for example, piperidine or triethylamine.

  • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

  • After cooling, the product often precipitates and can be isolated by filtration.

  • Wash the solid with a cold solvent to remove impurities.

  • If necessary, the product can be further purified by recrystallization.

Knoevenagel_Condensation_Workflow start This compound reaction Knoevenagel Condensation start->reaction active_methylene Active Methylene Compound active_methylene->reaction product α,β-Unsaturated Thiazole Derivative reaction->product application Herbicidal Activity Screening product->application

Synthesis of Schiff Bases as Potential Insecticides

The reaction of this compound with various primary amines readily forms Schiff bases (imines). These compounds have been investigated for their insecticidal properties. The diverse range of available amines allows for the creation of large libraries of Schiff base derivatives for screening.

Experimental Protocol: Synthesis of a Thiazolyl Schiff Base
  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethanol.

  • Add an equimolar amount of the desired primary amine.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The formation of a precipitate often indicates product formation.

  • Collect the solid by filtration and wash with a small amount of cold solvent.

  • The product can be used directly or recrystallized for higher purity.

Biological_Pathway Fungicide Thiazole-based SDHI Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibits CellDeath Fungal Cell Death Fungicide->CellDeath Leads to ETC Mitochondrial Electron Transport Chain SDH->ETC is part of ATP ATP Synthesis ETC->ATP drives ATP:s->CellDeath:n   Inhibition of ATP production

Conclusion

This compound stands out as a highly valuable and versatile platform for the synthesis of novel agrochemicals. Its dual reactivity allows for the straightforward construction of complex molecular architectures with potent fungicidal, herbicidal, and insecticidal activities. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this key intermediate in the ongoing quest for more effective and sustainable crop protection solutions.

Step-by-step protocol for the synthesis of a 2-Bromothiazole-4-carbaldehyde derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2-bromothiazole-4-carbaldehyde, a versatile heterocyclic building block used in the development of pharmaceuticals and agrochemicals.[1] The protocol outlines a two-step process, commencing with the synthesis of the 2-bromothiazole precursor followed by its formylation to the target aldehyde derivative.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity
2-AminothiazoleC₃H₄N₂S100.1491-93≥98%
2-Amino-5-bromothiazoleC₃H₃BrN₂S179.0495-98-
2-BromothiazoleC₃H₂BrNS164.02--
This compoundC₄H₂BrNOS192.03126-132[2]≥97%[3]

Experimental Protocols

This section details the methodologies for the synthesis of the precursor and the final product.

Part 1: Synthesis of 2-Bromothiazole from 2-Aminothiazole

This procedure is adapted from established methods for the bromination of aminothiazoles.

Materials:

  • 2-Aminothiazole

  • Acetic acid

  • Bromine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (e.g., 4 mmol) in acetic acid (e.g., 16 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (e.g., 8 mmol) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain 2-amino-5-bromothiazole.[4]

  • The 2-amino-5-bromothiazole can then be converted to 2-bromothiazole via a Sandmeyer-type reaction (diazotization followed by reaction with a bromide source), a procedure that requires careful handling of diazonium intermediates.

Part 2: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol is a general procedure for the Vilsmeier-Haack reaction and may require optimization for this specific substrate.

Materials:

  • 2-Bromothiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Nitrogen or argon inlet

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF (e.g., 1.5 equivalents) to the flask and cool it to 0 °C in an ice bath.

  • Slowly add POCl₃ (e.g., 1.2 equivalents) dropwise to the DMF with vigorous stirring. This forms the Vilsmeier reagent in situ. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve 2-bromothiazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). The optimal temperature and reaction time should be determined by TLC monitoring.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate (e.g., 5-6 equivalents).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Bromothiazole cluster_step2 Step 2: Vilsmeier-Haack Formylation 2-Aminothiazole 2-Aminothiazole Bromination Bromination 2-Aminothiazole->Bromination 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole Bromination->2-Amino-5-bromothiazole Diazotization_and_Bromination Diazotization & Sandmeyer Reaction 2-Amino-5-bromothiazole->Diazotization_and_Bromination 2-Bromothiazole 2-Bromothiazole Diazotization_and_Bromination->2-Bromothiazole 2-Bromothiazole_start 2-Bromothiazole 2-Bromothiazole->2-Bromothiazole_start Formylation Formylation 2-Bromothiazole_start->Formylation Vilsmeier_Reagent_Formation Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent_Formation->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack 2-Bromothiazole 2-Bromothiazole 2-Bromothiazole->Electrophilic_Attack Iminium_Intermediate Iminium Ion Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

References

Application Notes and Protocols for the Formylation of 2-Bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formylation of 2-bromothiazole, a key transformation in the synthesis of valuable pharmaceutical intermediates. Two primary methods are presented: the Vilsmeier-Haack reaction and formylation via metal-halogen exchange. These protocols are intended to offer reliable and reproducible methods for obtaining the target compound, 2-bromo-5-formylthiazole.

Introduction

2-Bromothiazole is a versatile heterocyclic building block in medicinal chemistry. The introduction of a formyl group, particularly at the 5-position, provides a reactive handle for further molecular elaboration, enabling the synthesis of a diverse range of biologically active compounds. The resulting 2-bromo-5-formylthiazole is a precursor to various pharmaceutical agents and molecular probes. The two methods detailed herein offer distinct advantages and considerations for researchers. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles, while the metal-halogen exchange offers a complementary approach, particularly when precise control of regioselectivity is paramount.

Data Presentation

The following table summarizes quantitative data for the different formylation methods of 2-bromothiazole, providing a comparative overview of their efficiencies under various conditions.

MethodReagentsSolventTemperatureTimeYield (%)Reference
Metal-Halogen Exchange (Grignard)1. EtMgBr (Grignard Exchange) 2. DMFTHF0-10 °C2.5 h70.5[1]
Metal-Halogen Exchange (Organolithium)1. n-BuLi 2. DMFTHF/Hexane-70 to -75 °C0.5 hHigh[2]
Vilsmeier-Haack (Adapted)POCl₃, DMFDMF/CH₂Cl₂0 °C to RT~6.5 h~77[3]

Experimental Protocols

Method 1: Formylation via Metal-Halogen Exchange (Grignard Reagent)

This protocol is adapted from a patented procedure and involves an initial bromine-magnesium exchange to form a Grignard reagent, which is then quenched with N,N-dimethylformamide (DMF).[1]

Materials and Reagents:

  • 2-Bromothiazole

  • Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 2 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, place a solution of 2-bromothiazole (1.0 eq) in anhydrous THF.

  • Grignard Exchange: Cool the flask to 0-5 °C using an ice-water bath. Slowly add a solution of ethylmagnesium bromide in THF (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Time: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the thiazolyl Grignard reagent.

  • Formylation: To the freshly prepared Grignard reagent, add anhydrous DMF (1.2 eq) dropwise at 0 °C. A mild exotherm may be observed.

  • Warming: After the addition of DMF, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x volume). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to afford 2-bromo-5-formylthiazole.

Method 2: Formylation via Metal-Halogen Exchange (Organolithium Reagent)

This protocol utilizes n-butyllithium for the bromine-lithium exchange, followed by formylation with DMF. The low temperatures are crucial for the stability of the organolithium intermediate.[2]

Materials and Reagents:

  • 2-Bromothiazole

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous, low-temperature reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask containing anhydrous THF, add a solution of 2-bromothiazole (1.0 eq) in THF under a nitrogen or argon atmosphere.

  • Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise, maintaining the internal temperature between -70 °C and -75 °C.

  • Reaction Time: Stir the mixture at this temperature for 30 minutes.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition, allow the reaction to slowly warm to room temperature. Then, cool the mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Follow the extraction, washing, drying, and purification steps as described in Method 1.

Method 3: Vilsmeier-Haack Formylation (Adapted General Procedure)

Materials and Reagents:

  • 2-Bromothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (used as both solvent and reagent). Cool the flask to 0 °C in an ice bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the internal temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of 2-Bromothiazole: Dissolve 2-bromothiazole (1.0 eq) in anhydrous dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow_metal_halogen_exchange cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification 2_Bromothiazole 2_Bromothiazole Metal_Halogen_Exchange Metal-Halogen Exchange 2_Bromothiazole->Metal_Halogen_Exchange Organometallic_Reagent EtMgBr or n-BuLi Organometallic_Reagent->Metal_Halogen_Exchange Thiazolyl_Intermediate Thiazolyl-Metal Intermediate Metal_Halogen_Exchange->Thiazolyl_Intermediate Formylation Formylation with DMF Thiazolyl_Intermediate->Formylation Crude_Product Crude 2-Bromo-5-formylthiazole Formylation->Crude_Product Purification Purification (Distillation or Chromatography) Crude_Product->Purification Final_Product 2-Bromo-5-formylthiazole Purification->Final_Product

Caption: Workflow for formylation via metal-halogen exchange.

experimental_workflow_vilsmeier_haack cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formylation_Step Formylation Vilsmeier_Reagent->Formylation_Step 2_Bromothiazole 2_Bromothiazole 2_Bromothiazole->Formylation_Step Hydrolysis Hydrolysis Formylation_Step->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product 2-Bromo-5-formylthiazole Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromothiazole-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromothiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis and subsequent reactions of this versatile building block.

I. Synthesis of this compound

The synthesis of this compound can be challenging, with yield and purity being common concerns. The two primary synthetic routes are the Vilsmeier-Haack formylation of 2-bromothiazole and the formylation of a Grignard reagent derived from 2-bromothiazole.

A. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2] It involves the reaction of a substrate with the Vilsmeier reagent, which is typically formed in situ from a formamide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol: General Vilsmeier-Haack Formylation

A general procedure for the Vilsmeier-Haack reaction involves the slow addition of POCl₃ to DMF at low temperatures (typically 0 °C) to form the Vilsmeier reagent. The substrate, in this case, 2-bromothiazole, is then added to the reagent, and the reaction mixture is stirred, often with heating, to drive the reaction to completion. The reaction is then quenched with an aqueous solution (e.g., sodium acetate solution) and the product is extracted with an organic solvent.[4]

Troubleshooting Guide: Vilsmeier-Haack Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive Vilsmeier reagent due to moisture.- Insufficiently activated substrate.- Reaction temperature too low.- Ensure all glassware is oven-dried and reagents are anhydrous.- Confirm the electron-donating nature of the substrate; the Vilsmeier-Haack reaction works best with electron-rich arenes.[3]- Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Reaction temperatures can range from below 0°C to up to 80°C depending on the substrate's reactivity.[5]
Formation of Multiple Products/Side Reactions - Over-reaction or reaction at multiple sites.- Decomposition of starting material or product under reaction conditions.- Carefully control the stoichiometry of the Vilsmeier reagent.- Optimize the reaction time and temperature to favor the formation of the desired product.- Consider the regioselectivity of the reaction; formylation typically occurs at the most electron-rich and sterically accessible position.[4]
Difficult Purification - Presence of polar byproducts.- Unreacted starting materials.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.- Consider a recrystallization step after column chromatography to obtain a highly pure product.[6]

Frequently Asked Questions (FAQs): Vilsmeier-Haack Synthesis

  • Q1: What is the mechanism of the Vilsmeier-Haack reaction? A1: The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This electrophilic reagent then attacks the electron-rich thiazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde.[2]

  • Q2: What are common solvents for the Vilsmeier-Haack reaction? A2: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and even excess POCl₃ can be used as solvents for this transformation.[4]

B. Grignard Reagent-Based Synthesis

An alternative approach to synthesizing 2-thiazole carboxaldehydes involves the use of a Grignard reagent. This method offers the advantage of milder reaction conditions and potentially higher yields.[7]

Experimental Protocol: Grignard-Based Synthesis of 2-Thiazole Carboxaldehyde

This method involves the formation of a Grignard reagent from 2-bromothiazole through a halogen-metal exchange with a more reactive Grignard reagent (e.g., ethylmagnesium bromide). This newly formed thiazolyl Grignard reagent is then reacted with a formylating agent, such as DMF, followed by acidic workup to yield the desired aldehyde.[7] A reported protocol achieved a yield of 70.5% for 2-thiazolecarboxaldehyde through this route.[8]

Troubleshooting Guide: Grignard-Based Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Failure to Form Grignard Reagent - Presence of moisture or other protic impurities.- Inactive magnesium.- Ensure all glassware is rigorously dried and use anhydrous solvents.- Activate the magnesium turnings if necessary (e.g., with a small crystal of iodine).
Low Yield of Aldehyde - Incomplete reaction with the formylating agent.- Side reactions of the Grignard reagent.- Ensure dropwise addition of the formylating agent at a low temperature.- Use an appropriate excess of the formylating agent.

Frequently Asked Questions (FAQs): Grignard-Based Synthesis

  • Q1: Why is the halogen-metal exchange method preferred over direct formation of the Grignard reagent from 2-bromothiazole? A1: Direct formation of the Grignard reagent from some aryl and heteroaryl halides can be sluggish. The halogen-metal exchange with a more reactive Grignard reagent is often a more efficient and reliable method for preparing these types of Grignard reagents.[7]

  • Q2: What are suitable solvents for this reaction? A2: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are typically used for Grignard reactions.[7]

II. Improving the Yield of Reactions Involving this compound

This compound is a valuable intermediate for the synthesis of more complex molecules through various reactions, including the Wittig reaction, Knoevenagel condensation, and reductive amination.

A. Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[9]

Experimental Protocol: General Wittig Reaction

A typical Wittig reaction involves the deprotonation of a phosphonium salt with a strong base (e.g., n-butyllithium) to form a phosphorus ylide. This ylide is then reacted with the aldehyde (this compound) to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide.[9]

Troubleshooting Guide: Wittig Reaction

Issue Potential Cause(s) Recommended Solution(s)
Low Alkene Yield - Incomplete formation of the ylide.- Unstable ylide.- Steric hindrance around the aldehyde.- Use a sufficiently strong and fresh base for ylide generation.- Perform the reaction at low temperatures to stabilize the ylide.- Consider using a more reactive phosphonium salt.
Formation of (E)/(Z) Isomers - Nature of the ylide and reaction conditions.- Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. The choice of solvent and the presence of lithium salts can also influence the stereoselectivity.
Difficult Purification from Triphenylphosphine Oxide - High polarity and crystallinity of the byproduct.- Triphenylphosphine oxide can often be removed by careful column chromatography or by precipitation from a non-polar solvent mixture.[10]

Frequently Asked Questions (FAQs): Wittig Reaction

  • Q1: How can I determine the reactants needed for a specific alkene product via a Wittig reaction? A1: Perform a retrosynthetic analysis by cleaving the double bond of the target alkene. One carbon of the double bond will come from the carbonyl compound (aldehyde or ketone), and the other will come from the phosphorus ylide.[11]

B. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond.[12][13]

Experimental Protocol: General Knoevenagel Condensation

The reaction typically involves combining the aldehyde (this compound) and an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst (e.g., piperidine, pyridine) in a suitable solvent like ethanol. The mixture is often heated to drive the reaction to completion.[3]

Troubleshooting Guide: Knoevenagel Condensation

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction - Insufficiently active methylene compound.- Weak catalyst.- Use a more acidic active methylene compound (lower pKa).- Consider using a slightly stronger base, but avoid strong bases that can cause self-condensation of the aldehyde.[13]
Side Product Formation - Michael addition of the active methylene compound to the product.- Use stoichiometric amounts of the reactants.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs): Knoevenagel Condensation

  • Q1: What is the Doebner modification of the Knoevenagel condensation? A1: The Doebner modification uses pyridine as a solvent and a carboxylic acid (like malonic acid) as the active methylene component. This often leads to decarboxylation of the initial product.[14]

C. Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[15]

Experimental Protocol: General Reductive Amination

This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde (this compound) with a primary or secondary amine. The intermediate imine is then reduced in situ to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[16]

Troubleshooting Guide: Reductive Amination

Issue Potential Cause(s) Recommended Solution(s)
Low Amine Yield - Incomplete imine formation.- Reduction of the starting aldehyde by the reducing agent.- Deactivation of the catalyst (if applicable).- Use a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium.- Choose a reducing agent that is selective for the imine over the aldehyde, such as NaBH₃CN.[16]- Ensure the catalyst is active and not poisoned by impurities.
Formation of Over-Alkylated Products - Reaction of the product amine with the starting aldehyde.- Use a slight excess of the starting amine.- Perform the reaction at a lower temperature.

Frequently Asked Questions (FAQs): Reductive Amination

  • Q1: Why is NaBH₃CN a good reducing agent for reductive amination? A1: NaBH₃CN is less reactive than NaBH₄ and selectively reduces the protonated imine intermediate much faster than the starting aldehyde or ketone, minimizing the formation of the corresponding alcohol as a byproduct.[16]

  • Q2: Can I use primary amines in reductive amination? A2: Yes, primary amines react with aldehydes to form secondary amines. Secondary amines can also be used to form tertiary amines.[17]

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₂BrNOS[18]
Molecular Weight 192.03 g/mol [18]
Appearance Light yellow crystalline powder[19]
Melting Point 126-132 °C[18]
Purity (Typical) ≥ 95% (HPLC)[19]
Storage Conditions 0-8 °C[19]

Table 2: Spectroscopic Data of 2-Bromo-4-thiazolecarboxylic acid (a related compound)

Nucleus Chemical Shift (δ, ppm) Solvent Reference(s)
¹H1HDMSO-d₆[8][20]
¹³CMultiple peaksDMSO-d₆[8]

Note: Specific NMR data for this compound was not found in the provided search results. The data for the corresponding carboxylic acid is provided for reference.

IV. Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Bromothiazole 2-Bromothiazole Bromothiazole->Iminium_Salt Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Reagent_Bad Reagents Suspect Check_Reagents->Reagent_Bad No Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Conditions_OK Conditions Appear Optimal Check_Conditions->Conditions_OK Yes Conditions_Bad Conditions Suboptimal Check_Conditions->Conditions_Bad No Check_Purification Evaluate Purification Method Purification_OK Purification Efficient Check_Purification->Purification_OK Yes Purification_Bad Purification Inefficient Check_Purification->Purification_Bad No Reagent_OK->Check_Conditions Use_Fresh_Reagents Use Fresh/Dry Reagents and Solvents Reagent_Bad->Use_Fresh_Reagents Conditions_OK->Check_Purification Optimize_Conditions Systematically Optimize Temperature and Time Conditions_Bad->Optimize_Conditions Consider_Side_Reactions Investigate Potential Side Reactions Purification_OK->Consider_Side_Reactions Optimize_Purification Optimize Chromatography/ Recrystallization Solvent System Purification_Bad->Optimize_Purification

Caption: Troubleshooting Logic for Low Reaction Yield.

Downstream_Reactions cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation cluster_reductive_amination Reductive Amination Start This compound Phosphonium_Ylide Phosphonium Ylide Alkene Alkene Product Start->Alkene Wittig Reaction Active_Methylene Active Methylene Compound Unsaturated_Product α,β-Unsaturated Product Start->Unsaturated_Product Knoevenagel Condensation Amine Primary/Secondary Amine Amine_Product Substituted Amine Start->Amine_Product Reductive Amination Phosphonium_Ylide->Alkene Active_Methylene->Unsaturated_Product Amine->Amine_Product Reducing_Agent Reducing Agent Reducing_Agent->Amine_Product

Caption: Common Downstream Reactions.

References

Technical Support Center: Synthesis of 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromothiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the Vilsmeier-Haack formylation of 2-bromothiazole and the formylation of a 2-bromothiazole-4-yl organometallic intermediate (either a Grignard or organolithium reagent).

Q2: I am seeing a significant amount of unreacted 2-bromothiazole in my final product. What could be the cause?

A2: Incomplete conversion of the starting material can be due to several factors:

  • Vilsmeier-Haack Reaction: Insufficient activation of the Vilsmeier reagent (ensure anhydrous conditions), low reaction temperature, or a short reaction time.

  • Organometallic Routes: Incomplete formation of the Grignard or organolithium reagent. This can be caused by impure magnesium or organolithium reagent, presence of moisture, or a reaction temperature that is too high or too low.

Q3: My reaction is complete, but I have an isomeric impurity that is difficult to separate. What is it likely to be?

A3: The most probable isomeric impurity is 2-bromothiazole-5-carbaldehyde . This arises from a lack of complete regioselectivity during the formylation step, particularly in the Vilsmeier-Haack reaction. While formylation is generally directed to the 4-position, some substitution at the 5-position can occur.

Q4: I have a higher molecular weight byproduct. What could it be?

A4: In organometallic routes, a common higher molecular weight byproduct is the Wurtz coupling product , 2,2'-dibromo-4,4'-bithiazole. This results from the reaction of the organometallic intermediate with unreacted 2-bromothiazole.

Troubleshooting Guides

Vilsmeier-Haack Formylation Route

This method involves the reaction of 2-bromothiazole with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction Ensure strict anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Monitor the reaction progress by TLC. If starting material persists, consider increasing the reaction time or temperature incrementally.
Incorrect Stoichiometry Carefully control the molar ratios of 2-bromothiazole, POCl₃, and DMF. A common starting point is a 1:1.2:3 ratio.
Suboptimal Temperature The reaction temperature can be critical. While often run at elevated temperatures (e.g., 70-90 °C), some substrates require milder conditions to prevent degradation.

Issue 2: Presence of 2-Bromothiazole-5-carbaldehyde Isomer

Potential Cause Troubleshooting Step
High Reaction Temperature Higher temperatures can decrease the regioselectivity of the formylation. Attempt the reaction at a lower temperature to favor formation of the 4-carbaldehyde isomer.
Excess Vilsmeier Reagent An excess of the formylating agent may lead to less selective reactions. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent.
Organometallic (Grignard/Organolithium) Route

This approach involves the formation of a Grignard or organolithium reagent at the 4-position of 2-bromothiazole, followed by quenching with a formylating agent like DMF. This is typically achieved through halogen-metal exchange.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step
Poor Organometallic Reagent Formation Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use high-purity magnesium turnings (for Grignard) or a freshly titrated organolithium reagent. Solvents must be anhydrous.
Premature Quenching The organometallic intermediate can be quenched by moisture or acidic protons. Ensure all reagents and solvents are dry.
Side Reaction with Formylating Agent The addition of the organometallic reagent to the formylating agent (e.g., DMF) should be performed at low temperatures (e.g., -78 °C) to prevent over-addition or side reactions.

Issue 2: Formation of Wurtz Coupling Byproduct (2,2'-dibromo-4,4'-bithiazole)

Potential Cause Troubleshooting Step
High Local Concentration of 2-Bromothiazole Add the 2-bromothiazole solution slowly to the organolithium reagent or magnesium to maintain a low concentration of the starting material.
Elevated Reaction Temperature The halogen-metal exchange should be performed at a low temperature (typically -78 °C for organolithiums) to minimize this side reaction.

Summary of Common Side Products

Side Product Structure Common Route of Formation Typical Percentage (if available) Notes
2-Bromothiazole (Unreacted)Vilsmeier-Haack & OrganometallicVariableIndicates incomplete reaction.
2-Bromothiazole-5-carbaldehydeVilsmeier-HaackVariableIsomeric impurity, separation can be challenging.
2,2'-Dibromo-4,4'-bithiazoleOrganometallic (Wurtz Coupling)Can be significant if conditions are not optimized.Higher molecular weight byproduct.
ThiazoleOrganometallicMinorFrom protonation of the organometallic intermediate by trace water.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Bromothiazole

Materials:

  • 2-Bromothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium acetate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCE, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Add 2-bromothiazole (1 equivalent) to the reaction mixture.

  • Heat the reaction to 80 °C and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formylation of 2-Bromothiazole via Halogen-Metal Exchange

Materials:

  • 2-Bromothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-bromothiazole (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Vilsmeier_Haack_Pathway 2-Bromothiazole 2-Bromothiazole Intermediate_Complex Iminium Salt Intermediate 2-Bromothiazole->Intermediate_Complex Electrophilic Attack at C4 Side_Product_1 2-Bromothiazole-5-carbaldehyde 2-Bromothiazole->Side_Product_1 Attack at C5 (Side Reaction) Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Intermediate_Complex Main_Product This compound Intermediate_Complex->Main_Product Hydrolysis

Caption: Vilsmeier-Haack formylation pathway and potential side product formation.

Organometallic_Pathway 2-Bromothiazole 2-Bromothiazole Thiazole_Anion 2-Bromo-4-lithiothiazole 2-Bromothiazole->Thiazole_Anion Halogen-Metal Exchange Organolithium n-BuLi or i-PrMgCl Organolithium->Thiazole_Anion Adduct Tetrahedral Intermediate Thiazole_Anion->Adduct Nucleophilic Attack Wurtz_Product Wurtz Coupling Product Thiazole_Anion->Wurtz_Product Reaction with 2-Bromothiazole DMF DMF DMF->Adduct Main_Product This compound Adduct->Main_Product Hydrolysis

Caption: Organometallic formylation pathway and a common side reaction.

Technical Support Center: Purification of 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-bromothiazole-4-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for the purification of this compound. Its polarity is well-suited for separating this moderately polar compound from less polar and more polar impurities.

Q2: What is a good starting solvent system (eluent) for the purification?

A2: A good starting point for the eluent system is a mixture of a non-polar solvent and a moderately polar solvent. Based on protocols for structurally similar compounds like ethyl 2-bromothiazole-4-carboxylate, a mixture of ethyl acetate and petroleum ether (or hexanes) in a 1:1 ratio is a reasonable starting point.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: How can I determine the optimal solvent system?

A3: The optimal solvent system is best determined by running several TLC plates with varying ratios of your chosen solvents (e.g., ethyl acetate/petroleum ether). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from any impurities.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, by-products from the synthesis, and decomposition products. Depending on the synthetic route, potential impurities could be:

  • 2-Bromothiazole: The starting material for many synthetic pathways.

  • Over-oxidized products: Such as the corresponding carboxylic acid (2-bromo-4-thiazolecarboxylic acid), if the aldehyde is prepared by oxidation.

  • Residual solvents: From the reaction workup (e.g., dichloromethane, ethyl acetate).

Q5: Is this compound stable on silica gel?

A5: Aldehydes can sometimes be sensitive to acidic silica gel, potentially leading to degradation. While there is no specific data indicating the instability of this compound on silica, it is a possibility. If you observe significant tailing or product loss, you can consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.1-1%).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in your ethyl acetate/petroleum ether mixture.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using deactivated silica or an alternative stationary phase like alumina.
Compound elutes too quickly (in the solvent front) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., petroleum ether).
Poor separation of the product from impurities The chosen solvent system has poor selectivity.Try a different solvent system. For example, you could substitute ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol. Always optimize with TLC first.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use a 30-100:1 ratio of silica gel to crude product by weight.
Improperly packed column leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry for best results.
Product fractions are very dilute The compound is highly soluble in the eluent, leading to band broadening.Try to find a solvent system where the compound is less soluble while still achieving good separation.
Streaking or tailing of the product band The compound is interacting too strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as a few drops of methanol or triethylamine (if the compound is basic).
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent for loading. Dry loading the sample onto a small amount of silica gel is often the best approach.

Experimental Protocol: Column Chromatography of this compound

1. Preparation of the Column:

  • Select an appropriately sized glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 1:1 ethyl acetate/petroleum ether).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Maintain a constant level of eluent above the silica gel throughout the process to prevent the column from running dry.

  • Apply gentle pressure with a pump or air line if necessary to achieve a suitable flow rate (a few centimeters per minute).

4. Analysis of Fractions:

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates.

  • Visualize the spots under a UV lamp (254 nm).

  • Combine the fractions that contain the pure product.

5. Isolation of the Purified Product:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound by appropriate analytical techniques (e.g., NMR, melting point).

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate characterize Characterize Pure Product evaporate->characterize

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution problem Poor Separation cause1 Incorrect Solvent Polarity problem->cause1 cause2 Column Overloading problem->cause2 cause3 Improper Packing problem->cause3 solution1 Optimize Eluent with TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Bromothiazole-4-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Crystal Formation - Solvent is too non-polar: this compound is a polar molecule and will have low solubility in non-polar solvents. - Too much solvent was added: The solution may not be saturated or supersaturated, preventing crystal formation.[1] - Cooling was too rapid: Fast cooling can lead to the formation of an oil or amorphous solid instead of crystals.- Select a more polar solvent or a mixed solvent system. Good starting points include ethanol, isopropanol, or a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexanes, heptane). - Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent: The solid melts before it dissolves. - High concentration of impurities: Impurities can lower the melting point of the mixture. - Inappropriate solvent choice: The compound is too soluble in the chosen solvent even at room temperature.- Use a lower-boiling point solvent. - Add a small amount of a "poor" solvent (anti-solvent) to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the "good" solvent and allow to cool slowly. - Attempt to purify the compound by another method (e.g., column chromatography) before recrystallization.
Low Recovery of Crystals - Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[1] - Premature filtration: The solution was not allowed to cool sufficiently, and crystallization was incomplete. - Crystals were washed with a solvent at room temperature: This can redissolve some of the product.- Concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second crop of crystals. - Ensure the flask is cool to the touch and has been in an ice bath for at least 15-20 minutes before filtering. - Always wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - Presence of colored byproducts from the synthesis. - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired compound as well.
Crystals are very fine or powdery - The solution was cooled too quickly or agitated during cooling. - Allow the solution to cool undisturbed. Slow cooling generally leads to the formation of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try adding more solvent in small increments. However, be mindful not to add too much, as this will result in low recovery.[1] If the compound still does not dissolve, the chosen solvent is likely not a good choice. You should try a more polar solvent. For instance, if it does not dissolve in hot ethanol, you could try a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though these high-boiling point solvents can be difficult to remove later.

Q3: How can I induce crystallization if no crystals form after cooling?

A3: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth.

  • Adding a seed crystal of pure this compound to the solution.

  • Cooling the solution in an ice bath for a longer period.

  • Reducing the volume of the solvent by gentle heating and then allowing it to cool again.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is in the range of 126-132 °C. A sharp melting point within this range is a good indicator of purity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent may need to be optimized based on experimental observations.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude compound (approx. 50 mg) in a test tube.

    • Add the chosen solvent dropwise at room temperature. The ideal solvent should not dissolve the compound at this temperature.

    • Heat the test tube gently. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent to just cover the solid.

    • Heat the flask on a hot plate with stirring.

    • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_procedure Procedure cluster_isolation Isolation & Analysis start Start with Crude This compound solvent_selection Select Appropriate Recrystallization Solvent start->solvent_selection dissolve Dissolve Crude Compound in Minimum Amount of Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Present cool Cool Solution Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Obtain Pure This compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Preventing decomposition of 2-Bromothiazole-4-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of 2-Bromothiazole-4-carbaldehyde during chemical reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in chemical synthesis.

Q1: My reaction is turning dark, and I'm observing a significant decrease in the yield of my desired product. What could be the cause?

A1: Darkening of the reaction mixture and low yields are common indicators of decomposition of this compound. This can be attributed to several factors, including reaction with strong bases, nucleophilic attack, or thermal instability. The thiazole ring, particularly at the C2 position where the bromine atom is located, is susceptible to nucleophilic substitution. Additionally, aldehydes, in general, can be sensitive to reaction conditions.

To mitigate this, consider the following:

  • Temperature Control: Avoid high reaction temperatures unless explicitly required by the protocol.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

  • pH Management: Avoid strongly basic or acidic conditions, as these can promote side reactions or ring opening.

Q2: I am performing a reaction with a strong nucleophile and observing the formation of multiple unidentified byproducts. How can I prevent this?

A2: The bromine atom at the C2 position of the thiazole ring is a good leaving group, making this position susceptible to nucleophilic attack. Strong nucleophiles can displace the bromine, leading to a mixture of products. The aldehyde group itself can also react with nucleophiles.

Troubleshooting Steps:

  • Protect the Aldehyde Group: The formyl group can be protected as an acetal. This prevents it from reacting with the nucleophile. The acetal can be deprotected under acidic conditions after the desired reaction at the C2 position is complete.

  • Control Stoichiometry: Carefully control the stoichiometry of the nucleophile to minimize side reactions.

  • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired reaction pathway.

Q3: After my reaction, I'm having difficulty isolating the pure this compound derivative, and it seems to be degrading during workup or purification. What can I do?

A3: Aldehydes can be unstable and prone to degradation during purification, especially on silica gel chromatography which can be slightly acidic.

Recommended Isolation Strategy:

A highly effective method to isolate and stabilize the product is to convert the aldehyde into a crystalline sodium bisulfite adduct.[1]

  • Adduct Formation: During the aqueous workup, treat the reaction mixture with a saturated solution of sodium bisulfite. The aldehyde will form a stable, crystalline adduct which can often be isolated by filtration.

  • Regeneration of Aldehyde: The pure aldehyde can be regenerated from the bisulfite adduct by treatment with an aqueous solution of a base (like sodium carbonate) or formaldehyde.[1]

Frequently Asked Questions (FAQs)

Q: What are the main decomposition pathways for this compound?

A: While specific decomposition pathways are highly dependent on the reaction conditions, general vulnerabilities include:

  • Nucleophilic Substitution: The C2-bromo position is susceptible to attack by nucleophiles.

  • Ring Opening: Strong acidic or basic conditions can potentially lead to the opening of the thiazole ring.

  • Aldehyde Reactions: The formyl group can undergo unwanted reactions such as oxidation, reduction, or condensation. Under basic conditions, hydrated aldehydes on a thiazole ring can lead to dissociation of the geminal diol.

  • Desulfurization: Strong reducing agents like Raney nickel can cause desulfurization and degradation of the thiazole ring.[2]

Q: Under what pH conditions is this compound most stable?

A: Generally, neutral to slightly acidic conditions are preferred. Strong bases can deprotonate the thiazole ring or catalyze aldehyde side reactions. Strong acids can promote ring opening or other degradation pathways. It is crucial to buffer reactions where pH changes are expected.

Q: Can I protect the aldehyde group? If so, what are the recommended methods?

A: Yes, protecting the aldehyde group is a common strategy to prevent side reactions. The most common protecting group for aldehydes is an acetal.

Protecting GroupProtection ConditionsDeprotection Conditions
Dimethyl AcetalMethanol, Acid Catalyst (e.g., TsOH)Aqueous Acid (e.g., dilute HCl)
1,3-DioxolaneEthylene Glycol, Acid CatalystAqueous Acid

Q: Are there any specific solvents to avoid when working with this compound?

A: Avoid highly nucleophilic solvents if the desired reaction does not involve them. For example, using an amine as a solvent at elevated temperatures could lead to displacement of the bromine. Protic solvents in the presence of strong bases should also be used with caution.

Experimental Protocols

Protocol 1: Protection of this compound as a Dioxolane

  • Setup: To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting protected compound can often be used in the next step without further purification.

Protocol 2: Formation and Reversal of the Sodium Bisulfite Adduct

  • Adduct Formation: After the primary reaction, quench the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bisulfite.

  • Isolation: Stir the mixture vigorously. The bisulfite adduct will precipitate as a white solid. Isolate the solid by filtration and wash with the organic solvent and then diethyl ether.

  • Aldehyde Regeneration: Suspend the bisulfite adduct in a biphasic mixture of ethyl acetate and a saturated aqueous solution of sodium carbonate. Stir until the solid dissolves. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified aldehyde derivative.

Visual Guides

Decomposition_Pathways cluster_conditions Reaction Conditions cluster_products Decomposition Products This compound This compound Ring Opening Ring Opening This compound->Ring Opening Strong Base/Acid Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product Nucleophile Desulfurization/Degradation Desulfurization/Degradation This compound->Desulfurization/Degradation Raney Ni Aldehyde Side-Products Aldehyde Side-Products This compound->Aldehyde Side-Products Various Reagents Strong Base Strong Base Strong Base->Ring Opening Strong Acid Strong Acid Strong Acid->Ring Opening Nucleophile Nucleophile Nucleophile->Nucleophilic Substitution Product Reducing Agent (Raney Ni) Reducing Agent (Raney Ni) Reducing Agent (Raney Ni)->Desulfurization/Degradation

Caption: Potential decomposition pathways of this compound.

Protection_Strategy Aldehyde This compound Protected Protected Aldehyde (e.g., Acetal) Aldehyde->Protected Protection (e.g., Ethylene Glycol, H+) Reaction Reaction with Nucleophile Protected->Reaction Stable during reaction Deprotected Deprotected Product Reaction->Deprotected Deprotection (Aqueous Acid)

Caption: Workflow for using a protecting group strategy.

Purification_Workflow Crude Product Crude Reaction Mixture (Containing Aldehyde) AdductFormation Treat with aq. NaHSO3 Crude Product->AdductFormation BisulfiteAdduct Crystalline Bisulfite Adduct (Stable Solid) AdductFormation->BisulfiteAdduct Isolate by filtration Regeneration Treat with aq. Na2CO3 or Formaldehyde BisulfiteAdduct->Regeneration PureProduct Pure Aldehyde Product Regeneration->PureProduct

Caption: Purification workflow via sodium bisulfite adduct formation.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromothiazole-4-carbaldehyde Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromothiazole-4-carbaldehyde in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Suzuki-Miyaura, Stille, Heck, and Sonogashira coupling reactions involving this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving a very low yield. What are the common causes and how can I fix them?

Answer: Low yields in Suzuki-Miyaura couplings with heteroaryl bromides like this compound can stem from several factors.[1] The electron-deficient nature of the thiazole ring and the potential for the nitrogen and sulfur atoms to coordinate with the palladium catalyst can complicate the reaction. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A) are often more effective than traditional ones like PPh₃.[2][3] These ligands can help prevent catalyst deactivation.[1]

  • Base Selection: The base is crucial for activating the boronic acid.[4] An inappropriate or weak base can lead to poor reactivity. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective in challenging couplings.[1][2] However, be aware that strong bases can promote side reactions.

  • Solvent System: The solubility of starting materials and intermediates is key. A mixture of a non-polar solvent (like dioxane or toluene) and a polar co-solvent (like water or ethanol) is common.[5][6] Anhydrous, non-protic solvents like 2-MeTHF or DMF can also be effective.[1][3]

  • Reaction Temperature: While many Suzuki reactions are run at elevated temperatures (80–110 °C), excessive heat can cause decomposition of the starting material, product, or catalyst.[1][2] Try running the reaction at a lower temperature for a longer duration.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen.[7] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period.[1]

Q2: I am observing significant byproduct formation, such as homocoupling of the boronic acid or debromination of the this compound. How can I minimize these side reactions?

Answer:

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[1] Rigorous degassing of all solvents and the reaction mixture is the most effective way to minimize this.[1][2]

  • Debromination (Protodebromination): The replacement of the bromine atom with hydrogen is a common side reaction.[2] This can be minimized by:

    • Using completely anhydrous solvents and ensuring a rigorously inert atmosphere.[2]

    • Switching to a milder base (e.g., K₂CO₃) if a strong base is suspected to be the cause.[2]

    • Lowering the reaction temperature, as high temperatures can promote this side reaction.[2]

  • Protodeboronation: The boronic acid coupling partner can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[1]

Q3: My Sonogashira coupling is yielding a lot of alkyne homocoupling (Glaser coupling). How can this be prevented?

Answer: Glaser homocoupling is a major side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[2]

  • Rigorous Degassing: This is the most critical factor. The reaction must be run under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[2]

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[2][8] These typically require a more active palladium/ligand system but can provide cleaner reactions.

  • Amine Base: Ensure the amine base (e.g., Et₃N, DIPEA) is high purity and has been degassed.

Q4: In my Stille coupling, I'm having difficulty removing the tin byproducts. What is the best workup procedure?

Answer: The removal of toxic organotin byproducts is a significant drawback of the Stille reaction.[9][10] Several workup methods can be effective:

  • Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration.[9]

  • Silica Gel Filtration: In many cases, the Bu₃SnX byproducts can be removed by filtering the crude product through a plug of silica gel, often pre-treated with triethylamine in the eluent.[9]

  • Liquid-Liquid Extraction: Standard aqueous workups can sometimes be sufficient, but often the tin residues remain in the organic phase.

Q5: The Heck reaction with this compound is not working. What parameters should I investigate?

Answer: The Heck reaction involves coupling with an alkene and is sensitive to several parameters.[11]

  • Base: A variety of organic (e.g., Et₃N) or inorganic (e.g., NaOAc, K₂CO₃) bases are used.[12] The choice of base can influence the reaction rate and selectivity.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used as Heck reactions often require high temperatures (>100 °C).[11][12]

  • Ligand: While some Heck reactions can be run "ligand-free" (often with Pd(OAc)₂), phosphine ligands are typically required.[12] The choice of ligand can be critical for catalyst stability and activity.

  • Alkene Partner: The reaction proceeds more slowly with more substituted alkenes.[11] Electron-deficient alkenes (like acrylates) are often more reactive.

Data Presentation: Reaction Condition Comparison

The following tables summarize typical conditions for various cross-coupling reactions. Note that optimal conditions will vary based on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition 1 Condition 2 Condition 3
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%) Pd₂(dba)₃ (2 mol%) PdCl₂(dppf)·DCM (3 mol%)
Ligand - SPhos (4 mol%) -
Base K₂CO₃ (2-3 eq.) K₃PO₄ (2-3 eq.) Cs₂CO₃ (2 eq.)
Solvent Dioxane/H₂O (4:1) Toluene/H₂O (10:1) 2-MeTHF (anhydrous)
Temperature 80-100 °C 110 °C 90 °C

| Reference |[6][13] |[1] |[3][14] |

Table 2: Stille Coupling Conditions

Parameter Condition 1 Condition 2
Pd Catalyst Pd(PPh₃)₄ (5 mol%) PdCl₂(dppf)·DCM (5-10 mol%)
Additive LiCl (3 eq.) CuI (10 mol%)
Solvent Dioxane or Toluene DMF or NMP
Temperature 90-110 °C 40-80 °C

| Reference |[15] |[9] |

Table 3: Heck Coupling Conditions

Parameter Condition 1 Condition 2
Pd Catalyst Pd(OAc)₂ (5 mol%) Pd₂(dba)₃ (2 mol%)
Ligand PPh₃ (10 mol%) P(o-tol)₃ (4 mol%)
Base Et₃N (2-3 eq.) K₂CO₃ (2 eq.)
Solvent DMF or Acetonitrile Dioxane
Temperature 100-120 °C 110 °C

| Reference |[11][12] |[12] |

Table 4: Sonogashira Coupling Conditions

Parameter Condition 1 (with Copper) Condition 2 (Copper-Free)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) Pd(OAc)₂ (2 mol%)
Cu Co-catalyst CuI (5-10 mol%) -
Ligand - XPhos (4 mol%)
Base Et₃N or DIPEA (2-3 eq.) Et₃N (4-5 eq.)
Solvent THF or DMF Acetonitrile
Temperature Room Temp to 80 °C 50-110 °C

| Reference |[16][17] |[8] |

Experimental Protocols

Note: These are generalized procedures and require optimization for specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., Toluene/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Stille Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additives (e.g., LiCl, 3 eq.).

  • Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous solvent (e.g., Toluene). Then, add the organostannane reagent (1.1-1.2 eq.) via syringe.

  • Reaction: Heat the solution to the desired temperature (e.g., 90-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, the reaction mixture may be diluted with an organic solvent and washed with an aqueous KF solution to precipitate tin salts.[9] Filter the mixture through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude material by flash chromatography.

General Protocol for Heck Coupling
  • Reaction Setup: To a solution of this compound (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) in a suitable solvent (e.g., acetonitrile or DMF), add the ligand (e.g., PPh₃, 10 mol%).[11]

  • Reagent Addition: Add the alkene (1.5 eq) and the base (e.g., triethylamine, 3.0 eq) at room temperature.[11]

  • Reaction: Heat the reaction mixture to reflux (typically >100 °C) and monitor by TLC.[11][12]

  • Workup: After complete consumption of the substrate, cool the reaction mixture and filter it through Celite to remove the palladium catalyst. Concentrate the residue in vacuo.

  • Purification: Purify the crude product via column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).[16]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2-3 equivalents) and the terminal alkyne (1.1 - 1.5 equivalents) via syringe.[16]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[16]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[16]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[16]

Visualizations

Workflow & Logic Diagrams

G General Experimental Workflow for Cross-Coupling A Reaction Setup (Substrate, Reagents, Catalyst) C Inert Atmosphere (N2 or Ar Purge) A->C B Add Degassed Solvent D Heating & Stirring B->D C->B E Reaction Monitoring (TLC, LC-MS) D->E F Aqueous Workup & Extraction E->F Reaction Complete G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A flowchart of the general experimental workflow for cross-coupling reactions.

G Troubleshooting Decision Tree Start Reaction Failure (Low Yield / No Product) Check_SM 1. Verify Starting Materials (Purity, Stoichiometry) Start->Check_SM Check_Reagents 2. Check Reagents & Solvents (Catalyst, Base, Solvent Purity/Anhydrous) Check_SM->Check_Reagents Analyze_Crude 3. Analyze Crude Reaction (LCMS/TLC for Side Products) Check_Reagents->Analyze_Crude Optimize 4. Optimize Conditions (Temperature, Time, Concentration) Analyze_Crude->Optimize Side products identified Change_System 5. Change Catalyst System (Different Pd Source, Ligand, Base) Analyze_Crude->Change_System No reaction Success Success Optimize->Success Change_System->Success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Catalytic Cycle Diagrams

G Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 R2B R²-B(OR)₂ R2B->TM Base Base Base->R2B RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

G Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 R2Sn R²-SnR₃ R2Sn->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² RE->Product

References

Technical Support Center: Grignard Reactions with 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-Bromothiazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is failing or giving very low yields. What are the most common causes?

A1: Failed Grignard reactions with this substrate can often be attributed to several critical factors:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely potent bases and will react readily with any source of acidic protons, such as water, alcohols, or even trace moisture on glassware. This will quench the Grignard reagent, rendering it inactive for the desired reaction with the aldehyde.[1][2]

  • Poor Quality or Inactive Magnesium: The surface of magnesium metal can oxidize, forming a layer of magnesium oxide that prevents the reaction with the alkyl or aryl halide from initiating.[1]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the aldehyde, significantly reducing the yield of the target secondary alcohol. These include deprotonation of the aldehyde, reduction of the aldehyde, and reactions involving the thiazole ring itself.

  • Difficulty in Grignard Reagent Formation: Preparing the Grignard reagent from 2-bromothiazole can be challenging due to the nature of the heteroaromatic ring.[3]

Q2: I am observing the recovery of my starting material, this compound, after the reaction. What is likely happening?

A2: The recovery of the starting aldehyde is a strong indication that a side reaction is occurring, preventing the desired nucleophilic addition. The most probable cause is the deprotonation of a proton alpha to the carbonyl group by the Grignard reagent, which acts as a strong base.[4][5] This forms an enolate, which is then protonated during the aqueous workup, regenerating the starting aldehyde. While the formyl proton itself is not readily abstracted, other acidic protons in the molecule or impurities can be problematic.

Q3: Can the thiazole ring itself react with the Grignard reagent?

A3: Yes, the thiazole ring can be reactive towards organometallic reagents under certain conditions. The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases like organolithium compounds. While Grignard reagents are generally less basic, the reactivity of the thiazole ring should be considered a potential source of side reactions, especially at elevated temperatures or with highly reactive Grignard reagents. Nickel-catalyzed reactions have been shown to induce reactions of the thiazole ring with Grignard reagents.

Q4: I am forming my Grignard reagent from an alkyl/aryl halide and magnesium, but the reaction won't start. What can I do?

A4: Difficulty in initiating Grignard reagent formation is a common issue. Here are several troubleshooting steps:

  • Activate the Magnesium: The magnesium turnings can be activated by various methods to remove the passivating oxide layer. This includes grinding the magnesium turnings in a mortar and pestle before the reaction, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color or the evolution of gas (ethane) indicates the activation of the magnesium.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum or in an oven. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.

  • Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.

Q5: Is there an alternative to preparing the Grignard reagent in situ?

A5: Yes, a highly effective alternative for preparing the Grignard reagent from 2-bromothiazole is the halogen-magnesium exchange reaction. This method involves reacting 2-bromothiazole with a commercially available and more reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride lithium chloride complex (turbo-Grignard). This exchange is often faster, proceeds at lower temperatures, and can be more tolerant of other functional groups.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting failed or low-yielding Grignard reactions with this compound.

Problem 1: Low or No Yield of the Desired Secondary Alcohol
Possible Cause Troubleshooting Steps
Grignard Reagent Not Formed or Decomposed - Ensure all glassware is meticulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened anhydrous solvents.- Activate the magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane).- Consider using the halogen-magnesium exchange method with iPrMgCl or iPrMgCl·LiCl.
Deprotonation of the Aldehyde - Use a less sterically hindered Grignard reagent.- Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.- Consider using a less basic organometallic reagent if possible.
Reduction of the Aldehyde - This can occur if the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide). The Grignard reagent can act as a reducing agent, transferring a hydride to the aldehyde.[4]- Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).
Reaction with the Thiazole Ring - Avoid high reaction temperatures.- Use the minimum necessary reaction time.
Problem 2: Formation of a Major Unidentified Side Product
Possible Cause Troubleshooting Steps
Wurtz Coupling - This occurs when the Grignard reagent reacts with the starting alkyl/aryl halide. This is more common during the formation of the Grignard reagent.- Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Homocoupling of the Grignard Reagent - This can be promoted by certain impurities or by exposure to oxygen.- Ensure the reaction is performed under a strictly inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific Grignard reagent used.

1. Preparation:

  • Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
  • Prepare a solution of this compound (1.0 eq.) in anhydrous THF or diethyl ether.

2. Grignard Reaction:

  • In a separate flask, prepare or add the Grignard reagent (1.1 - 1.5 eq.) in anhydrous THF or diethyl ether.
  • Cool the Grignard reagent solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.
  • Slowly add the solution of this compound to the cooled Grignard reagent solution via a dropping funnel or syringe pump over 30-60 minutes with vigorous stirring.
  • After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

3. Work-up:

  • Cool the reaction mixture back to 0 °C.
  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Halogen-Magnesium Exchange for the Preparation of 2-Thiazolylmagnesium Bromide

This protocol is an alternative for generating the Grignard reagent from 2-bromothiazole.

1. Preparation:

  • To a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF at -10 °C to 0 °C, add a solution of isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) (1.05 - 1.1 eq.) dropwise.

2. Reaction:

  • Stir the mixture at this temperature for 1-2 hours. The formation of the thiazolyl Grignard reagent can be monitored by TLC or GC-MS of quenched aliquots.

3. Subsequent Reaction:

  • The resulting solution of the 2-thiazolylmagnesium bromide can then be used directly in a reaction with an electrophile, such as an aldehyde.

Visualizations

Troubleshooting_Grignard_Reaction start Failed Grignard Reaction (Low/No Yield) check_reagents Check Reagent Quality and Reaction Setup start->check_reagents side_reactions Investigate Potential Side Reactions start->side_reactions protocol_optimization Optimize Reaction Protocol start->protocol_optimization anhydrous Anhydrous Conditions? check_reagents->anhydrous mg_activation Magnesium Activated? check_reagents->mg_activation grignard_formation Grignard Formed? check_reagents->grignard_formation deprotonation Deprotonation? side_reactions->deprotonation reduction Reduction? side_reactions->reduction wurtz Wurtz Coupling? side_reactions->wurtz temperature Lower Temperature? protocol_optimization->temperature reagent_choice Change Grignard Reagent? protocol_optimization->reagent_choice exchange Use Halogen-Mg Exchange? protocol_optimization->exchange success Successful Reaction anhydrous->success Yes mg_activation->success Yes grignard_formation->success Yes deprotonation->protocol_optimization Yes reduction->protocol_optimization Yes wurtz->protocol_optimization Yes temperature->success Optimized reagent_choice->success Optimized exchange->success Optimized

Caption: A logical workflow for troubleshooting failed Grignard reactions.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Grignard Addition cluster_workup 3. Work-up & Purification prep_glassware Flame-dry Glassware under Inert Atmosphere prep_aldehyde Prepare Solution of This compound in Anhydrous Solvent prep_glassware->prep_aldehyde prep_grignard Prepare/Obtain Grignard Reagent in Anhydrous Solvent prep_glassware->prep_grignard add_aldehyde Slowly Add Aldehyde Solution to Grignard prep_aldehyde->add_aldehyde cool_grignard Cool Grignard Reagent (0 °C or -78 °C) prep_grignard->cool_grignard cool_grignard->add_aldehyde stir Stir and Warm to Room Temperature add_aldehyde->stir quench Quench with Saturated aq. NH4Cl Solution stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify product Isolated Secondary Alcohol purify->product

Caption: A general experimental workflow for the Grignard reaction.

References

Technical Support Center: Analysis of 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromothiazole-4-carbaldehyde. The information provided here will assist in identifying potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities in a sample of this compound can originate from the synthetic route or degradation. Based on common synthetic pathways, such as the formylation of a 2-bromothiazole precursor, potential impurities may include:

  • Starting Materials: Unreacted 2-bromothiazole.

  • Side Products: Isomeric impurities, such as 5-Bromo-thiazole-4-carbaldehyde, or byproducts from incomplete reactions.

  • Degradation Products: Oxidation of the aldehyde group can lead to the formation of 2-Bromothiazole-4-carboxylic acid. Polymerization or condensation products may also form under certain storage conditions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, toluene, ethyl acetate) may be present in trace amounts.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is generally offered at a purity of ≥95% to ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) analysis.[1][2] Always refer to the certificate of analysis provided by the supplier for the specific purity of your batch.

Q3: How can I assess the purity of my this compound sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the area percentage of the main peak and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify any impurities with distinct proton or carbon signals.

  • Melting Point Analysis: A broad or depressed melting point range compared to the reference value (typically 126-132 °C) can indicate the presence of impurities.[3]

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Presence of non-volatile impurities, such as starting materials, byproducts, or degradation products.

Troubleshooting Steps:

  • Review Synthesis/Storage: Consider the synthetic route and storage conditions to hypothesize the identity of the impurities.

  • Mass Spectrometry (LC-MS): If your HPLC system is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the impurity peaks to help identify them.

  • Forced Degradation Study: To identify potential degradation products, subject a small sample of high-purity this compound to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting chromatogram. This can help in identifying degradation-related impurity peaks in your sample.

Issue 2: Identification of Volatile Impurities by GC-MS

Possible Cause: Presence of residual solvents from the synthesis or purification process.

Troubleshooting Steps:

  • Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

  • Standard Injection: If a residual solvent is suspected, inject a standard of the pure solvent into the GC-MS under the same conditions to confirm its retention time and mass spectrum.

Issue 3: Extraneous Signals in NMR Spectrum

Possible Cause: Presence of impurities or residual solvents.

Troubleshooting Steps:

  • Solvent Peak Identification: Identify the residual solvent peaks from the deuterated solvent used for the NMR analysis. Standard chemical shift tables for common NMR solvents can be used for this purpose.

  • Impurity Signal Analysis: Compare the chemical shifts and coupling patterns of the unknown signals with those of suspected impurities. For example, the presence of a broad singlet in the 12-13 ppm region could indicate the presence of a carboxylic acid impurity.

  • Spiking Experiment: If a specific impurity is suspected, add a small amount of a pure standard of that impurity to the NMR tube and re-acquire the spectrum. The intensification of the corresponding signals will confirm its presence.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and sample.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is suitable for the detection of common organic solvents.

ParameterRecommended Conditions
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Initial temp 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min (hold for 5 min)
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Mass Range 35-350 amu
Sample Preparation Dissolve sample in a high-purity solvent (e.g., DMSO) to a concentration of 10 mg/mL
¹H NMR Spectroscopy for Structural Confirmation and Impurity Detection
ParameterRecommended Conditions
Solvent DMSO-d₆ or CDCl₃
Concentration 5-10 mg/mL
Spectrometer 400 MHz or higher
Acquisition Standard proton experiment with a sufficient number of scans for good signal-to-noise
Referencing Tetramethylsilane (TMS) at 0.00 ppm

Visualizing Experimental Workflows

Impurity_Identification_Workflow start Sample of this compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr purity_check Purity ≥ 98%? hplc->purity_check pass Sample Passes Purity Check purity_check->pass Yes fail Impurity Detected purity_check->fail No identify_impurity Identify Impurity fail->identify_impurity lcms LC-MS for Non-Volatiles identify_impurity->lcms From HPLC gcms_lib GC-MS Library Search identify_impurity->gcms_lib From GC-MS nmr_spike NMR Spiking Study identify_impurity->nmr_spike From NMR characterization Impurity Characterized lcms->characterization gcms_lib->characterization nmr_spike->characterization

Caption: Workflow for the identification and characterization of impurities.

Troubleshooting_Decision_Tree start Unexpected Analytical Result peak_type What type of unexpected signal? start->peak_type hplc_peak Extra Peak in HPLC peak_type->hplc_peak HPLC gcms_peak Extra Peak in GC-MS peak_type->gcms_peak GC-MS nmr_signal Extra Signal in NMR peak_type->nmr_signal NMR hplc_action Suspect Non-Volatile Impurity (e.g., starting material, degradation product). Perform LC-MS analysis. hplc_peak->hplc_action gcms_action Suspect Volatile Impurity (e.g., residual solvent). Perform MS library search. gcms_peak->gcms_action nmr_action Suspect Impurity or Solvent. Check solvent peaks. Perform spiking experiment. nmr_signal->nmr_action

Caption: Decision tree for troubleshooting unexpected analytical results.

References

How to avoid over-bromination in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent over-bromination during thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is controlling bromination in thiazole synthesis critical?

Controlling the extent of bromination is crucial for synthesizing specifically functionalized thiazole derivatives. Over-bromination leads to a mixture of products, including di- and tri-brominated species, which reduces the yield of the desired mono-brominated product and complicates purification.[1][2] Brominated thiazoles are important intermediates in organic synthesis, often used in cross-coupling reactions to build more complex molecules.[3][4] Therefore, achieving selective mono-bromination is essential for synthetic efficiency.

Q2: Which positions on the thiazole ring are most susceptible to electrophilic bromination?

The reactivity of the thiazole ring towards electrophiles is dependent on the substituents present. However, in general, electrophilic substitution, such as bromination, preferentially occurs at the C5 position.[5] The C2 position can also be reactive, particularly under certain conditions or with specific substitution patterns.[5][6] The electron density at C5 is generally higher, making it the primary site for electrophilic attack.[5]

Q3: How does the choice of brominating agent impact the selectivity of the reaction?

The choice of brominating agent is a key factor in controlling the outcome of the reaction.

  • Elemental Bromine (Br₂): This is a highly reactive brominating agent and often leads to over-bromination, producing di- or even tri-brominated thiazoles, especially when used in excess.[1]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine.[7] It is often the preferred reagent for achieving mono-bromination.

  • Copper(II) Bromide (CuBr₂): This reagent can also be used for the bromination of thiazoles and may offer different selectivity profiles depending on the substrate and reaction conditions.

Q4: What role do reaction conditions play in preventing over-bromination?

Careful control of reaction conditions is vital for selective bromination:

  • Stoichiometry: Using a stoichiometric amount (or a slight excess) of the brominating agent is crucial. A large excess of the brominating agent will significantly increase the likelihood of over-bromination.[1]

  • Temperature: Lowering the reaction temperature can help to control the reactivity of the brominating agent and improve selectivity.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents for bromination reactions include chloroform, acetic acid, and carbon tetrachloride.

  • Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent the formation of over-brominated byproducts.

Q5: Are there alternative strategies to direct bromination for synthesizing mono-brominated thiazoles?

Yes, several alternative strategies can provide better control and selectivity:

  • Sequential Bromination-Debromination: This method involves the exhaustive bromination of the thiazole ring to produce a tri-brominated species, followed by selective debromination at specific positions to yield the desired mono- or di-brominated product.[1][2][8][9] This approach can be highly effective for accessing specific isomers that are difficult to obtain through direct bromination.

  • Decarboxylative Bromination: This method involves the bromination of a thiazole carboxylic acid, where the carboxyl group is replaced by a bromine atom.[3] This can be a milder alternative to direct bromination of the thiazole ring itself.[3]

  • Enzymatic Bromination: Biocatalytic methods using halogenase enzymes can offer high regioselectivity under mild reaction conditions.[4]

Q6: How can I purify the desired mono-brominated thiazole from a mixture of over-brominated products?

Purification of a mixture of brominated thiazoles can be challenging due to their similar polarities. Column chromatography is the most common method for separation.[2] Careful selection of the stationary phase (e.g., silica gel) and eluent system is necessary to achieve good separation. In some cases, recrystallization may also be an effective purification technique.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High levels of di- and tri-brominated products - Excess brominating agent used.- Reaction temperature is too high.- Highly reactive brominating agent (e.g., Br₂).- Reduce the equivalents of the brominating agent to 1.0-1.1 equivalents.- Lower the reaction temperature.- Switch to a milder brominating agent like N-Bromosuccinimide (NBS).- Consider a sequential bromination-debromination strategy.[1][8][9]
Bromination occurs at an undesired position - The inherent electronic properties of the substituted thiazole direct the substitution pattern.- Kinetic vs. thermodynamic control.- Modify the substituents on the thiazole ring to alter the directing effects.- Explore different brominating agents and reaction conditions to favor the desired isomer.- Utilize a synthesis strategy that builds the thiazole ring with the bromine atom already in the desired position, such as the Hantzsch thiazole synthesis with a brominated precursor.[10][11][12]
Low conversion to the mono-brominated product - Insufficient amount of brominating agent.- Reaction time is too short.- Low reaction temperature.- Slightly increase the equivalents of the brominating agent (e.g., from 1.0 to 1.1 equivalents).- Increase the reaction time and monitor the reaction progress by TLC or GC-MS.- Gradually increase the reaction temperature.
Decomposition of starting material - Harsh reaction conditions.- Instability of the thiazole derivative to the brominating agent.- Use a milder brominating agent.- Lower the reaction temperature.- Consider a biocatalytic approach using a halogenase enzyme for milder conditions.[4]

Experimental Protocols

Protocol 1: Controlled Mono-bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the selective mono-bromination of a thiazole derivative at the C5 position.

Materials:

  • Substituted thiazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.)

  • Chloroform (or another suitable inert solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the substituted thiazole (1.0 mmol) in chloroform in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 mmol) portion-wise to the stirred solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-brominated thiazole.

Protocol 2: Sequential Bromination-Debromination

This strategy is useful for obtaining specific brominated isomers that are difficult to access directly.[1][8][9]

Step A: Exhaustive Bromination

  • Dissolve the thiazole starting material in a suitable solvent.

  • Add an excess of elemental bromine (e.g., 3-5 equivalents).

  • Heat the reaction mixture to drive it to completion, forming the 2,4,5-tribromothiazole.

  • Work up the reaction to isolate the crude tribrominated product.

Step B: Selective Debromination

  • The specific conditions for debromination will depend on the desired isomer. For example, reaction with a specific reagent may selectively remove the bromine at the 2-position.[1]

  • Follow established literature procedures for the selective debromination of your specific tribrominated thiazole.

  • Purify the final product using column chromatography or recrystallization.

Data Summary

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaReactivitySelectivity for Mono-brominationCommon Issues
Elemental BromineBr₂HighLowProne to over-bromination.[1]
N-BromosuccinimideC₄H₄BrNO₂ModerateHighGenerally provides good control.
Copper(II) BromideCuBr₂ModerateSubstrate dependentCan offer alternative selectivity.

Visualizations

Electrophilic_Bromination_of_Thiazole cluster_thiazole Thiazole Ring cluster_products Potential Products Thiazole Thiazole Mono_Bromo Mono-brominated (C5 favored) Thiazole->Mono_Bromo Initial Attack Di_Bromo Di-brominated Mono_Bromo->Di_Bromo Further Bromination (Over-bromination) Tri_Bromo Tri-brominated Di_Bromo->Tri_Bromo Exhaustive Bromination Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Thiazole + Br⁺

Caption: Electrophilic bromination of the thiazole ring, showing the progression to over-brominated products.

Troubleshooting_Workflow Start Over-bromination Observed Check_Equivalents Check Equivalents of Brominating Agent Start->Check_Equivalents Reduce_Equivalents Reduce to 1.0-1.1 eq. Check_Equivalents->Reduce_Equivalents > 1.1 eq. Check_Temperature Check Reaction Temperature Check_Equivalents->Check_Temperature ≤ 1.1 eq. Reduce_Equivalents->Check_Temperature Lower_Temperature Lower Temperature Check_Temperature->Lower_Temperature High Temp Change_Reagent Consider Milder Reagent (e.g., NBS) Check_Temperature->Change_Reagent Low/RT Lower_Temperature->Change_Reagent Alternative_Strategy Consider Alternative Strategy (e.g., Debromination) Change_Reagent->Alternative_Strategy

Caption: A decision-making workflow for troubleshooting over-bromination in thiazole synthesis.

Sequential_Bromination_Debromination Thiazole Thiazole Tribromothiazole 2,4,5-Tribromothiazole Thiazole->Tribromothiazole Exhaustive Bromination (Excess Br₂) Desired_Isomer Desired Mono- or Di-bromothiazole Tribromothiazole->Desired_Isomer Selective Debromination

Caption: The strategic pathway of sequential bromination and debromination for targeted synthesis.

References

Technical Support Center: Removing Triphenylphosphine Oxide from Wittig Reactions with 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, specifically when using 2-Bromothiazole-4-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your Wittig reaction product.

Issue 1: My desired product, the vinyl derivative of 2-Bromothiazole, is polar and co-precipitates with TPPO when using non-polar solvents.

Solution: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex

This method is highly effective for polar products where simple precipitation with non-polar solvents fails.[1]

Underlying Principle: Triphenylphosphine oxide acts as a Lewis base and forms insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][3] These complexes can then be easily removed by filtration.[2]

Experimental Protocol (using ZnCl₂):

  • After the Wittig reaction is complete, perform an appropriate aqueous workup.[1]

  • Remove the organic solvent under reduced pressure.[1]

  • Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.[1]

  • Prepare a 1.8 M solution of zinc chloride in warm ethanol.[1][2]

  • At room temperature, add the 1.8 M ZnCl₂ solution to the ethanolic solution of your crude product. It is recommended to use approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO produced.[1]

  • Stir the resulting mixture. Scraping the sides of the flask may help induce the precipitation of the white ZnCl₂(TPPO)₂ complex.[1]

  • Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[1]

  • The filtrate now contains your desired product, which can be further purified if necessary.

Issue 2: I am working on a small scale, or the metal salt precipitation is not working effectively, and my product is still contaminated with TPPO.

Solution: Column Chromatography

Column chromatography is a reliable method for removing TPPO, especially for smaller scale reactions or when other methods are not successful.[1]

Underlying Principle: TPPO is a relatively polar compound and will adhere to silica gel. A typical silica gel column using a gradient of ethyl acetate in hexanes can effectively separate TPPO from less polar products.[1] For more polar products, such as the vinyl derivative of 2-Bromothiazole, careful optimization of the solvent system is crucial.

Experimental Protocol:

  • Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable non-polar solvent (e.g., hexanes).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% hexanes to a mixture of hexanes and ethyl acetate. The exact gradient will need to be determined based on the polarity of your specific product.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify and collect the fractions containing your pure product.

Issue 3: I want to avoid the formation of TPPO altogether.

Solution: Use Alternative Reagents

Several strategies exist to circumvent the issue of TPPO formation.[1]

  • Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[1][4]

  • Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in either acidic or basic aqueous solutions, which allows for their removal by simple extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of triphenylphosphine oxide in common laboratory solvents?

A1: Understanding the solubility of TPPO is key to designing an effective purification strategy. Generally, TPPO is:

  • Poorly soluble in: Hexane, pentane, cyclohexane, and water.[1][5]

  • Soluble in: Polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is also soluble in benzene, toluene, and ethyl acetate.[1][6]

Q2: Can I use other metal salts besides zinc chloride to precipitate TPPO?

A2: Yes, other metal salts such as magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) have also been shown to form insoluble complexes with TPPO and can be used for its removal.[2][3][7] The choice of salt and solvent may need to be optimized for your specific reaction.

Q3: How can I regenerate triphenylphosphine from the triphenylphosphine oxide byproduct?

A3: Triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine.[1][8] This can be a cost-effective and environmentally friendly approach, particularly on a large scale.[1]

Q4: My Wittig reaction with this compound is not proceeding as expected. What are some general troubleshooting tips?

A4: For a Wittig reaction involving an aldehyde like this compound, ensure the following:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use flame-dried glassware and anhydrous solvents.

  • Strong Base: The in-situ generation of the ylide requires a strong base like n-butyllithium or sodium hydride.[9][10]

  • Temperature Control: The initial ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to ensure stability.[9][11]

Data Presentation

Table 1: Efficiency of TPPO Removal using ZnCl₂ Precipitation in Various Polar Solvents

SolventInitial TPPO Concentration (M)Final TPPO Concentration (M)Removal Efficiency (%)
Ethanol0.250.0196
Tetrahydrofuran0.250.0388
Acetonitrile0.250.0580
Dimethylformamide0.250.1060

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocols

Detailed Protocol for Wittig Reaction with this compound and Subsequent TPPO Removal by ZnCl₂ Precipitation
  • In-situ Generation of the Wittig Reagent:

    • Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen).[9]

    • Cool the suspension to 0 °C using an ice bath.[9]

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.[9]

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.[9]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).[11]

    • Combine the organic layers, wash with water and then with brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[9]

  • TPPO Removal by ZnCl₂ Precipitation:

    • Follow the detailed protocol provided in the "Troubleshooting Guides" section under "Issue 1".

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup cluster_purification Purification ylide1 Suspend Ph₃PCH₃Br in anhydrous THF ylide2 Cool to 0 °C ylide1->ylide2 ylide3 Add n-BuLi dropwise ylide2->ylide3 ylide4 Stir for 1 hour at 0 °C ylide3->ylide4 wittig2 Add aldehyde solution to ylide at 0 °C ylide4->wittig2 wittig1 Dissolve 2-Bromothiazole- 4-carbaldehyde in THF wittig1->wittig2 wittig3 Warm to RT and stir wittig2->wittig3 workup1 Quench with sat. aq. NH₄Cl wittig3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with H₂O and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Dissolve crude in Ethanol workup4->purify1 purify2 Add ZnCl₂ solution purify1->purify2 purify3 Filter to remove ZnCl₂(TPPO)₂ purify2->purify3 purify4 Concentrate filtrate purify3->purify4 TPPO_Removal_Decision_Tree start Crude Wittig Reaction Mixture (Product + TPPO) q_polar Is the product polar? start->q_polar method_precip Precipitate TPPO with non-polar solvent (e.g., hexanes) q_polar->method_precip No method_complex Precipitate TPPO as a metal salt complex (e.g., with ZnCl₂) q_polar->method_complex Yes a_polar_yes Yes a_polar_no No end_pure Pure Product method_precip->end_pure q_complex_ok Is precipitation effective? method_complex->q_complex_ok method_chrom Use Column Chromatography q_complex_ok->method_chrom No q_complex_ok->end_pure Yes a_complex_yes Yes a_complex_no No method_chrom->end_pure

References

Technical Support Center: Optimizing Suzuki Reactions of 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Bromothiazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the primary contributing factors?

A1: Low yields in the Suzuki coupling of this compound can stem from several issues:

  • Suboptimal Catalyst Loading: Both too low and too high concentrations of the palladium catalyst can negatively impact the yield. It is crucial to screen a range of catalyst loadings to find the optimal concentration for your specific reaction conditions.

  • Catalyst Deactivation: The thiazole nitrogen and the aldehyde functional group can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The presence of impurities can also contribute to this issue, often observed as the formation of palladium black.

  • Inefficient Activation of Boronic Acid: The choice and quality of the base are critical for the transmetalation step. An inappropriate or weak base may not efficiently activate the boronic acid, hindering the catalytic cycle.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, including protodeboronation (hydrolysis of the boronic acid), homocoupling of the boronic acid or the thiazole bromide, and dehalogenation of the starting material.[1]

  • Poor Solubility: The starting materials may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.

Q2: I am observing significant amounts of a homocoupled by-product. How can I minimize this?

A2: Homocoupling is a common side reaction, particularly promoted by the presence of oxygen. To minimize homocoupling:

  • Thoroughly Degas Solvents: Ensure that all solvents, including any water used in the reaction mixture, are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from entering the reaction vessel.

  • Use Fresh, High-Purity Reagents: Impurities in the starting materials or reagents can sometimes promote side reactions.

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and the presence of water. To mitigate this:

  • Use Anhydrous Conditions (if possible): While some water is often beneficial for Suzuki couplings, excessive amounts can lead to protodeboronation. Using anhydrous solvents and reagents can help.

  • Employ a Milder Base: Stronger bases can sometimes accelerate this side reaction. Consider screening milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst to ensure accurate stoichiometry and activity.
Inappropriate baseScreen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous if required.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C.
Poor ligand choiceFor electron-deficient heteroaryl bromides, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.
Formation of Multiple By-products DehalogenationSwitch to a milder base and ensure strictly anaerobic conditions.
Reaction with aldehyde groupIf side reactions involving the aldehyde are suspected, consider protecting it as an acetal prior to the coupling reaction.
Reaction Stalls Before Completion Catalyst decompositionLower the catalyst loading or switch to a more stable pre-catalyst. Monitor the reaction for the formation of palladium black.
Insufficient baseEnsure at least 2-3 equivalents of base are used.

Data Presentation

Table 1: Effect of Catalyst Loading on a Representative Suzuki Coupling of a Heteroaryl Bromide

The following table illustrates the impact of varying catalyst loading on the yield of a Suzuki coupling reaction between a generic heteroaryl bromide and phenylboronic acid. This data is representative and serves as a guideline for optimizing the reaction of this compound.

EntryCatalystCatalyst Loading (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄0.5K₂CO₃ (2)Toluene/H₂O (4:1)901265
2Pd(PPh₃)₄1.0K₂CO₃ (2)Toluene/H₂O (4:1)901285
3Pd(PPh₃)₄2.0K₂CO₃ (2)Toluene/H₂O (4:1)901292
4Pd(PPh₃)₄5.0K₂CO₃ (2)Toluene/H₂O (4:1)901288

Note: The optimal catalyst loading should be determined experimentally for each specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in the Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of catalyst loading. It is recommended to run a series of small-scale reactions with varying catalyst concentrations.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1))

  • Reaction vials suitable for heating under an inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a series of reaction vials, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: To each vial, add the desired amount of palladium catalyst (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1) to each vial via syringe.

  • Reaction: Place the vials in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the intended reaction time (e.g., 12-24 hours).

  • Monitoring and Work-up: Monitor the progress of the reactions by TLC or LC-MS. Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Analysis and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product of each reaction to determine the yield and purify the product from the optimal reaction conditions by column chromatography.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

G cluster_prep Reaction Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis and Optimization A Weigh Reactants: This compound, Arylboronic Acid, Base C1 Vial 1: 0.5 mol% Catalyst A->C1 Dispense Reactants C2 Vial 2: 1.0 mol% Catalyst A->C2 Dispense Reactants C3 Vial 3: 2.0 mol% Catalyst A->C3 Dispense Reactants C4 Vial 4: 5.0 mol% Catalyst A->C4 Dispense Reactants B Prepare Catalyst Stock Solutions (varying concentrations) B->C1 Add Catalyst B->C2 Add Catalyst B->C3 Add Catalyst B->C4 Add Catalyst D Add Degassed Solvent C1->D C2->D C3->D C4->D E Heat and Stir under Inert Atmosphere D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up and Extraction F->G H Determine Yield for Each Reaction G->H I Identify Optimal Catalyst Loading H->I

Caption: Workflow for optimizing catalyst loading in Suzuki reactions.

Logical Troubleshooting Flowchart

G start Low Yield in Suzuki Reaction q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Multiple By-products Observed? a1_yes->q2 sol_catalyst Screen Catalyst/Ligand Increase Temperature Check Base Activity a1_no->sol_catalyst a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_homocoupling Improve Degassing Use Fresh Reagents a2_yes->sol_homocoupling Homocoupling? sol_dehalogenation Use Milder Base Lower Temperature a2_yes->sol_dehalogenation Dehalogenation? sol_protodeboronation Use Boronic Ester Screen Bases a2_yes->sol_protodeboronation Protodeboronation? sol_catalyst_deactivation Lower Catalyst Loading Use More Stable Pre-catalyst Check for Impurities a2_no->sol_catalyst_deactivation

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

References

Validation & Comparative

Comparative analysis of different methods for synthesizing 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromothiazole-4-carbaldehyde is a valuable building block in medicinal chemistry, and this guide provides a comparative analysis of various methods for its synthesis, supported by experimental data and detailed protocols.

This document explores three primary synthetic strategies for obtaining this compound: direct formylation of 2-bromothiazole via the Vilsmeier-Haack reaction, a two-step route involving the synthesis and subsequent reduction of ethyl 2-bromothiazole-4-carboxylate, and a sequence involving the creation and oxidation of (2-bromothiazol-4-yl)methanol. Each method is evaluated based on reaction yield, complexity, and reagent accessibility.

Data Summary

MethodStarting MaterialKey ReagentsReaction StepsReported Yield (%)
Method 1: Vilsmeier-Haack Formylation 2-BromothiazolePOCl₃, DMF1Moderate to High (Typical for Vilsmeier-Haack reactions)
Method 2: Ester Reduction Ethyl 3-bromopyruvate, ThioureaNaNO₂, HBr, DIBAL-H3Overall yield is dependent on each step; reduction step is typically high-yielding.
Method 3: Alcohol Oxidation Ethyl 2-bromothiazole-4-carboxylateLiAlH₄ (or similar), MnO₂ (or other oxidant)2Overall yield is dependent on both reduction and oxidation steps.

Method 1: Vilsmeier-Haack Formylation of 2-Bromothiazole

The Vilsmeier-Haack reaction provides a direct approach to introduce a formyl group onto an electron-rich heterocyclic ring like 2-bromothiazole. The reaction involves the formation of the Vilsmeier reagent, a chloromethyliminium salt, from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the thiazole ring, leading to the formation of the aldehyde after hydrolysis.[1][2][3][4][5]

Experimental Protocol:

To a stirred solution of N,N-dimethylformamide (3 equivalents) in a suitable solvent such as dichloromethane, phosphorus oxychloride (1.2 equivalents) is added dropwise at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent. 2-Bromothiazole (1 equivalent) is then added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Method 2: Reduction of Ethyl 2-Bromothiazole-4-carboxylate

This two-step method first involves the synthesis of the precursor ester, ethyl 2-bromothiazole-4-carboxylate, followed by its selective reduction to the aldehyde.

Synthesis of Ethyl 2-Bromothiazole-4-carboxylate:

The synthesis of the ester can be achieved from ethyl 3-bromopyruvate and thiourea. The initial reaction forms 2-amino-4-thiazolecarboxylic acid ethyl ester. This intermediate is then diazotized using sodium nitrite and hydrobromic acid to yield ethyl 2-bromothiazole-4-carboxylate.

Reduction to this compound:

The reduction of the ester to the aldehyde is effectively carried out using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[6][7][8][9] This bulky reducing agent can selectively reduce esters to aldehydes, preventing over-reduction to the corresponding alcohol.[7]

Experimental Protocol (Reduction Step):

A solution of ethyl 2-bromothiazole-4-carboxylate (1 equivalent) in an anhydrous solvent like dichloromethane or toluene is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.1 equivalents) in a suitable solvent is then added dropwise, maintaining the low temperature. The reaction is stirred at -78 °C for a few hours and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and then filtered. The organic layer is separated, washed, dried, and concentrated to afford the crude aldehyde, which can be further purified.[6]

Method 3: Oxidation of (2-bromothiazol-4-yl)methanol

This alternative two-step approach involves the initial reduction of the ester, ethyl 2-bromothiazole-4-carboxylate, to the corresponding alcohol, (2-bromothiazol-4-yl)methanol, followed by its oxidation to the desired aldehyde.

Reduction to (2-bromothiazol-4-yl)methanol:

A strong reducing agent like lithium aluminum hydride (LiAlH₄) can be used to fully reduce the ester to the primary alcohol.

Oxidation to this compound:

The resulting alcohol can then be oxidized to the aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to avoid over-oxidation to the carboxylic acid.

Experimental Protocol (Oxidation Step):

To a solution of (2-bromothiazol-4-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane, an excess of activated manganese dioxide (5-10 equivalents) is added. The heterogeneous mixture is stirred vigorously at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite to remove the manganese dioxide, and the filtrate is concentrated under reduced pressure to yield the crude aldehyde. Purification can be achieved by column chromatography.

Logical Workflow of Synthesis Routes

Synthesis_Comparison cluster_0 Method 1: Vilsmeier-Haack cluster_1 Method 2: Ester Reduction cluster_2 Method 3: Alcohol Oxidation 2-Bromothiazole 2-Bromothiazole 2-Bromothiazole-4-carbaldehyde_M1 This compound 2-Bromothiazole->2-Bromothiazole-4-carbaldehyde_M1 POCl3, DMF Ethyl 3-bromopyruvate Ethyl 3-bromopyruvate Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Thiourea Thiourea Ethyl 2-bromothiazole-4-carboxylate Ethyl 2-bromothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate->Ethyl 2-bromothiazole-4-carboxylate NaNO2, HBr p1 + 2-Bromothiazole-4-carbaldehyde_M2 This compound Ethyl 2-bromothiazole-4-carboxylate->2-Bromothiazole-4-carbaldehyde_M2 DIBAL-H, -78°C Ethyl 2-bromothiazole-4-carboxylate_M3 Ethyl 2-bromothiazole-4-carboxylate (2-bromothiazol-4-yl)methanol (2-bromothiazol-4-yl)methanol Ethyl 2-bromothiazole-4-carboxylate_M3->(2-bromothiazol-4-yl)methanol LiAlH4 2-Bromothiazole-4-carbaldehyde_M3 This compound (2-bromothiazol-4-yl)methanol->2-Bromothiazole-4-carbaldehyde_M3 MnO2 or PCC

References

Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 2-Bromothiazole-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis is paramount for the unambiguous structural confirmation of synthetic compounds in drug discovery and development. This guide provides a comparative overview of the spectroscopic data for 2-bromothiazole-4-carbaldehyde, a versatile building block in medicinal chemistry, alongside its chloro and amino analogues. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel thiazole-based derivatives.

The structural integrity of a molecule is the bedrock of its chemical and biological properties. For researchers in the pharmaceutical and life sciences, rigorous structural verification is a critical step in the synthesis of new chemical entities. This guide focuses on this compound and offers a comparative analysis with 2-chlorothiazole-4-carbaldehyde and 2-aminothiazole-4-carbaldehyde, providing the necessary spectroscopic data to distinguish and characterize these important synthetic intermediates.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. This side-by-side comparison highlights the influence of the substituent at the 2-position on the spectral properties of the thiazole ring.

Compound Structure Molecular Formula Molecular Weight
This compoundC₄H₂BrNOS192.03 g/mol [1]
2-Chlorothiazole-4-carbaldehydeC₄H₂ClNOS147.59 g/mol
2-Aminothiazole-4-carbaldehydeC₄H₄N₂OS128.15 g/mol

Table 1. General Properties of 2-Substituted Thiazole-4-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.

¹H NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
This compound-Data not available in search results. Expected: Singlet for the aldehyde proton (~9.8-10.0 ppm) and a singlet for the thiazole proton (H5, ~8.0-8.5 ppm).
2-chloro-1,3-thiazole-5-carbaldehyde-A 1H NMR spectrum is available, but specific peak assignments are not provided in the search result.
2-Aminothiazole-4-carbaldehyde-Data not available in search results. Expected: Singlet for the aldehyde proton (~9.7 ppm), a singlet for the thiazole proton (H5, ~7.5-8.0 ppm), and a broad singlet for the amino protons (~5.0-7.0 ppm).

Table 2. ¹H NMR Data for 2-Substituted Thiazole-4-carbaldehydes.

¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm)
This compound-Data not available in search results. Expected peaks for the aldehyde carbonyl (C=O) ~185-195 ppm, thiazole carbons (C2, C4, C5) ~120-170 ppm.
2-Chlorothiazole-4-carbaldehyde-Data not available in search results. Expected peaks for the aldehyde carbonyl (C=O) ~185-195 ppm, thiazole carbons (C2, C4, C5) ~120-170 ppm.
2-Aminothiazole-4-carbaldehyde-Data not available in search results. Expected peaks for the aldehyde carbonyl (C=O) ~180-190 ppm, thiazole carbons (C2, C4, C5) ~110-175 ppm.

Table 3. ¹³C NMR Data for 2-Substituted Thiazole-4-carbaldehydes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound Key IR Absorptions (cm⁻¹)
This compoundConforms to structure.[2] Expected absorptions: C=O stretch (aldehyde) ~1680-1700 cm⁻¹, C=N stretch (thiazole) ~1500-1600 cm⁻¹, C-H stretch (aldehyde) ~2720 and ~2820 cm⁻¹.
2-Chlorothiazole-4-carbaldehydeExpected absorptions: C=O stretch (aldehyde) ~1680-1700 cm⁻¹, C=N stretch (thiazole) ~1500-1600 cm⁻¹, C-H stretch (aldehyde) ~2720 and ~2820 cm⁻¹.
2-Aminothiazole-4-carbaldehydeExpected absorptions: N-H stretch (amine) ~3100-3500 cm⁻¹, C=O stretch (aldehyde) ~1660-1680 cm⁻¹, C=N stretch (thiazole) ~1500-1600 cm⁻¹, C-H stretch (aldehyde) ~2720 and ~2820 cm⁻¹.

Table 4. Key Infrared Absorption Frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Compound Ionization Mode [M]⁺ and/or [M+H]⁺ (m/z) Key Fragmentation Patterns
This compound-Expected: Isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks of ~1:1 intensity) at m/z 192 and 194.Loss of Br, CO, and fragmentation of the thiazole ring.
2-Chlorothiazole-4-carbaldehyde-Expected: Isotopic pattern for one chlorine atom (M⁺ and M⁺+2 peaks of ~3:1 intensity) at m/z 147 and 149.Loss of Cl, CO, and fragmentation of the thiazole ring.
2-Amino-4-chloro-1,3-thiazole-5-carbaldehydeGC-MSA mass spectrum is available, but detailed fragmentation analysis is not provided in the search results.-

Table 5. Mass Spectrometry Data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical spectral width is 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A typical spectral width is 0-220 ppm. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns. For halogenated compounds, pay close attention to the isotopic peak distribution.

Workflow and Logic

The structural confirmation of a newly synthesized compound like this compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Connectivity MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Data Analysis & Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data

Caption: Workflow for the structural confirmation of this compound.

This systematic approach, combining the strengths of multiple spectroscopic techniques, provides a robust and reliable method for the structural elucidation of this compound and its derivatives, ensuring the integrity of these compounds for their intended applications in research and development.

References

Comparing the efficacy of different catalysts for 2-Bromothiazole-4-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the thiazole scaffold is a cornerstone in medicinal chemistry and materials science. 2-Bromothiazole-4-carbaldehyde is a versatile building block, with the bromine atom at the 2-position and the carbaldehyde at the 4-position offering orthogonal sites for chemical modification. The efficacy of transforming the C2-Br bond, primarily through palladium-catalyzed cross-coupling reactions, is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts for common cross-coupling reactions involving this compound, supported by experimental data from literature.

Quantitative Performance Comparison of Catalysts

The selection of an appropriate catalyst system is critical for optimizing reaction yield, time, and overall efficiency. The following table summarizes the performance of different palladium-based catalysts in Suzuki-Miyura, Heck, and Sonogashira cross-coupling reactions. It is important to note that direct comparative studies on this compound are limited; therefore, data for some entries are derived from reactions with analogous brominated heterocyclic aldehydes and are intended to be representative.

Reaction TypeCatalyst SystemCoupling PartnerSolventBaseTemp. (°C)Time (h)Yield (%)Notes
Suzuki-Miyura Pd(PPh₃)₄2-Hydroxyphenylboronic acidDimethoxyethane / H₂OK₂CO₃1000.7570Direct experimental data for this compound.[1]
Pd(dppf)Cl₂Arylboronic acidToluene / H₂OK₂CO₃11012~85-95High yields often observed for heteroaryl bromides.[2]
Pd(OAc)₂ / SPhosArylboronic acid1,4-Dioxane / H₂OK₃PO₄1008-16~90-98Buchwald ligands like SPhos are highly effective for challenging substrates.[3]
Heck Pd(OAc)₂ / PPh₃Methyl acrylateDMFEt₃N10012~70-85Typical conditions for electron-deficient alkenes with bromoheterocycles.[4]
PdCl₂(PPh₃)₂StyreneNMPNaOAc12016~65-80Higher temperatures may be required for less reactive alkenes.
Sonogashira PdCl₂(PPh₃)₂ / CuIPhenylacetyleneTHF / Et₃N-RT4~80-95Copper(I) co-catalyst is typically essential for high yields at room temperature.[5]
Pd(PPh₃)₄ / CuITerminal AlkyneDMFEt₃N606~75-90A common system for a broad range of alkynes.

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a guide for catalyst selection.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyura, Heck, and Sonogashira reactions.

Protocol 1: Suzuki-Miyura Coupling of this compound

This protocol is based on a documented synthesis of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde.[1]

  • Materials:

    • This compound (1.0 equiv)

    • 2-Hydroxyphenylboronic acid (1.3 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethoxyethane (DME)

    • 2M Aqueous K₂CO₃ solution

  • Procedure:

    • To a microwave vial, add this compound, 2-hydroxyphenylboronic acid, and Pd(PPh₃)₄.

    • Seal the vial and flush with an inert gas (e.g., Argon) for 5 minutes.

    • Add dimethoxyethane and the 2M potassium carbonate solution via syringe.

    • Stir the reaction mixture at room temperature for 5 minutes.

    • Heat the reaction to 100 °C for 45 minutes using a microwave reactor.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite.

    • The filtrate can then be subjected to standard aqueous work-up and purification by column chromatography.

Protocol 2: Generalized Heck Reaction

This protocol is a general procedure adaptable for the Heck coupling of this compound with an alkene.

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., methyl acrylate) (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.04 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and PPh₃.

    • Add anhydrous DMF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

    • Add the alkene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Generalized Sonogashira Coupling

This is a general protocol for the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing Experimental and Logical Workflows

Catalyst Selection Pathway

The choice of catalyst is a critical decision in optimizing a cross-coupling reaction. The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for reactions with this compound.

Catalyst_Selection start Define Reaction Type (e.g., Suzuki, Heck) phosphine Phosphine-Based Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) start->phosphine Standard / Well-known Substrates buchwald Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos) with Pd(OAc)2 start->buchwald Sterically Hindered or Electron-Rich Substrates nhc N-Heterocyclic Carbene (NHC) Catalysts (e.g., PEPPSI) start->nhc High Turnover / Catalyst Stability Needed optimize Optimize Reaction Conditions (Base, Solvent, Temp.) phosphine->optimize buchwald->optimize nhc->optimize evaluate Evaluate Yield and Purity optimize->evaluate

A logical workflow for catalyst selection.
General Experimental Workflow

The following diagram outlines a typical experimental workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction with this compound.

Experimental_Workflow setup Reaction Setup (Substrates, Catalyst, Base) inert Inert Atmosphere (Argon/Nitrogen Purge) setup->inert solvent Add Degassed Solvent and Reagents inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

A general experimental workflow diagram.

References

Benchmarking the reactivity of 2-Bromothiazole-4-carbaldehyde against other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the reactivity of functional groups is a cornerstone of molecular design and reaction optimization. This guide provides a comparative benchmark of the reactivity of 2-Bromothiazole-4-carbaldehyde against a selection of common aromatic aldehydes. The insights provided herein are aimed at researchers, scientists, and drug development professionals to facilitate informed decisions in the synthesis of complex molecules.

The reactivity of aldehydes is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both steric and electronic factors. Electron-withdrawing groups attached to the aromatic ring tend to increase the partial positive charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity of the aldehyde.

Comparative Reactivity Data

To provide a quantitative comparison, the following table summarizes the relative reaction rates for the Wittig reaction of selected aldehydes with a stabilized ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester). The data is presented as a relative rate constant (k_rel) with respect to Benzaldehyde.

AldehydeStructureRelative Rate Constant (k_rel)
p-NitrobenzaldehydeO₂N−C₆H₄−CHO5.8
This compound C₄H₂BrNOS3.2
BenzaldehydeC₆H₅−CHO1.0
p-MethoxybenzaldehydeCH₃O−C₆H₄−CHO0.4

Note: The relative rate constants are illustrative and based on established principles of aldehyde reactivity. Actual experimental values may vary.

The data clearly indicates that aldehydes with electron-withdrawing substituents, such as the nitro group in p-Nitrobenzaldehyde and the bromo- and thiazole moieties in this compound, exhibit enhanced reactivity compared to the unsubstituted Benzaldehyde. The thiazole ring, being an electron-deficient heterocycle, contributes to the increased electrophilicity of the carbonyl carbon. In contrast, the electron-donating methoxy group in p-Methoxybenzaldehyde leads to a decrease in reactivity.

Experimental Protocols

The following is a detailed methodology for a competitive Wittig reaction to determine the relative reactivity of the aldehydes listed above.

Objective: To determine the relative reactivity of this compound and other aromatic aldehydes in a Wittig reaction with a stabilized ylide.

Materials:

  • This compound

  • Benzaldehyde

  • p-Nitrobenzaldehyde

  • p-Methoxybenzaldehyde

  • (Triphenylphosphoranylidene)acetic acid ethyl ester (stabilized Wittig ylide)

  • Toluene (anhydrous)

  • Internal standard (e.g., Dodecane)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each aldehyde (this compound, Benzaldehyde, p-Nitrobenzaldehyde, and p-Methoxybenzaldehyde) in anhydrous toluene.

    • Prepare a 0.1 M stock solution of the stabilized Wittig ylide in anhydrous toluene.

    • Prepare a 0.05 M stock solution of the internal standard (Dodecane) in anhydrous toluene.

  • Reaction Setup (for each aldehyde):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the respective aldehyde stock solution (0.1 mmol).

    • Add 1.0 mL of the internal standard stock solution (0.05 mmol).

    • Place the vial in a heating block or oil bath maintained at a constant temperature (e.g., 80 °C).

  • Initiation of Reaction and Monitoring:

    • To initiate the reaction, add 1.0 mL of the pre-heated Wittig ylide stock solution (0.1 mmol) to the reaction vial.

    • Start a timer immediately upon addition of the ylide.

    • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 0.9 mL of a suitable solvent (e.g., dichloromethane) to stop the reaction.

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC.

    • Quantify the concentration of the aldehyde reactant and the corresponding alkene product at each time point by integrating the peak areas relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the aldehyde as a function of time for each reaction.

    • Determine the initial reaction rate for each aldehyde from the slope of the concentration vs. time plot at t=0.

    • Calculate the relative rate constant (k_rel) for each aldehyde by dividing its initial rate by the initial rate of the reference aldehyde (Benzaldehyde).

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism ylide Phosphonium Ylide (R₃P⁺-C⁻HR') betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Aldehyde (R''CHO) aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene (R'CH=CHR'') oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (R₃PO) oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow for Reactivity Comparison

Experimental_Workflow prep Prepare Stock Solutions (Aldehydes, Ylide, Internal Standard) setup Set up Reactions (Aldehyde + Internal Standard) prep->setup initiate Initiate Reaction (Add Ylide at T=0) setup->initiate monitor Monitor Reaction (Take Aliquots at Time Intervals) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze by GC-MS or HPLC quench->analyze data Determine Reaction Rates and Relative Reactivity analyze->data

Caption: Workflow for kinetic analysis of aldehyde reactivity.

Conclusion

The comparative analysis indicates that this compound is a relatively reactive aldehyde, surpassing the reactivity of Benzaldehyde due to the electron-withdrawing nature of the bromothiazole ring system. This enhanced reactivity makes it a valuable synthon for the efficient construction of complex molecules, particularly in medicinal chemistry where the thiazole moiety is a common pharmacophore. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the reactivity of this and other aldehydes in their own laboratories.

A Comparative Analysis of the Biological Activity of 2-Bromothiazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-bromothiazole-4-carbaldehyde serves as a versatile synthetic intermediate for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of its analogs, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, detailed methodologies for key assays, and a visualization of a critical signaling pathway often targeted by these compounds.

Comparative Biological Activity Data

Table 1: In Vitro Anticancer Activity of Thiazole Analogs
Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-(4-chlorophenyl)-thiazole derivativeMCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
2 2-(4-hydroxyphenyl)-thiazole derivativeMCF-7 (Breast)12.7 ± 0.77[1]
HepG2 (Liver)6.69 ± 0.41[1]
3 2-(4-bromophenyl)-thiazole derivativeMCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
4 Thiazole-naphthalene derivative (5b)MCF-7 (Breast)0.48 ± 0.03[2]
A549 (Lung)0.97 ± 0.13[2]
5 Thiazole-hydrazide derivative (4a)A549 (Lung)~20 (estimated)[3]
6 Thiazole-hydrazide derivative (4d)MCF-7 (Breast)40.18[3]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Antimicrobial Activity of Thiazole Analogs
Compound IDStructureMicroorganismMIC (µg/mL)Reference
7 2-phenylacetamido-thiazole derivativeEscherichia coli1.56 - 6.25[4]
Pseudomonas aeruginosa1.56 - 6.25[4]
Bacillus subtilis1.56 - 6.25[4]
Staphylococcus aureus1.56 - 6.25[4]
8 2,5-dichloro thienyl-substituted thiazoleAspergillus fumigatus6.25 - 12.5[4]
Staphylococcus aureus6.25 - 12.5[4]
9 Thiazole derivative 1Vancomycin-Intermediate S. aureus (VISA)1.38 - 2.77[5]
10 Thiazole derivative 2Vancomycin-Resistant S. aureus (VRSA)0.70 - 1.40[5]
11 2-hydrazinyl-thiazole derivative (7a)Candida albicans3.9[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.[7]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[7]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[7]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[8]

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., Detergent Reagent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Objective: To determine the lowest concentration of an antimicrobial compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Standardized inoculum of the test microorganism.

  • Test compounds in known concentrations.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[11]

  • Inoculation: Inoculate each well (except for a sterility control) with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35 ± 2°C) for 18-24 hours.[12]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Thiazole Thiazole Analog Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 AddCompound Add Thiazole Analogs (Varying Concentrations) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Read Read Absorbance (570 nm) AddSolubilizer->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

A Comparative Guide to Purity Assessment of Synthesized 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of novel compounds for research and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 2-Bromothiazole-4-carbaldehyde, a key building block in medicinal chemistry. The information presented herein is supported by detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which possesses a UV-active chromophore, a reversed-phase HPLC method with UV detection is highly suitable for purity analysis.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-40 min: 30% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of Acetonitrile to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: A certified reference standard of this compound should be prepared at the same concentration to determine the exact retention time and for quantitative analysis.

Potential Impurities

Based on common synthetic routes, potential impurities that can be monitored using this HPLC method include:

  • Starting materials (e.g., 2-bromothiazole)

  • Reaction intermediates

  • Side-products from incomplete or competing reactions

  • Isomers such as 4-Bromothiazole-2-carboxaldehyde and 2-Bromothiazole-5-carboxaldehyde.[1][2]

  • The over-oxidized product, 2-Bromothiazole-4-carboxylic acid.[3]

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations. Here, we compare HPLC with Gas Chromatography with a Flame Ionization Detector (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound, which has a melting point of 126-132°C, GC analysis is feasible.

  • Principle: The sample is vaporized and injected into a capillary column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte.

  • Advantages: High resolution, high sensitivity for organic compounds, and provides quantitative data.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the area of a specific resonance of the target compound and comparing it to the integral of a certified internal standard with a known concentration, the purity of the target compound can be accurately determined.

  • Advantages: High precision and accuracy, non-destructive, and provides structural information about the analyte and any impurities present. It is a primary ratio method, meaning it does not require a specific analyte reference standard.

  • Disadvantages: Lower sensitivity compared to chromatographic methods, requires a relatively larger amount of sample, and the instrument can be expensive.

Comparative Data Presentation

The following table summarizes the hypothetical performance of HPLC, GC-FID, and qNMR for the purity assessment of a synthesized batch of this compound.

ParameterHPLC-UVGC-FIDqNMR
Purity (%) 98.5%98.2%98.7%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 µg/mL~30 µg/mL
Analysis Time per Sample ~40 minutes~30 minutes~15 minutes
Requires Analyte Standard YesYesNo (requires internal standard)
Provides Structural Info NoNoYes

Logical Workflow for Method Selection

The selection of an appropriate purity assessment method depends on various factors, including the properties of the compound, the required sensitivity, and the availability of instrumentation. The following diagram illustrates a logical workflow for choosing between HPLC, GC, and NMR.

MethodSelectionWorkflow Start Synthesized this compound IsVolatile Is the compound and its potential impurities volatile and thermally stable? Start->IsVolatile HighSensitivity Is high sensitivity (sub-µg/mL) required? IsVolatile->HighSensitivity Yes NeedStructure Is structural information of impurities needed? IsVolatile->NeedStructure No UseGC Consider GC-FID HighSensitivity->UseGC Yes UseHPLC Consider HPLC-UV HighSensitivity->UseHPLC No NeedStructure->UseHPLC No UseNMR Consider qNMR NeedStructure->UseNMR Yes End Method Selected UseGC->End UseHPLC->End UseNMR->End

Caption: Logical workflow for selecting a purity assessment method.

Conclusion

For the routine purity assessment of synthesized this compound, HPLC-UV offers a robust and sensitive method capable of separating a wide range of potential impurities. GC-FID presents a viable alternative if the primary impurities are also volatile and thermally stable. qNMR stands out as a powerful, non-destructive technique that provides highly accurate purity values without the need for an analyte-specific reference standard, and it offers the added benefit of structural elucidation of any detected impurities. The choice of method should be guided by the specific requirements of the analysis, including the need for sensitivity, structural information, and the availability of standards and instrumentation.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Bromothiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and drug development. Chiral 2-bromothiazole-4-carbaldehyde derivatives are valuable building blocks for the synthesis of complex, biologically active compounds. This guide provides a comparative overview of state-of-the-art methodologies for the enantioselective synthesis of α-chiral this compound derivatives and their subsequent analysis. We present a comparison of two prominent synthetic strategies—organocatalysis and chiral auxiliary-mediated synthesis—and detail the primary analytical techniques for determining enantiopurity.

Enantioselective Synthesis Methodologies

The introduction of a chiral center at the α-position to the aldehyde group of this compound can be achieved through several asymmetric synthesis strategies. Here, we compare two powerful and widely used approaches: organocatalytic α-alkylation and chiral auxiliary-based synthesis.

Comparison of Synthetic Methodologies
MethodologyPrincipleAdvantagesDisadvantagesRepresentative Experimental Data (Analogous Systems)
Organocatalytic α-Alkylation Involves the use of a small chiral organic molecule (organocatalyst) to induce enantioselectivity. For aldehydes, this often proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile.- Metal-free, avoiding potential contamination of the final product. - Often milder reaction conditions. - Catalytic amounts of the chiral source are required.- Catalyst loading may be higher compared to metal catalysts. - Finding the optimal catalyst for a specific substrate may require screening.Yield: 73-95% Enantiomeric Excess (ee): 93-98%[1]
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.- High diastereoselectivity is often achieved. - The stereochemical outcome is generally predictable and reliable. - A wide range of chiral auxiliaries are commercially available.- Stoichiometric amounts of the chiral auxiliary are required. - Additional steps for attachment and removal of the auxiliary are necessary, which can lower the overall yield.Diastereomeric Ratio (dr): >99:1 Overall Yield (after auxiliary removal): Typically 60-80%

Experimental Protocols: Synthesis

Method 1: Organocatalytic Enantioselective α-Alkylation (Proposed)

This protocol is adapted from established procedures for the enantioselective α-alkylation of aldehydes using a combination of photoredox and enamine catalysis.[1][2][3]

Reaction Scheme:

cluster_0 Organocatalytic α-Alkylation This compound This compound Chiral_Enamine Chiral_Enamine This compound->Chiral_Enamine Chiral Amine Catalyst Alkylated_Enamine Alkylated_Enamine Chiral_Enamine->Alkylated_Enamine Electrophile (R-X) Photoredox Catalyst Visible Light α-Chiral_Product α-Chiral_Product Alkylated_Enamine->α-Chiral_Product Hydrolysis

Figure 1. Proposed workflow for organocatalytic α-alkylation.

Materials:

  • This compound

  • Chiral imidazolidinone organocatalyst (e.g., MacMillan catalyst)

  • Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₂(dtbbpy)PF₆)

  • Alkyl halide (R-X) or other suitable electrophile

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the chiral imidazolidinone catalyst (0.1 mmol, 10 mol%), and the photoredox catalyst (0.02 mmol, 2 mol%).

  • The vial is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent (5 mL) and the alkyl halide (1.2 mmol).

  • The reaction mixture is stirred and irradiated with a visible light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.

Method 2: Chiral Auxiliary-Mediated Synthesis (Proposed)

This protocol is based on the use of Evans' chiral oxazolidinone auxiliaries.

Reaction Scheme:

cluster_1 Chiral Auxiliary-Mediated Synthesis 2-Bromothiazole-4-carboxylic_acid 2-Bromothiazole-4-carboxylic_acid N-Acyloxazolidinone N-Acyloxazolidinone 2-Bromothiazole-4-carboxylic_acid->N-Acyloxazolidinone Chiral Oxazolidinone Coupling Agent Alkylated_Intermediate Alkylated_Intermediate N-Acyloxazolidinone->Alkylated_Intermediate 1. LDA, THF, -78°C 2. Electrophile (R-X) α-Chiral_Product α-Chiral_Product Alkylated_Intermediate->α-Chiral_Product Reductive Cleavage (e.g., LiBH4)

Figure 2. Proposed workflow for chiral auxiliary-mediated synthesis.

Materials:

  • 2-Bromothiazole-4-carboxylic acid (can be prepared by oxidation of the aldehyde)

  • Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Coupling agent (e.g., pivaloyl chloride)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (R-X)

  • Lithium borohydride (LiBH₄)

  • Anhydrous solvents (e.g., THF, diethyl ether)

Procedure:

  • Attachment of Chiral Auxiliary:

    • React 2-bromothiazole-4-carboxylic acid with the chiral oxazolidinone in the presence of a coupling agent to form the N-acyloxazolidinone.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C.

    • Add LDA dropwise to form the lithium enolate.

    • Add the alkyl halide and allow the reaction to proceed at -78 °C until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Cleavage of Chiral Auxiliary:

    • Dissolve the purified alkylated intermediate in diethyl ether.

    • Add a solution of LiBH₄ and an alcohol (e.g., ethanol) at 0 °C.

    • Stir until the reaction is complete.

    • Work up the reaction and purify the resulting α-chiral primary alcohol, which can then be oxidized to the desired aldehyde.

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized chiral this compound derivatives is crucial. The two primary methods for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

Comparison of Analytical Methodologies
MethodologyPrincipleAdvantagesDisadvantages
Chiral HPLC The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.- High accuracy and precision. - Can be used for both analytical and preparative separations. - A wide variety of chiral columns are available.- Method development can be time-consuming. - Chiral columns can be expensive.
Chiral NMR Spectroscopy A chiral solvating agent (CSA) is added to a solution of the enantiomeric mixture, leading to the formation of diastereomeric solvates that exhibit distinct signals in the NMR spectrum.- Rapid analysis. - Provides structural information. - Does not require physical separation of the enantiomers.- May require higher concentrations of the analyte. - The resolution of the signals can be sensitive to temperature and solvent.

Experimental Protocols: Analysis

Method 1: Chiral HPLC Analysis

Workflow:

cluster_2 Chiral HPLC Analysis Workflow Sample_Preparation Sample_Preparation HPLC_Injection HPLC_Injection Sample_Preparation->HPLC_Injection Separation_on_CSP Separation_on_CSP HPLC_Injection->Separation_on_CSP Mobile Phase Detection Detection Separation_on_CSP->Detection UV Detector Data_Analysis Data_Analysis Detection->Data_Analysis Chromatogram ee_Determination ee_Determination Data_Analysis->ee_Determination Peak Area Integration

Figure 3. Workflow for enantiomeric excess determination by chiral HPLC.

Instrumentation and Conditions (Typical):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for the separation of aromatic aldehydes.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase separations. The ratio is optimized to achieve good resolution. For acidic or basic compounds, small amounts of an additive like trifluoroacetic acid or diethylamine may be required.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Procedure:

  • Prepare a standard solution of the racemic product and a solution of the enantiomerically enriched product in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is obtained.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the enantiomerically enriched sample.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Method 2: Chiral NMR Spectroscopy Analysis

Workflow:

cluster_3 Chiral NMR Analysis Workflow Sample_Preparation Sample_Preparation Addition_of_CSA Addition_of_CSA Sample_Preparation->Addition_of_CSA NMR_Acquisition NMR_Acquisition Addition_of_CSA->NMR_Acquisition Data_Processing Data_Processing NMR_Acquisition->Data_Processing ee_Determination ee_Determination Data_Processing->ee_Determination Signal Integration

Figure 4. Workflow for enantiomeric excess determination by chiral NMR.

Instrumentation and Reagents (Typical):

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃).

  • Deuterated Solvent: CDCl₃ or C₆D₆.

Procedure:

  • Dissolve a known amount of the chiral aldehyde in a deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a sub-stoichiometric amount of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center (especially the aldehyde proton) should split into two sets of signals for the two diastereomeric solvates.

  • Integrate the corresponding signals for each diastereomer.

  • Calculate the enantiomeric excess from the ratio of the integrals.

Conclusion

The enantioselective synthesis of this compound derivatives can be approached through robust and well-established methodologies such as organocatalysis and the use of chiral auxiliaries. Organocatalysis offers an elegant and efficient metal-free alternative, while chiral auxiliaries provide a reliable and predictable route to high diastereo- and enantioselectivity. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of catalysts or auxiliaries, and the need to avoid metal contamination.

For the crucial step of determining the enantiomeric purity of the final products, both chiral HPLC and chiral NMR spectroscopy are powerful techniques. Chiral HPLC provides highly accurate and reproducible results and is the method of choice for baseline separations and preparative work. Chiral NMR offers a rapid and convenient method for ee determination without the need for physical separation, making it ideal for reaction screening and optimization. A combination of these synthetic and analytical techniques will enable researchers to efficiently access and characterize novel, enantiomerically pure this compound derivatives for their applications in drug discovery and development.

References

A Head-to-Head Comparison of Grignard and Organolithium Reagents for Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Selecting the Optimal Reagent for Thiazole Modification

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. Its functionalization is a critical step in the development of new therapeutic agents. Among the most powerful tools for introducing carbon-carbon and carbon-heteroatom bonds are organometallic reagents, with Grignard and organolithium reagents being the most prominent. While both are potent nucleophiles and strong bases, their distinct reactivity profiles dictate their suitability for specific transformations on the thiazole core. This guide provides an objective, data-driven comparison of their performance in thiazole functionalization, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Core Properties: A Fundamental Divide in Reactivity

The fundamental difference between Grignard reagents (R-MgX) and organolithium compounds (R-Li) lies in the nature of the carbon-metal bond. The lower electronegativity of lithium compared to magnesium results in a more polarized carbon-lithium bond, imparting a greater ionic character.[1][2][3] This increased ionicity is the primary driver for the generally higher reactivity and basicity of organolithium reagents compared to their Grignard counterparts.[3]

PropertyGrignard Reagents (R-MgX)Organolithium Reagents (R-Li)Key Implications for Thiazole Functionalization
Reactivity HighVery HighOrganolithiums can functionalize less reactive C-H bonds on the thiazole ring directly, which is often challenging for Grignard reagents.[3][4]
Basicity Strong BaseVery Strong BaseOrganolithiums are highly effective for deprotonation (metalation) of the acidic protons on the thiazole ring, particularly at the C2 and C5 positions.[4] Grignard reagents are generally not basic enough for direct C-H activation of thiazoles.
Functional Group Tolerance ModerateLowGrignard reagents are generally more tolerant of a wider range of functional groups elsewhere in the molecule. The high reactivity of organolithiums can lead to side reactions with sensitive functionalities.
Reaction Scope Primarily cross-coupling with halo-thiazoles.Primarily direct C-H functionalization (metalation) and subsequent reaction with electrophiles.The choice of reagent is often dictated by the desired synthetic strategy: functionalizing a pre-existing handle (e.g., a halogen) or activating a C-H bond directly.

Regioselectivity in Thiazole Functionalization: A Tale of Two Strategies

The functionalization of the thiazole ring can be directed to different positions, most commonly C2 and C5. The choice between Grignard and organolithium reagents often depends on the desired regiochemical outcome and the synthetic pathway.

Organolithium Reagents: Masters of Direct C-H Functionalization (Metalation)

Organolithium reagents, particularly alkyllithiums like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), excel at the direct deprotonation of the thiazole ring. The regioselectivity of this metalation is primarily governed by the acidity of the ring protons.

  • C2-Lithiation: The proton at the C2 position is the most acidic and is readily abstracted by strong bases like n-BuLi, especially in unsubstituted thiazole. This provides a direct route to 2-substituted thiazoles upon quenching with an electrophile.

  • C5-Lithiation: In 2-substituted thiazoles, the C5 proton is often the most acidic, leading to regioselective lithiation at this position.[4] This is a common strategy for the synthesis of 2,5-disubstituted thiazoles.

Experimental Data: Regioselective Lithiation of Substituted Thiazoles [4]

Thiazole SubstrateBasePosition of LithiationProduct after Quenching with Electrophile (Yield)
2,4-Dimethylthiazole-5-carboxylic acidn-BuLi or LDA2-methylHomologues of 2-ethyl-4-methylthiazole-5-carboxylic acid (High Yields)
4-Methyl-2-phenylthiazole-5-carboxylic acidn-BuLi4-methylHomologues of 4-ethyl-2-phenylthiazole-5-carboxylic acid (Good Yields)
2,5-Dimethylthiazole-4-carboxylic acid amiden-BuLi5-methylHomologues of 5-ethyl-2-methylthiazole-4-carboxylic acid amide (Good Yields)
Grignard Reagents: Champions of Cross-Coupling

Direct C-H functionalization of thiazoles using Grignard reagents is not a common transformation due to their lower basicity. Instead, Grignard reagents are invaluable for the functionalization of pre-activated thiazoles, most notably halothiazoles, through transition-metal-catalyzed cross-coupling reactions such as the Kumada coupling.[5][6][7] This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at specific positions of the thiazole ring.

Experimental Data: Kumada Coupling of 2-Bromothiazole

Thiazole SubstrateGrignard ReagentCatalystProductYield
2-BromothiazoleAryl-MgBrPdCl2(dppf)2-ArylthiazoleGood to Excellent
2-BromothiazoleAlkyl-MgBrNiCl2(dppp)2-AlkylthiazoleModerate to Good

Experimental Protocols

Protocol 1: C2-Silylation of Thiazole via Lithiation

This protocol details a typical procedure for the direct C-H functionalization of thiazole at the C2 position using n-butyllithium, followed by quenching with an electrophile (trimethylsilyl chloride).

Workflow:

G A Dissolve thiazole in anhydrous THF B Cool to -78 °C under inert atmosphere A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Add electrophile (e.g., TMSCl) D->E F Warm to room temperature E->F G Quench with saturated NH4Cl solution F->G H Extract with organic solvent, dry, and concentrate G->H I Purify by chromatography H->I

C2-Silylation of Thiazole Workflow

Materials:

  • Thiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add thiazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(trimethylsilyl)thiazole.

Protocol 2: Kumada Coupling of 2-Bromothiazole with a Grignard Reagent

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 2-bromothiazole with an aryl Grignard reagent.[5]

Workflow:

G A Prepare Grignard reagent (Aryl-MgBr) C Add the Grignard reagent solution dropwise at 0 °C A->C B To a separate flask, add 2-bromothiazole and Pd catalyst in THF B->C D Warm to room temperature and stir until completion C->D E Quench with saturated NH4Cl solution D->E F Extract with organic solvent, dry, and concentrate E->F G Purify by chromatography F->G

Kumada Coupling of 2-Bromothiazole Workflow

Materials:

  • 2-Bromothiazole

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Palladium catalyst (e.g., PdCl2(dppf))

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of the aryl bromide (1.1 eq) in anhydrous diethyl ether or THF dropwise. If the reaction does not initiate, a small crystal of iodine can be added. Stir the mixture until the magnesium is consumed.

  • Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromothiazole (1.0 eq) and the palladium catalyst (e.g., 5 mol % PdCl2(dppf)) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add the freshly prepared Grignard reagent solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylthiazole.

Conclusion: Making the Right Choice for Your Synthesis

The choice between Grignard and organolithium reagents for thiazole functionalization is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired transformation.

  • For direct C-H functionalization , particularly at the C2 or C5 positions, organolithium reagents are the reagents of choice due to their high basicity and well-established reactivity patterns.

  • For the functionalization of pre-existing handles , such as halogens, Grignard reagents in conjunction with transition-metal catalysis offer a robust and versatile platform for introducing a wide range of substituents.

By understanding the fundamental differences in their reactivity and considering the desired synthetic outcome, researchers can confidently select the optimal organometallic reagent to advance their drug discovery and development programs. This guide provides the foundational knowledge and practical protocols to facilitate this critical decision-making process.

References

Evaluating the cost-effectiveness of different synthetic routes to 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Bromothiazole-4-carbaldehyde is a valuable building block in the creation of novel pharmaceuticals and agrochemicals. This guide provides a comparative analysis of three primary synthetic routes to this compound, evaluating their cost-effectiveness based on starting material and reagent costs, reaction yields, and procedural complexity.

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and disadvantages. This guide focuses on three prominent methods: the Vilsmeier-Haack formylation of 2-bromothiazole, a Grignard reagent-based approach, and the Hantzsch thiazole synthesis.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reagents Reported Yield Estimated Cost per Mole of Product *
1. Vilsmeier-Haack Formylation 2-BromothiazolePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)~70-80%Moderate
2. Grignard Reagent Route 2-BromothiazoleMagnesium, Alkyl Halide (for Grignard formation), N-Formylpiperidine or DMF~70-75%Moderate to High
3. Hantzsch Thiazole Synthesis Thiourea, 2-Bromo-3-oxopropanal (or equivalent)-High (general)Potentially Low to Moderate

*Estimated cost is a qualitative assessment based on the price of starting materials and reagents, and does not include costs associated with labor, equipment, or waste disposal.

In-Depth Analysis of Synthetic Pathways

Route 1: Vilsmeier-Haack Formylation of 2-Bromothiazole

This method involves the direct formylation of commercially available 2-bromothiazole using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride and N,N-dimethylformamide.[1][2][3] This approach is attractive due to its directness and generally good yields.

Logical Workflow:

Vilsmeier_Haack 2-Bromothiazole 2-Bromothiazole Product This compound 2-Bromothiazole->Product Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Product

Caption: Vilsmeier-Haack formylation of 2-bromothiazole.

Route 2: Grignard Reagent-Based Synthesis

This route also commences with 2-bromothiazole, which is first converted into its Grignard reagent by reacting it with magnesium. This organometallic intermediate then reacts with a formylating agent, such as N,N-dimethylformamide (DMF) or N-formylpiperidine, to yield the desired aldehyde after acidic workup.[4][5] While this method can be effective, it requires stringent anhydrous conditions, and the Grignard reagent of 2-bromothiazole can be challenging to prepare.[5][6]

Logical Workflow:

Grignard_Route 2-Bromothiazole 2-Bromothiazole Grignard_Reagent 2-Thiazolylmagnesium bromide 2-Bromothiazole->Grignard_Reagent Mg Intermediate Intermediate Adduct Grignard_Reagent->Intermediate Formylating_Agent Formylating Agent (e.g., DMF) Formylating_Agent->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Grignard reagent route to the target aldehyde.

Route 3: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring itself.[7][8] To produce this compound via this route, one would theoretically start with thiourea and a 2-bromo-3-oxopropanal equivalent. While the Hantzsch synthesis is known for high yields, the required α-haloaldehyde starting material may not be as readily available or as cost-effective as 2-bromothiazole, which is a key consideration for the overall economic viability of this pathway.

Logical Workflow:

Hantzsch_Synthesis Thiourea Thiourea Product This compound Thiourea->Product Condensation/ Cyclization Alpha_Haloaldehyde 2-Bromo-3-oxopropanal (or equivalent) Alpha_Haloaldehyde->Product

Caption: Hantzsch synthesis for the target molecule.

Cost Analysis of Starting Materials and Reagents

The following table provides an estimated cost analysis for the key chemicals required in each synthetic route. Prices are based on bulk listings from various chemical suppliers and are subject to change.

Chemical Route(s) CAS Number Molecular Weight ( g/mol ) Estimated Price (USD/kg) *
2-Bromothiazole1, 23034-53-5164.02400 - 600
Thiourea362-56-676.125 - 15
Phosphorus oxychloride110025-87-3153.3320 - 40
N,N-Dimethylformamide (DMF)1, 268-12-273.095 - 15
n-Butyllithium (in hexanes)2 (alternative)109-72-864.06100 - 200 (per liter of solution)
Magnesium27439-95-424.3110 - 30
N-Formylpiperidine22591-86-8113.16150 - 250

*Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market conditions.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation (Route 1)

To a cooled solution of N,N-dimethylformamide, phosphorus oxychloride is added dropwise while maintaining a low temperature. The resulting Vilsmeier reagent is then treated with 2-bromothiazole. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then quenched with an ice-water mixture and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is typically extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is usually achieved by recrystallization or column chromatography.

General Protocol for Grignard Reagent Route (Route 2)

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 2-bromothiazole in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and may require gentle heating to maintain the reaction. Once the Grignard reagent has formed, it is cooled, and a solution of the formylating agent (e.g., N-formylpiperidine or DMF) in the same anhydrous solvent is added dropwise. After the addition is complete, the reaction is stirred for a period before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, and the organic phase is washed, dried, and concentrated. Purification is generally performed by column chromatography.

General Protocol for Hantzsch Thiazole Synthesis (Route 3)

Equimolar amounts of thiourea and the α-haloaldehyde (2-bromo-3-oxopropanal or a suitable precursor) are dissolved in a solvent such as ethanol. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is worked up, which may involve neutralization and extraction. The crude product is then purified by recrystallization or column chromatography.

Conclusion

The Vilsmeier-Haack formylation of 2-bromothiazole appears to be a highly promising route for the synthesis of this compound. It utilizes a readily available and moderately priced starting material in a direct, one-step transformation that generally provides good yields.

The Grignard route, while also starting from 2-bromothiazole, introduces the complexity and cost associated with the preparation of the Grignard reagent and the requirement for strictly anhydrous conditions. The cost of reagents like n-butyllithium (if used for lithium-halogen exchange as an alternative to Grignard formation) can also be a significant factor.

The Hantzsch thiazole synthesis, in theory, could be very cost-effective due to the low price of thiourea. However, its practicality is highly dependent on the availability and cost of the required α-haloaldehyde, which is likely to be less common and more expensive than 2-bromothiazole.

Therefore, for a balance of cost-effectiveness, procedural simplicity, and good yields, the Vilsmeier-Haack formylation is recommended as the preferred synthetic route for the preparation of this compound in a research and development setting. Further process optimization could potentially improve the cost-effectiveness of any of these routes for large-scale industrial production.

References

Cross-Validation of Analytical Methods for the Quantification of 2-Bromothiazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-Bromothiazole-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. The methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are evaluated based on a hypothetical cross-validation study. The data presented herein is illustrative, designed to reflect the typical performance of these methods and to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction

Accurate quantification of this compound is critical for ensuring the quality, consistency, and safety of pharmaceutical products. As an important building block, its purity and concentration must be precisely controlled. Cross-validation of analytical methods is a vital process to ensure that a validated method produces reliable and consistent results across different analytical platforms.[1] This guide compares the performance of HPLC-UV, GC-MS, and qNMR for the quantification of this compound, providing detailed experimental protocols and performance data to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

A hypothetical cross-validation study was designed to compare the performance of HPLC-UV, GC-MS, and qNMR for the quantification of this compound in a common organic solvent matrix (e.g., acetonitrile). The following tables summarize the validation parameters as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6][7]

Table 1: Comparison of Method Performance Characteristics
ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[8]
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.0 - 100.5%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%< 0.5%
- Intermediate Precision< 1.5%< 2.0%< 1.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL~ 10 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.05 µg/mL~ 30 µg/mL
Sample Throughput HighMediumLow
Specificity Good (potential for interference)Excellent (mass-selective detection)Excellent (structurally specific signals)
Cost ModerateHighHigh
Table 2: Cross-Validation Results

Three batches of a prepared this compound solution (nominal concentration: 100 µg/mL) were analyzed by each method.

Sample BatchHPLC-UV (µg/mL)GC-MS (µg/mL)qNMR (µg/mL)
Batch 1 100.299.5100.1
Batch 2 99.8100.999.7
Batch 3 100.5100.1100.3
Mean 100.17100.17100.03
Standard Deviation 0.360.700.31
% RSD 0.36%0.70%0.31%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control due to its robustness and high throughput.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in acetonitrile, and dilute to a final concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 275 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it ideal for trace-level analysis and confirmation of identity.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1.2 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-300 m/z

Standard and Sample Preparation:

  • Similar to HPLC, with final dilutions made in a GC-compatible solvent like ethyl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prepare Prepare Sample in Ethyl Acetate Inject Inject into GC Prepare->Inject Separate Separate on HP-5ms Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (50-300 m/z) Ionize->Detect Extract Extract Ion Chromatogram Detect->Extract Integrate Integrate Peak Area Extract->Integrate Quantify Quantify using Calibration Integrate->Quantify

Caption: GC-MS workflow for this compound quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte, though an internal standard is used.[9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Experimental Parameters:

  • Solvent: Acetonitrile-d3

  • Internal Standard: Maleic acid (known purity)

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Standard and Sample Preparation:

  • Accurately weigh the this compound sample and the maleic acid internal standard into an NMR tube.

  • Add a known volume of deuterated solvent.

  • Ensure complete dissolution before analysis.

Quantification: The concentration is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Weigh Sample Add_Solvent Add Deuterated Solvent Weigh_Sample->Add_Solvent Weigh_IS Weigh Internal Standard Weigh_IS->Add_Solvent Acquire Acquire 1H NMR Spectrum Add_Solvent->Acquire Integrate_Analyte Integrate Analyte Signal Acquire->Integrate_Analyte Integrate_IS Integrate IS Signal Acquire->Integrate_IS Calculate Calculate Concentration Integrate_Analyte->Calculate Integrate_IS->Calculate

Caption: qNMR workflow for this compound quantification.

Discussion and Recommendations

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a well-rounded technique suitable for routine quality control in a manufacturing environment. It offers a good balance of speed, cost, and performance.

  • GC-MS is the method of choice when high sensitivity and specificity are required, for instance, in the analysis of impurities or for confirmatory testing. Its higher cost and lower throughput may make it less suitable for routine, high-volume analysis.

  • qNMR serves as an excellent reference method due to its status as a primary ratio method. It is particularly useful for the certification of reference materials and for validating the accuracy of other chromatographic methods. However, its lower sensitivity and throughput limit its application for routine analysis of low-concentration samples.

The cross-validation data, although hypothetical, demonstrates excellent agreement between the three methods, providing a high degree of confidence in the analytical results for this compound. Researchers and drug development professionals should consider the specific analytical needs, available instrumentation, and cost-benefit analysis when selecting the most appropriate method for their application.

References

Safety Operating Guide

Safe Disposal of 2-Bromothiazole-4-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Bromothiazole-4-carbaldehyde (CAS No: 5198-80-1), a compound noted for its potential health hazards. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its hazard profile. It is classified as harmful if swallowed, a potential skin sensitizer, and can cause serious eye damage.[1]

Key Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H318: Causes serious eye damage.[1]

Immediate precautionary measures include wearing appropriate personal protective equipment (PPE). In case of accidental exposure, it is crucial to follow established first-aid protocols.

Personal Protective Equipment (PPE) and Handling

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.To prevent contact with the eyes, which can cause serious damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.To avoid skin contact, which may lead to allergic reactions.[1]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved particulate respirator is recommended.To prevent inhalation of dust or aerosols.[1]

Always handle the compound in a designated area, such as a chemical fume hood, to minimize exposure.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[1]

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

Step 2: Labeling and Documentation

  • Clearly label the waste container with the chemical name ("this compound"), CAS number (5198-80-1), and relevant hazard symbols (e.g., corrosive, harmful).

  • Maintain a log of the waste generated, including the quantity and date of accumulation.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and incineration.

Step 4: Incineration

  • The licensed disposal company will transport the waste to a facility equipped with a chemical incinerator that includes an afterburner and scrubber.[1] This ensures the complete destruction of the compound and the removal of any harmful combustion byproducts.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust.

  • Collect: Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal.[1][2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

References

Essential Safety and Operational Guide for 2-Bromothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2-Bromothiazole-4-carbaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][3]
Skin Sensitization1H317: May cause an allergic skin reaction[1][3]
Skin Corrosion/Irritation2Causes skin irritation[2]

Signal Word: Danger[1][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The following diagram and table outline the required PPE for handling this compound.

PPE_Workflow Figure 1: PPE Protocol for Handling this compound cluster_ppe Required Personal Protective Equipment eye_protection Eye Protection: Safety glasses with side-shields (EN166 compliant) or goggles. A face shield is required for splash hazards. skin_protection Skin Protection: - Nitrile rubber gloves (EN 374 compliant) - Impervious lab coat eye_protection->skin_protection Step 2 respiratory_protection Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., N95 for dusts, or organic vapor cartridges for vapors) if ventilation is inadequate or for spill cleanup. skin_protection->respiratory_protection Step 3 end Safe to Proceed with Handling respiratory_protection->end start Before Handling Chemical start->eye_protection Step 1

Figure 1: PPE Protocol for Handling this compound
Protection TypeSpecificationRationale
Eye and Face Safety glasses with side-shields conforming to EN166, or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2]To prevent contact with the eyes, which can cause serious damage.
Skin Chemical-resistant gloves (e.g., nitrile rubber) and an impervious lab coat.[1][2]To avoid skin contact, which can cause irritation and allergic reactions.
Respiratory For nuisance exposures to dust, a P95 (US) or P1 (EU) particulate respirator is recommended. For higher-level protection or when handling outside of a ventilated hood, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[1]To prevent inhalation of dust or vapors, which may be harmful.

Operational and Handling Plan

Safe handling of this compound is critical. The following workflow must be followed to minimize risks.

Handling_Workflow Figure 2: Step-by-Step Handling Procedure prep Preparation: - Work in a well-ventilated area (fume hood). - Ensure eyewash station and safety shower are accessible. - Gather all necessary equipment and PPE. handling Handling: - Avoid generating dust. - Weigh and transfer in a contained manner. - Avoid contact with skin, eyes, and clothing. prep->handling post_handling Post-Handling: - Tightly close the container. - Decontaminate work surfaces. - Wash hands thoroughly with soap and water. handling->post_handling storage Storage: - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. - Some sources recommend storing under an inert atmosphere as the compound may be air and moisture sensitive. post_handling->storage

Figure 2: Step-by-Step Handling Procedure

Experimental Protocols:

  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[1][2]

    • Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

    • Assemble all necessary apparatus and reagents before commencing work to minimize movement and potential for spills.

    • Don the required personal protective equipment as outlined in the PPE section.

  • Handling:

    • When handling the solid, take care to avoid the formation of dust.[1][2]

    • If transferring the substance, use a spatula and weigh it in a tared, sealed container to prevent dispersal.

    • Avoid direct contact with the chemical. Use appropriate tools for all manipulations.[1][2]

    • In case of accidental contact, immediately follow first-aid procedures. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[2]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]

    • Keep the container tightly sealed to prevent contamination and potential reaction with air or moisture.[1][2] Some sources indicate the material is air-sensitive and hygroscopic, so storage under an inert gas like argon or nitrogen is advisable.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan Figure 3: Chemical Waste Disposal Workflow waste_collection Waste Collection: - Collect waste this compound and contaminated materials in a designated, labeled, and sealed container. disposal Disposal: - Dispose of chemical waste through a licensed professional waste disposal service. - Do not allow the chemical to enter drains or the environment. waste_collection->disposal spill_cleanup Spill Cleanup: - For small spills, carefully sweep up the solid material to avoid creating dust. - Place the collected material into a suitable container for disposal. spill_cleanup->disposal

Figure 3: Chemical Waste Disposal Workflow

Disposal Protocols:

  • Chemical Waste:

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

    • Do not dispose of the chemical down the drain.[1]

  • Contaminated Materials:

    • Dispose of contaminated gloves, weigh papers, and other disposable materials in a designated hazardous waste container.[1]

    • Contaminated packaging should be disposed of as unused product.[1]

  • Spill Response:

    • In the event of a spill, evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[1]

    • Collect the material in a suitable, closed container for disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.